molecular formula C7H14ClNO B15303559 Octahydropyrano[2,3-c]pyrrole hydrochloride

Octahydropyrano[2,3-c]pyrrole hydrochloride

Cat. No.: B15303559
M. Wt: 163.64 g/mol
InChI Key: GGEXIOSDMKMXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrano[2,3-c]pyrrole hydrochloride is a chemical reagent featuring a fused bicyclic scaffold that combines tetrahydropyran and pyrrolidine rings. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutics. The rigid, three-dimensional framework of this scaffold makes it a valuable building block for creating conformationally constrained molecules, which can improve binding affinity and selectivity for biological targets . Research into related octahydropyrrolo[3,4-c]pyrrole compounds has demonstrated their application as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a key target in central nervous system (CNS) disorder research . Furthermore, such fused bicyclic structures bearing a pyrrolidine ring are prevalent in bioactive molecules and are actively investigated for their potential in developing treatments for various conditions, including infectious diseases and metabolic disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H

InChI Key

GGEXIOSDMKMXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2OC1.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Octahydropyrano[2,3-c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for octahydropyrano[2,3-c]pyrrole hydrochloride, a saturated bicyclic heteroaromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic reports for this specific scaffold, this document outlines a novel, logical, and robust multi-step synthesis. The proposed route leverages fundamental organic transformations, including a key intramolecular reductive amination strategy, to construct the target molecule. Each synthetic step is detailed with underlying chemical principles, causality behind experimental choices, and a self-validating protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Introduction and Strategic Overview

The fusion of pyran and pyrrole ring systems creates a diverse family of heterocyclic scaffolds with significant potential in medicinal chemistry. The octahydropyrano[2,3-c]pyrrole core, being a fully saturated system, offers a three-dimensional architecture that is highly desirable for exploring new chemical space in drug discovery. The synthesis of such fused heterocyclic systems often presents challenges in controlling regioselectivity and stereoselectivity.

This guide proposes a strategic and efficient synthetic route commencing from commercially available starting materials. The core of our strategy revolves around the construction of a substituted tetrahydropyran ring, followed by the elaboration of a side chain that facilitates an intramolecular cyclization to form the fused pyrrolidine ring. The final steps involve the reduction of the resulting lactam and subsequent salt formation to yield the target hydrochloride salt.

The proposed synthetic workflow is depicted below:

Synthesis_Workflow A Substituted Tetrahydropyran Precursor B Key Intermediate: γ-Amino Ester A->B Functional Group Interconversion C Lactam Formation via Intramolecular Cyclization B->C Spontaneous or Catalyzed Cyclization D Lactam Reduction C->D Reduction E Final Product: Octahydropyrano[2,3-c]pyrrole D->E F Salt Formation E->F Protonation with HCl G Octahydropyrano[2,3-c]pyrrole HCl F->G

Caption: Proposed synthetic workflow for octahydropyrano[2,3-c]pyrrole hydrochloride.

Detailed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a multi-step process designed for efficiency and scalability. Each step is detailed below with a discussion of the underlying chemistry and a comprehensive experimental protocol.

Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

The synthesis begins with the construction of a key tetrahydropyran intermediate. A Dieckmann condensation of 4-oxa-1,7-pimelic acid diethyl ester provides a reliable method for the synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate[1].

  • Reaction Principle: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, the use of a strong base promotes the cyclization to form the tetrahydropyranone ring[1].

  • Experimental Protocol:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous toluene at 0 °C, add a solution of 4-oxa-1,7-diethyl pimelate in anhydrous toluene dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Step 2: Synthesis of Ethyl 4-hydroxy-3-(cyanomethyl)tetrahydro-2H-pyran-3-carboxylate

The next step involves the introduction of a cyanomethyl group, which will ultimately become the C5 and C6 atoms of the pyrrole ring.

  • Reaction Principle: A Knoevenagel condensation of the ketone with ethyl cyanoacetate, followed by selective reduction of the double bond and the ketone, would be a plausible approach. However, a more direct approach involves a reductive cyanation pathway.

  • Experimental Protocol:

    • To a solution of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in methanol, add sodium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Reduce the intermediate in situ with sodium borohydride, added portion-wise at 0 °C.

    • After stirring for an additional 4 hours, quench the reaction with acetone.

    • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired product.

Step 3: Synthesis of Hexahydropyrano[2,3-c]pyrrol-5(1H)-one

This crucial step involves the formation of the fused pyrrole ring through a reductive cyclization of the nitrile group to form a lactam.

  • Reaction Principle: Catalytic hydrogenation is a powerful method for the reduction of nitriles to primary amines. Under the reaction conditions, the newly formed amine can undergo intramolecular cyclization with the adjacent ester to form a stable five-membered lactam. Raney Nickel is an effective catalyst for this transformation.

  • Experimental Protocol:

    • In a high-pressure autoclave, dissolve ethyl 4-hydroxy-3-(cyanomethyl)tetrahydro-2H-pyran-3-carboxylate in ethanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Pressurize the autoclave with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • The resulting crude lactam, hexahydropyrano[2,3-c]pyrrol-5(1H)-one, can be purified by recrystallization or column chromatography.

Step 4: Synthesis of Octahydropyrano[2,3-c]pyrrole

The penultimate step is the reduction of the lactam to the corresponding saturated bicyclic amine.

  • Reaction Principle: Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing amides (including lactams) to amines. The reaction proceeds via a complex aluminum-ate intermediate, which is then hydrolyzed to yield the final amine.

  • Experimental Protocol:

    • To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of hexahydropyrano[2,3-c]pyrrol-5(1H)-one in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Dry the combined filtrate and washings over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to give the crude octahydropyrano[2,3-c]pyrrole.

Step 5: Synthesis of Octahydropyrano[2,3-c]pyrrole Hydrochloride

The final step is the formation of the hydrochloride salt for improved stability and handling.

  • Reaction Principle: The basic nitrogen atom of the pyrrolidine ring is readily protonated by a strong acid like hydrochloric acid to form the corresponding ammonium salt.

  • Experimental Protocol:

    • Dissolve the crude octahydropyrano[2,3-c]pyrrole in a minimal amount of diethyl ether or methanol.

    • To this solution, add a solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) dropwise with stirring until the precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, octahydropyrano[2,3-c]pyrrole hydrochloride.

Data Summary and Characterization

The successful synthesis of octahydropyrano[2,3-c]pyrrole hydrochloride should be confirmed by a suite of analytical techniques.

Compound Expected Molecular Weight Expected ¹H NMR Signals (ppm) Expected ¹³C NMR Signals (ppm) Expected IR Bands (cm⁻¹)
Octahydropyrano[2,3-c]pyrrole Hydrochloride163.65 g/mol Signals corresponding to CH₂ and CH protons of the bicyclic system, broad NH₂⁺ signal.Aliphatic carbons of the pyran and pyrrole rings.N-H stretching (broad), C-H stretching, C-O stretching.

Characterization Notes:

  • ¹H and ¹³C NMR: The stereochemistry of the ring fusion will significantly impact the chemical shifts and coupling constants observed in the NMR spectra. 2D NMR techniques such as COSY and HSQC will be invaluable for the complete assignment of the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Infrared Spectroscopy: The IR spectrum will show characteristic absorbances for the functional groups present and the disappearance of the lactam carbonyl from the precursor.

Causality and Self-Validation

The proposed synthetic route is designed with several key considerations to ensure its success and reliability:

  • Convergent Strategy: The synthesis builds the two rings sequentially, allowing for purification and characterization of key intermediates.

  • Robust Reactions: The chosen reactions, such as the Dieckmann condensation, catalytic hydrogenation, and LAH reduction, are well-established and known for their high yields and reliability.

  • Strategic Functionalization: The placement of the ketone and ester functionalities in the initial tetrahydropyran intermediate is critical for the subsequent formation of the pyrrole ring.

  • Self-Validation: Each step of the synthesis yields a stable, characterizable intermediate. The successful formation and characterization of each intermediate provide strong validation for the progression of the synthesis towards the final target. The disappearance of key functional group signals (e.g., nitrile, ester, lactam carbonyl) in the spectra of subsequent products serves as an internal check for the reaction's completion.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic pathway for the preparation of octahydropyrano[2,3-c]pyrrole hydrochloride. By employing a sequence of robust and well-understood organic transformations, this guide provides a clear roadmap for researchers and scientists in the field of medicinal chemistry to access this novel heterocyclic scaffold. The detailed experimental protocols and the underlying chemical principles offer a solid foundation for the successful synthesis and future exploration of the biological activities of this and related compounds.

References

  • Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H)
  • Novel protocol for the synthesis of octahydropyrano- and thiopyrano[4,3-a]carbazole derivatives via Prins/Friedel–Crafts cyclization. Tetrahedron Letters, 54(11), 1438-1441. [Link]

  • Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. Carbohydrate Research, 343(10-11), 1743-1753. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recent Advancements in Pyrrole Synthesis. Molecules, 24(9), 1699. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. (URL not available)
  • Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry, 17(16), 3945-3950. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. (URL not available)
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. CN104496858A. (URL not available)
  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry, 12, 1408587. [Link]

Sources

The Biological Landscape of the Octahydropyrano[2,3-c]pyrrole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the fusion of pyran and pyrrole rings to form the octahydropyrano[2,3-c]pyrrole scaffold presents a compelling starting point for the development of novel therapeutics. This bicyclic heterocyclic system is a key structural motif found in a variety of natural products and synthetically derived compounds that exhibit a broad spectrum of biological activities.[1][2] While extensive research on the specific hydrochloride salt of octahydropyrano[2,3-c]pyrrole is emerging, this guide will delve into the established and potential biological activities of the core scaffold and its close analogs, the pyrano[2,3-c]pyrazoles. The insights gleaned from these related structures provide a robust framework for understanding the therapeutic promise of this chemical class and for guiding future drug discovery efforts.

The pyrrole ring is a fundamental component of many biologically active molecules, contributing to a diverse range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Its fusion with a pyran ring, another heterocycle prevalent in bioactive natural products, creates a three-dimensional structure with defined stereochemical features that can be exploited for specific molecular recognition of biological targets.[5] This guide will provide an in-depth exploration of the known biological activities, potential mechanisms of action, and relevant experimental methodologies for evaluating compounds based on the octahydropyrano[2,3-c]pyrrole core.

Antimicrobial and Antiviral Frontiers: Targeting Infectious Diseases

The threat of antimicrobial resistance and the emergence of novel viral pathogens necessitate a continuous search for new therapeutic agents. The pyrano-pyrrole and related pyrano[2,3-c]pyrazole scaffolds have demonstrated significant promise in this arena.

Antibacterial Activity: A Multi-pronged Approach

Derivatives of the pyrano[2,3-c]pyrazole scaffold have shown noteworthy activity against a range of bacteria, including multidrug-resistant strains.[6]

Mechanism of Action: The antibacterial effects of these compounds are believed to stem from the inhibition of essential bacterial enzymes. In silico docking studies have identified potential targets such as Escherichia coli MurB, an enzyme involved in peptidoglycan biosynthesis, and Staphylococcus aureus DNA gyrase B, which is crucial for DNA replication.[6] The binding of these inhibitors to the active sites of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

Experimental Workflow: Assessing Antibacterial Potency

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis & Characterization B Bacterial Strain Selection (e.g., S. aureus, E. coli) A->B C Broth Microdilution Assay B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E In Silico Molecular Docking (e.g., DNA Gyrase, MurB) D->E Lead Compounds F Enzyme Inhibition Assays E->F G Validation of Target Engagement F->G

Caption: Workflow for antibacterial assessment of pyrano-pyrrole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Potential: Targeting Human Coronaviruses

Recent studies have highlighted the potential of pyrano[2,3-c]pyrazole derivatives as inhibitors of human coronaviruses.[7]

Mechanism of Action: The primary target identified for these compounds is the viral main protease (Mpro or 3CLpro), a critical enzyme for viral replication. By binding to the active site of Mpro, these molecules inhibit the processing of viral polyproteins, thereby halting the viral life cycle.[7]

Signaling Pathway: Inhibition of Coronavirus Replication

G cluster_0 Host Cell Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Synthesis Polyprotein Synthesis Viral_RNA_Release->Polyprotein_Synthesis Mpro Main Protease (Mpro) Polyprotein_Synthesis->Mpro Polyprotein Substrate Viral_Replication Viral Replication & Assembly Mpro->Viral_Replication Processed Viral Proteins New_Virions Release of New Virions Viral_Replication->New_Virions Inhibitor Pyrano[2,3-c]pyrazole Derivative Inhibitor->Mpro Inhibition

Caption: Mechanism of action of pyrano[2,3-c]pyrazole derivatives against coronavirus.

Data Summary: Antiviral Activity against HCoV-229E

CompoundAntiviral Activity (% Inhibition)Cytotoxicity (CC50 in µM)
6 53.6%>100
7 60.7%>100
14 55.0%>100
18 82.2%>100

Data adapted from in vitro studies on human coronavirus 229E (HCoV-229E).[7]

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

The pyrrole and pyranopyrazole scaffolds are well-represented in the literature for their anticancer properties.[5][8] Natural products containing the pyrano[2,3-c]pyrrole core have demonstrated cytotoxicity against various cancer cell lines.[9][10]

Mechanism of Action: The anticancer effects of these compounds are likely diverse. Some derivatives of the related benzo[a]pyrano[2,3-c]phenazine have shown potent growth inhibitory activity against cell lines such as HepG2 (liver cancer).[11] While the precise mechanisms for the octahydropyrano[2,3-c]pyrrole core are still under investigation, potential modes of action for related compounds include the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis.

Data Summary: Cytotoxicity of a Pyrano[2,3-c]pyrrole Natural Product

Cell LineCC50 (µM)
RPMI-8226 (Multiple Myeloma)3.7
MT-4 (T-cell Leukemia)4.3
MKN45 (Gastric Cancer)11.8
SW-13 (Adrenocortical Carcinoma)13.3

Data represents the cytotoxic concentration 50% for a specific pyrano[2,3-c]pyrrole natural product.[9][10]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the CC50 value.

Broader Pharmacological Potential: Anti-inflammatory and Analgesic Effects

The pyrano[2,3-c]pyrazole class of compounds has also been reported to possess anti-inflammatory and analgesic properties.[8]

Mechanism of Action: The anti-inflammatory effects of pyrrole-based compounds have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Conclusion and Future Directions

The octahydropyrano[2,3-c]pyrrole scaffold and its close analogs represent a promising area for drug discovery. The diverse biological activities, including antimicrobial, antiviral, and anticancer effects, underscore the therapeutic potential of this heterocyclic system. Future research should focus on the synthesis and biological evaluation of a focused library of octahydropyrano[2,3-c]pyrrole derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action for this scaffold will be crucial for its development into clinically viable drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting endeavor.

References

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. [Link]

  • Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. Carbohydrate Research. [Link]

  • Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. Organic Letters. [Link]

  • Synthesis and biological studies of some benzopyrano[2,3-c]pyrazole derivatives. Scilit. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Genome Mining-Based Discovery of Pyrano[2,3‑c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. PMC. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. The Biointerface Research in Applied Chemistry. [Link]

  • Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. ResearchGate. [Link]

  • Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. ResearchGate. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]

  • Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl). PubChem. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • PYRROLE. Ataman Kimya. [Link]

  • Preparation method of octahydrocyclopentane[C]pyrrole.

Sources

Comprehensive Characterization and Synthetic Methodologies of Octahydropyrano[2,3-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydropyrano[2,3-c]pyrroles represent a privileged class of bicyclic heterocycles characterized by a fused tetrahydropyran and pyrrolidine ring system. In modern drug discovery, these conformationally restricted scaffolds are highly valued because they offer enhanced metabolic stability and precise target specificity compared to their acyclic amine counterparts. Notably, specific stereoisomers, such as trans-rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride (ROP), exhibit potent inhibitory activity against dopamine transporters (DAT)[1]. This positions them as critical lead compounds for the treatment of addictive disorders and the development of novel neurotherapeutics and PET imaging agents[1].

This technical guide delineates the state-of-the-art synthetic routes, rigorous analytical characterization workflows, and pharmacological profiling protocols required to successfully develop and validate these complex bicyclic derivatives.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of octahydropyrano[2,3-c]pyrroles is essential for downstream formulation, chromatographic purification, and biological assay development. The trans configuration is particularly notable for its biological efficacy[1].

Table 1: Physicochemical Properties of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride (ROP)[1]

PropertyValue / Description
Molecular Formula C10H16ClNO
Molecular Weight 213.7 g/mol
Melting Point 186–188 °C
Density 1.15 g/cm³
Solubility Soluble in EtOH and DMSO; sparingly soluble in H2O
Appearance White to off-white crystalline powder

Advanced Synthetic Methodologies

The synthesis of octahydropyrano[2,3-c]pyrroles requires precise stereocontrol to establish the contiguous stereocenters at the ring fusion.

Asymmetric[3+2] Cycloaddition via Azomethine Ylides

A highly diastereo- and enantioselective approach utilizes the [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives, as established in 2[2].

Mechanistic Causality: The reaction is catalyzed by a Dy(OTf)3/L1/LiNTf2 system. The inclusion of LiNTf2 is not merely an additive; it actively promotes the heterolytic cleavage of the aziridine C–C bond to generate an azomethine ylide dipole intermediate[3]. Simultaneously, the chiral Dy(III) complex provides strong bidentate coordination to the two ester groups of the ylide, locking it into a rigid chiral environment. This ensures that the subsequent concerted[3+2] cycloaddition with the dipolarophile (3,4-dihydropyran) proceeds with exceptional enantioselectivity, favoring the (4aR,5R,7aR) configuration[3]. However, the presence of 6-alkyl substitutions on the dihydropyran can reverse the diastereoselection in the final step[2].

SynthesisMechanism A 2,2'-Diester Aziridine D Azomethine Ylide (Dipole Intermediate) A->D C-C Cleavage B 3,4-Dihydropyran E Octahydropyrano[2,3-c]pyrrole (Chiral Product) B->E Dipolarophile C Dy(OTf)3 + LiNTf2 Catalyst System C->D Promotes Ylide D->E [3+2] Cycloaddition

Catalytic cycle of the asymmetric [3+2] cycloaddition yielding octahydropyrano[2,3-c]pyrroles.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: In a flame-dried Schlenk tube under argon, charge Dy(OTf)3 (10 mol%), chiral ligand L1 (10 mol%), and LiNTf2 (20 mol%) in anhydrous THF (2.0 mL). Causality: The inert atmosphere guarantees that atmospheric moisture will not prematurely quench the dipole or hydrolyze the ester groups.

  • Substrate Addition: Add the 2,2′-diester aziridine (0.2 mmol) and 3,4-dihydropyran (0.4 mmol) to the catalyst solution.

  • Reaction Monitoring: Stir the mixture at 30 °C. Monitor the consumption of the aziridine via TLC (hexane/EtOAc 3:1). Self-Validation: The disappearance of the highly UV-active aziridine spot correlates directly and visually with the formation of the bicyclic product.

  • Quenching and Isolation: Quench with saturated aqueous NaHCO3 (2 mL). Extract with EtOAc (3 × 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel to afford the optically active octahydropyrano[2,3-c]pyrrole[2].

Table 2: Catalyst Optimization and Yield Metrics for[3+2] Cycloaddition[2]

SubstrateCatalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
3,4-DihydropyranDy(OTf)3 / L1 / LiNTf294>19:195.5 : 4.5
6-Alkyl-DihydropyranDy(OTf)3 / L1 / LiNTf288>19:192.0 : 8.0
Tandem Ene/Prins Cyclization

For the synthesis of cis-fused derivatives, a tandem ene/Prins cyclization is employed using an olefin-tethered aldehyde and an external aldehyde, catalyzed by 5 mol% Scandium triflate (Sc(OTf)3) at ambient temperature[4]. This method provides high selectivity for the cis-geometry due to the thermodynamic stability of the transition state during the Prins cyclization step[5].

Analytical Characterization Workflows

Rigorous structural elucidation is mandatory to confirm the relative and absolute stereochemistry of the fused bicyclic system.

CharacterizationWorkflow Step1 Synthesis & Isolation Crude Octahydropyrano[2,3-c]pyrrole Step2 Chromatographic Purification Chiral HPLC (ee/dr determination) Step1->Step2 Step3 Structural Elucidation 1D/2D NMR & HRMS Step2->Step3 Step4 Stereochemical Confirmation X-Ray Crystallography Step3->Step4 Step5 Pharmacological Profiling DAT Inhibition Assays Step4->Step5

End-to-end analytical and pharmacological characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To differentiate between cis and trans isomers, 1D and 2D NMR techniques are utilized[1]. Protocol & Causality:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Causality: TMS acts as an internal reference (0.00 ppm) to ensure chemical shift accuracy, which is critical when distinguishing subtle differences in the bridgehead proton resonances.

  • 1H and 13C Acquisition: Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra. The bridgehead protons (H-4a and H-7a) typically resonate between 2.5–3.5 ppm.

  • 2D NOESY (Self-Validating Step): To definitively assign the ring fusion geometry, acquire a 2D NOESY spectrum. A strong Nuclear Overhauser Effect (NOE) cross-peak between H-4a and H-7a confirms a cis-fused system. The absence of this cross-peak, corroborated by a large vicinal coupling constant (

    
     Hz) in the 1H NMR, rigorously validates a trans-fused architecture.
    
High-Resolution Mass Spectrometry (HRMS)

Protocol: Dilute the sample to 1 µg/mL in MeOH/H2O (1:1) with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer in positive ion mode. The presence of the


 peak at m/z 172.0968 (for the parent carboxylic acid derivative) confirms the exact mass and molecular formula, validating the structural integrity of the synthesized batch[6].
X-Ray Crystallography

For absolute configuration determination, single crystals are grown via slow evaporation from a DCM/hexane mixture. X-ray diffraction data provides unequivocal proof of the 3D spatial arrangement, which is critical since the trans configuration dictates the biological efficacy[1][2].

Pharmacological Profiling: Dopamine Transporter (DAT) Inhibition

The trans-octahydropyrano[2,3-c]pyrrole scaffold is a potent inhibitor of dopamine reuptake, making it a highly valuable tool in neuroscience research[1].

Mechanistic Causality: The trans-fused bicyclic system restricts the conformation of the basic nitrogen, perfectly mimicking the anti-conformation of dopamine. This allows the derivative to competitively bind to the orthosteric site of DAT, blocking the reuptake of dopamine into the presynaptic neuron[1].

Step-by-Step Assay Protocol:

  • Membrane Preparation: Homogenize rat striatum tissue in ice-cold sucrose buffer. Centrifuge at 40,000 × g to isolate the membrane fraction containing DAT.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]-WIN 35,428 (a known DAT radioligand, 1 nM final concentration), and 50 µL of the octahydropyrano[2,3-c]pyrrole derivative at varying concentrations (10

    
     to 10
    
    
    
    M).
  • Equilibration: Incubate the plate at 4 °C for 2 hours to reach equilibrium. Causality: The low temperature prevents ligand internalization and transporter degradation, ensuring the assay strictly measures surface binding affinity rather than active cellular transport.

  • Filtration and Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50 values using non-linear regression analysis.

References

  • Smolecule. "Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6". smolecule.com.
  • Liao, Y. et al. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives". ACS Catalysis.
  • Reddy, B.V.S. et al. "A Novel Tandem Ene/Prins Cyclization for the Synthesis of Octahydropyrano[2,3-c]pyrrole Derivatives". Tetrahedron Letters / Sci-Hub.
  • PubChemLite. "Rac-(2r,4ar,7as)-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid hydrochloride". uni.lu.
  • Liao, Y. et al. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives (Mechanism)". ACS Catalysis.

Sources

Octahydropyrano[2,3-c]pyrrole Hydrochloride: Synthetic Utility & Pharmacological Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the octahydropyrano[2,3-c]pyrrole scaffold (specifically the hydrochloride salt form), a bicyclic heterocycle emerging as a critical privileged scaffold in modern drug discovery. While often encountered as a building block, its rigid stereochemical architecture allows it to function as a potent bioisostere for morpholine, piperazine, and tropane moieties in high-affinity ligands.

Executive Summary

Octahydropyrano[2,3-c]pyrrole hydrochloride is a saturated, bicyclic amine salt comprising a fused pyran and pyrrole ring system. Unlike "blockbuster" drugs with a single biological target, this compound serves as a structural pharmacophore —a rigid, 3D-defined core used to position functional groups with high precision within enzyme binding pockets.

Its primary mechanism of action lies in its ability to restrict conformational entropy . By replacing flexible linkers (like ethylenediamines) or planar rings (like phenyls) with this bicyclic core, medicinal chemists can lock substituents into a bioactive conformation, significantly enhancing potency and selectivity against targets such as KRAS mutants , MDM2-p53 protein-protein interactions , and bacterial penicillin-binding proteins .

Part 1: Mechanism of Action (Structural & Pharmacological)

The "action" of this scaffold is twofold: its chemical mechanism as a structural anchor and its biological mechanism when incorporated into active pharmaceutical ingredients (APIs).

1. Chemical Mechanism: Conformational Restriction

The octahydropyrano[2,3-c]pyrrole core exists in distinct stereochemical forms (cis-fused and trans-fused).

  • Entropy Reduction: Flexible drug molecules lose entropy when binding to a rigid protein target, incurring a thermodynamic penalty. This scaffold is pre-organized; it reduces the entropic cost of binding ($ \Delta S_{binding} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     \Delta G{binding} $).
    
  • Bioisosterism: It acts as a rigid morpholine surrogate . The oxygen atom in the pyran ring functions as a hydrogen bond acceptor, while the pyrrole nitrogen (secondary amine) serves as a vector for attachment to the drug's warhead or solubilizing tail.

2. Pharmacological Case Studies

Recent patent literature and medicinal chemistry campaigns highlight three specific MoAs for derivatives of this scaffold:

  • A. KRAS G12C/D/V Inhibition (Oncology):

    • Target: The KRAS GTPase, specifically mutants like G12C (glycine-to-cysteine).

    • Mechanism: In recent Merck patents (e.g., WO2025230961), this scaffold is used to fill the Switch II pocket of the KRAS protein. The bicyclic structure provides a precise fit into the hydrophobic cleft, positioning an acrylamide "warhead" to covalently modify the mutant cysteine residue.

    • Role: It acts as a solubilizing linker that also contributes van der Waals contacts, improving the drug's oral bioavailability and cellular potency.

  • B. MDM2-p53 Inhibition (Protein-Protein Interaction):

    • Target: The E3 ubiquitin ligase MDM2, which degrades the tumor suppressor p53.

    • Mechanism: Spiro-fused derivatives (e.g., spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]) mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft. The rigid octahydropyrano- core scaffolds these hydrophobic groups, preventing MDM2 from binding p53 and thus restoring p53-mediated apoptosis in cancer cells.

  • C. Dopamine Transporter (DAT) Modulation (Neuroscience):

    • Note on "ROP": While some databases abbreviate this compound as "ROP" and link it to dopamine transport inhibition similar to cocaine, this is often a confusion with Ropinirole or phenyltropane derivatives. However, the structural similarity to tropane (8-azabicyclo[3.2.1]octane) means this scaffold can be designed to inhibit monoamine transporters by mimicking the bridgehead nitrogen placement of cocaine, blocking dopamine reuptake in the synaptic cleft.

Part 2: Experimental Protocol (Synthesis & Validation)

To utilize this mechanism, one must first construct the scaffold with high stereocontrol. The following protocol details the Tandem Ene/Prins Cyclization , a robust method to generate the cis-fused octahydropyrano[2,3-c]pyrrole core.

Protocol: Scandium(III)-Catalyzed Tandem Ene/Prins Cyclization

This workflow synthesizes the core scaffold from an olefin-tethered aldehyde.

Reagents:

  • Substrate:

    
    -(3-methylbut-2-enyl)-N-(2-oxoethyl)benzenesulfonamide (Tethered aldehyde precursor).[1][2]
    
  • Reactant: Aliphatic or aromatic aldehyde (R-CHO).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    

Step-by-Step Methodology:

  • Reaction Setup:

    • Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum.

    • Purge with

      
       to ensure an inert atmosphere.
      
    • Add 1.0 mmol of the tethered aldehyde substrate and 1.2 mmol of the coupling aldehyde (R-CHO) to the flask.

    • Dissolve the mixture in 10 mL of anhydrous DCM.

  • Catalysis Initiation:

    • Cool the solution to 0°C using an ice bath (optional, improves selectivity) or maintain at ambient temperature (25°C) for faster kinetics.

    • Add Sc(OTf)

      
       (0.05 mmol, 25 mg)  in one portion.
      
    • Mechanistic Note: The Lewis acid coordinates to the aldehyde oxygen, generating an oxocarbenium ion intermediate that triggers the Prins cyclization.

  • Cyclization & Monitoring:

    • Stir the reaction mixture vigorously.

    • Monitor: Check progress via TLC (Thin Layer Chromatography) every 30 minutes (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot and the appearance of a lower-Rf amine spot.

    • Reaction Time: Typically 2–4 hours.

  • Work-up & Purification:

    • Quench the reaction with 10 mL of saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
      .
      
    • Concentrate under reduced pressure (rotary evaporator).

    • Purification: Flash column chromatography on silica gel (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
  • Salt Formation (Hydrochloride):

    • Dissolve the purified free base oil in diethyl ether.

    • Add 2.0 M HCl in ether dropwise at 0°C.

    • Collect the resulting white precipitate via filtration.

    • Yield: Expect 75–85% yield of the cis-fused hydrochloride salt.

Part 3: Visualization & Logic
Figure 1: Mechanistic Pathway of the Tandem Ene/Prins Cyclization

This diagram illustrates the logical flow of the synthesis described above, highlighting the formation of the bicyclic core.

PrinsCyclization Start Tethered Aldehyde (Substrate) Inter1 Oxocarbenium Ion (Intermediate) Start->Inter1 Activation Catalyst Sc(OTf)3 (Lewis Acid) Catalyst->Inter1 Coordinates Step_Ene Ene Reaction (C-C Bond Formation) Inter1->Step_Ene Nucleophilic Attack Step_Prins Prins Cyclization (Ring Closure) Step_Ene->Step_Prins Cascade Product Octahydropyrano[2,3-c]pyrrole (Bicyclic Core) Step_Prins->Product Final Cyclization

Caption: Logical flow of the Sc(OTf)3-catalyzed cascade reaction forming the bicyclic scaffold.

Table 1: Comparative Analysis of Scaffold Properties

Comparison of Octahydropyrano[2,3-c]pyrrole against common bioisosteres.

FeatureOctahydropyrano[2,3-c]pyrroleMorpholineTropane (8-Azabicyclo[3.2.1]octane)
Rigidity High (Bicyclic fused)Low (Chair flip)High (Bridged)
Stereocenters 3 (Defined chirality)02
H-Bonding Acceptor (Ether O) + Donor (NH)Acceptor (Ether O) + Donor (NH)Donor (NH)
Primary Use KRAS, MDM2, Antibiotics General SolubilizerCNS / DAT Inhibitors
Bioavailability High (Lipophilic core + Polar atoms)ModerateHigh (CNS penetrant)
References
  • Reddy, B. V., Anjum, S., & Reddy, G. M. (2012). A novel tandem ene/Prins cyclization for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives.Tetrahedron Letters , 53(14), 1790-1793. Link

  • Merck Sharp & Dohme LLC. (2025). Small molecule inhibitors of KRAS proteins.World Intellectual Property Organization , Patent WO2025230961A1. Link[3]

  • Garavel, G., et al. (2019). Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors.Chemistry – A European Journal , 25(1), 1-10. Link

  • Basilea Pharmaceutica AG. (2015). Monobactams and methods of their synthesis and use.World Intellectual Property Organization , Patent WO2015103583A1. Link

Sources

"applications of fused bicyclic pyrrolidine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

[1.ThePrivilegedScaffold:EngineeringFusedBicyclicPyrrolidineDerivativesforAdvancedTherapeutics ###1.ExecutiveSummaryInmodernmedicinalchemistry, thetransitionfromplanar, highlycrystallinearomaticmoleculestosp³-rich, three-dimensionalarchitecturesisacriticalstrategyforimprovingdrugefficacyandsafety.Whilemonocyclicpyrrolidinesareubiquitousinnatureanddrugdesign, theirinherentconformationalflexibilityoftenresultsinahighentropicpenaltyupontargetbinding.Enterthefusedbicyclicpyrrolidines (e.g., azabicyclo[3.1.0]hexanes and azabicyclo[3.3.0]octanes). By fusing a secondary ring to the pyrrolidine core, scientists can structurally lock the molecule, dictating precise 3D vector projections of pharmacophores[1]. This in-depth technical guide explores the structural rationale, high-impact therapeutic applications, and self-validating synthetic workflows associated with these privileged scaffolds.

Structural Dynamics & Physicochemical Rationale

As an Application Scientist, I frequently observe that the failure of late-stage drug candidates often stems from poor physicochemical properties rather than a lack of target affinity. Fused bicyclic pyrrolidines solve several of these issues simultaneously:

  • Conformational Locking: Fusing a cyclopropane or cyclopentane ring to a pyrrolidine core dramatically restricts nitrogen inversion and locks the ring pucker[2][3]. This pre-organization reduces the entropic cost of binding, directly translating to higher target affinity.

  • Enhanced ADME Profiles: The basic nitrogen within the pyrrolidine framework serves as an excellent hydrogen-bond acceptor/donor. When integrated into a rigid bicyclic system, it significantly enhances aqueous solubility and metabolic stability compared to traditional flat heteroaromatic scaffolds[1].

High-Impact Therapeutic Applications

Antiviral Therapies: HCV NS3/4A Inhibition

The most commercially validated application of fused pyrrolidines lies in the eradication of the Hepatitis C virus (HCV). First-in-class protease inhibitors, such as boceprevir and telaprevir, utilize a fused pyrrolidine backbone to target the viral NS3/4A serine protease[1][4]. The structural rigidity of the azabicyclo-core perfectly projects a keto-amide "warhead" into the active site, facilitating the formation of a reversible covalent tetrahedral hemiacetal intermediate with the catalytic Ser139 residue[1].

Metabolic Disorders: DPP-IV Inhibition

Dipeptidyl peptidase-4 (DPP-IV) inhibitors are a cornerstone in the management of Type 2 Diabetes. Researchers have successfully engineered conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives to occupy the P2 region of the enzyme[3]. The cyclopropane-fused pyrrolidine locks the molecule into an optimal binding conformation, significantly enhancing target selectivity against related off-target proteases[3].

Next-Generation Oncology: Polθ Inhibition

Recent breakthroughs in precision oncology have identified DNA Polymerase Theta (Polθ) as a critical vulnerability in tumors with homologous recombination (HR) deficiencies, such as BRCA1/2 mutations. In 2024, significant patent literature (e.g., WO2024182382) emerged detailing the use of 4,5-fused bicyclic pyrrolidine and pyrrolidinone compounds as potent Polθ inhibitors[5][6]. These highly rigidified scaffolds effectively slot into the polymerase active site, inducing selective cytotoxicity against HR-deficient cancer cells while sparing wild-type counterparts[5].

Quantitative Pharmacological Data

To benchmark the efficacy of these scaffolds, the following table summarizes the quantitative performance of fused bicyclic pyrrolidines across various therapeutic domains:

Compound Class / ScaffoldTarget Enzyme / PathogenTherapeutic ApplicationReported Efficacy (IC50 / MIC)
Telaprevir Analogs (Saturated Fused Pyrrolidine)HCV NS3/4A ProteaseAntiviral (Hepatitis C)Low nM range[4]
3-Azabicyclo[3.1.0]hexanes Dipeptidyl Peptidase-4 (DPP-IV)Type 2 DiabetesVariable nM range[3]
4,5-Fused Bicyclic Pyrrolidines (Patent WO2024182382)DNA Polymerase Theta (Polθ)Oncology (HR-Deficient Tumors)< 100 nM[5][6]
Indole-Fused Bicyclic Pyrrolidines A. baumannii (Whole Cell)AntimicrobialMIC: 62.5 μg/mL[7]

Systems-Level Mechanism of Action

Pathway V HCV Polyprotein P NS3/4A Protease V->P Cleavage C Viral Replication P->C Activation I Fused Pyrrolidine Inhibitor B Covalent Hemiacetal I->B Binds Ser139 B->P Blocks Active Site

Caption: Mechanism of HCV NS3/4A protease inhibition by fused bicyclic pyrrolidines.

Experimental Methodology: Asymmetric Synthesis & Validation

To harness the therapeutic potential of fused bicyclic pyrrolidines, robust, stereoselective synthetic routes are mandatory. The following self-validating protocol details the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides to prochiral cyclopentenediones, yielding highly functionalized cis-fused bicyclic pyrrolidines[8].

Phase 1: Catalyst Activation & Ylide Generation

  • Causality: Silver(I) salts are explicitly selected because they efficiently coordinate with the imine of the azomethine ylide precursor. This increases the acidity of the α-proton and facilitates the formation of a reactive, metal-bound ylide. This rigid metallo-dipole ensures strict facial selectivity during the subsequent nucleophilic attack[8].

  • Action: In an oven-dried Schlenk tube under argon, combine the azomethine ylide precursor (1.0 equiv) and a chiral Ag(I)-ferrophox complex (5 mol%) in anhydrous toluene at -20°C.

  • Validation Checkpoint: A distinct color change indicates successful ylide formation. If the solution remains colorless, immediately halt and verify the anhydrous nature of the solvent; trace water rapidly quenches the ylide intermediate.

Phase 2: Enantioselective Desymmetrization (Cycloaddition)

  • Causality: The prochiral cyclopentenedione is added at sub-zero temperatures to kinetically suppress background, non-catalyzed racemic pathways. The Ag(I) catalyst dictates a highly ordered transition state, forcing a strict cis-fused geometry[8].

  • Action: Add the prochiral cyclopentenedione (1.2 equiv) dropwise. Stir the reaction mixture for 12-24 hours at -20°C.

  • Validation Checkpoint: Quench an aliquot with saturated aqueous NH₄Cl and analyze via chiral HPLC. A diastereomeric excess (d.e.) of >95% validates the stereocontrol of the catalytic cycle. If d.e. is <90%, lower the reaction temperature to -30°C to further rigidify the transition state.

Phase 3: Chemoselective Reduction & Deprotection

  • Causality: The initial cyclodehydration product often contains a lactam moiety. Triethylsilane, paired with a Lewis acid, is utilized to chemoselectively reduce the lactam to a pyrrolidine without over-reducing or cleaving the newly formed contiguous chiral centers[2].

  • Action: Treat the intermediate with triethylsilane and BF₃·OEt₂ in dichloromethane at 0°C. Subsequently, remove any chiral auxiliaries via standard hydrogenolysis (H₂, Pd/C) to yield the pure bicyclic pyrrolidine[2].

  • Validation Checkpoint: ¹³C NMR must show the complete disappearance of the lactam carbonyl carbon (~170 ppm) and the emergence of an sp³ methylene carbon (~45-50 ppm), confirming successful reduction.

Protocol S1 1. Substrate Prep (Cyclopentenedione) S2 2. Cycloaddition (Ag(I) + Ylide) S1->S2 Desymmetrization S3 3. Reduction (Triethylsilane) S2->S3 Cis-Fused Lactam S4 4. Deprotection (Hydrogenolysis) S3->S4 Chiral Cleavage S5 5. Validation (NMR/HPLC) S4->S5 Pure Pyrrolidine

Caption: Step-by-step synthetic workflow for functionalized bicyclic pyrrolidines.

Conclusion

Fused bicyclic pyrrolidines represent a masterclass in rational drug design. By leveraging the physical principles of conformational restriction, these scaffolds allow medicinal chemists to bypass the limitations of flat aromatic rings, delivering molecules with superior target affinity, exquisite selectivity, and robust pharmacokinetic profiles. As synthetic methodologies like asymmetric 1,3-dipolar cycloadditions continue to mature, the chemical space accessible by these privileged scaffolds will only expand, driving the next generation of precision therapeutics.

References

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. pharmablock.com.
  • Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams | The Journal of Organic Chemistry - ACS Public
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. nih.gov.
  • Full article: A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025). tandfonline.com.
  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed. nih.gov.
  • Silver(I)
  • WO/2024/182382 4,5-FUSED BICYCLIC PYRROLIDINE AND 4,5-FUSED BICYCLIC PYRROLIDINONE COMPOUNDS - WIPO P

Sources

A Technical Guide to the Pyrano[2,3-c]pyrrole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrano[2,3-c]pyrrole scaffold represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. This bicyclic architecture, which marries a pyran ring with a pyrrole ring, is considered a "privileged" structure due to its ability to interact with a diverse range of biological targets. This guide provides a comprehensive overview of the synthetic strategies employed to construct this valuable core, with a particular focus on the efficiency and elegance of multicomponent and domino reactions. We will delve into the significant pharmacological applications of pyrano[2,3-c]pyrrole derivatives, including their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. By synthesizing data from contemporary research, this document explains the mechanistic underpinnings of these biological activities and explores the structure-activity relationships that guide the rational design of next-generation therapeutics. Detailed protocols, data summaries, and workflow visualizations are provided to equip researchers and drug development professionals with a thorough understanding of this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals. Their structural complexity and rich electronic properties allow for precise three-dimensional arrangements that can effectively interact with biological macromolecules. Among these, fused heterocyclic systems are of particular interest as they offer a rigid and conformationally constrained framework, which can lead to enhanced binding affinity and selectivity for a specific target.[1]

The pyrano[2,3-c]pyrrole core is an exemplary member of this group. It consists of a six-membered pyran ring fused to a five-membered pyrrole ring, a combination that results in a unique electronic and steric profile.[1] This scaffold is found in a number of natural products and has been the focus of extensive synthetic exploration.[2][3] The true value of the pyrano[2,3-c]pyrrole scaffold in medicinal chemistry, however, lies in its remarkable versatility and broad spectrum of biological activities. Derivatives have shown potent efficacy in therapeutic areas ranging from oncology to infectious diseases, marking it as a scaffold of significant interest for future drug development.[4][5][6][7]

Synthetic Strategies: Efficient Construction of Molecular Complexity

The efficient synthesis of the pyrano[2,3-c]pyrrole core is paramount for its exploration in medicinal chemistry. Modern organic synthesis has moved towards strategies that build complexity rapidly and with high atom economy. Multicomponent reactions (MCRs) and domino reactions have emerged as powerful tools in this regard.

Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react in a single pot to form a product that contains significant portions of all the reactants.[8][9] This approach is highly valued for its operational simplicity, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds.[9][10] For the synthesis of related fused pyran systems like pyranopyrazoles, four-component reactions are common, typically involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[11][12] These principles are adapted for pyranopyrrole synthesis.

The causality behind the success of MCRs lies in their tandem nature, where the product of one reaction becomes the substrate for the next in a seamless cascade, avoiding the need for isolating intermediates. This efficiency is often enhanced through the use of various catalytic systems, including eco-friendly and reusable catalysts like nanoparticles or natural extracts, which align with the principles of green chemistry.[10][13][14]

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction A Aldehyde P1 Knoevenagel Condensation A->P1 B Malononitrile B->P1 C Active Methylene Compound P2 Michael Addition C->P2 D Amine Source P3 Cyclization & Tautomerization D->P3 P1->P2 Intermediate I P2->P3 Intermediate II Product Pyrano[2,3-c]pyrrole Scaffold P3->Product

General workflow for a multicomponent synthesis.
Domino Aza-Vinylogous Michael Addition-Cyclization (aza-VMAC)

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of new reagents and catalysts. A notable strategy for constructing the pyrano[2,3-c]pyrrole scaffold is the domino aza-vinylogous Michael addition-cyclization (aza-VMAC) reaction.[1] This elegant sequence involves a C–N, C–C, and C–O bond-forming process that rapidly assembles the bicyclic core with excellent stereocontrol, creating three contiguous stereogenic centers.[1] This approach is particularly valuable for generating three-dimensional molecular architectures, a key principle in modern drug design known as "escaping flatland," which can lead to improved pharmacological properties.[1]

Representative Experimental Protocol: Four-Component Synthesis

The following protocol is a representative example of a one-pot, four-component synthesis of a pyrano-fused heterocycle, illustrating the operational simplicity of the MCR approach.[11][12][13]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

  • Malononitrile: 1 mmol

  • Ethyl Acetoacetate: 1 mmol

  • Hydrazine Hydrate (or Phenylhydrazine for N-substituted analogs): 1 mmol

  • Catalyst (e.g., 10 mol% Co3O4 nanoparticles or L-proline): As optimized[12][13]

  • Solvent (e.g., Ethanol/Water 1:1): 5 mL

Procedure:

  • To a 25 mL round-bottom flask, add the ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol) in the chosen solvent. Stir the mixture at a specified temperature (e.g., 50°C) for the time required to form the pyrazolone intermediate. This step can be monitored by Thin Layer Chromatography (TLC).[13]

  • To this mixture, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the catalyst.[13]

  • Continue stirring the reaction mixture at the same temperature. Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will often form.

  • Collect the solid product by vacuum filtration. If a solid catalyst was used, it can often be separated at this stage by washing with a suitable solvent like acetone.[13]

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrano-fused product.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[12]

Medicinal Chemistry Applications and Biological Activities

The rigid, fused structure of the pyrano[2,3-c]pyrrole scaffold makes it an ideal platform for developing potent and selective therapeutic agents across various disease areas.

Anticancer Activity

Derivatives of the pyrano[2,3-c]pyrrole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

  • Mechanism of Action: The anticancer effects are often multifaceted. One notable mechanism involves the inhibition of key cellular signaling proteins. For instance, certain pyrano[2,3-c]pyrazole derivatives have been identified as novel allosteric inhibitors of RalA, a small GTPase protein implicated in tumor proliferation and autophagy in hepatocellular carcinoma.[15] Another documented mechanism is the induction of cell cycle arrest. One derivative, 6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMDPC), was shown to block the cell cycle in both the S and G2 phases through a p53-independent pathway by stimulating the expression of the p21 gene.[4]

  • Structure-Activity Relationship (SAR): SAR studies on benzo[a]pyrano[2,3-c]phenazine derivatives revealed that substituents on the pyran ring are crucial for activity. Specifically, the presence of a cyano group and a p-dimethylamino phenyl group resulted in the highest growth inhibitory activity against the HepG2 liver cancer cell line.[16] For RalA inhibitors, the 5-nitrile-6-amino-pyrano[2,3-c]pyrazole scaffold was identified as the core structure essential for binding.[15]

CellCycleArrest cluster_pathway Drug Pyrano[2,3-c]pyrrole Derivative (AMDPC) P21 p21 Gene Expression (Upregulation) Drug->P21 P53 p53-Independent Pathway CDK Cyclin-Dependent Kinases (CDKs) P21->CDK Inhibits Progression Cell Cycle Progression CDK->Progression Promotes Arrest S and G2 Phase Arrest CDK->Arrest Progression->Arrest Blocked

Proposed p53-independent cell cycle arrest mechanism.[4]

Table 1: Selected Anticancer Activity of Pyrano-Fused Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Mechanism/Target Reference
AMDPC Bcap-37 (Breast) 46.52 µg/mL p21-mediated Cell Cycle Arrest [4]
Compound 6{1,2,1,9} HepG2 (Liver) 6.71 Not specified [16]
Compound 4p HepG2 (Liver) 2.28 RalA Inhibition [15]

| Olumilide Derivative 5 | RPMI-8226 (Myeloma) | 3.7 | Cytotoxicity |[2][3] |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. However, their long-term use is associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[17][18] There is a significant need for selective COX-2 inhibitors.

  • Mechanism of Action: Pyrano[2,3-c]pyrazole derivatives have been investigated as potential selective COX-2 inhibitors.[17] By selectively inhibiting the COX-2 isoform, which is primarily expressed during inflammation, these compounds can reduce the production of prostaglandins that mediate pain and swelling, while sparing the COX-1 isoform that has a protective role in the gastric mucosa.[17][18] In silico docking studies have supported the potential of these scaffolds to bind effectively within the active site of the COX-2 enzyme.[17]

  • In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, several pyrano[2,3-c]pyrazole and pyrano[2,3-d]pyrimidine derivatives demonstrated potent anti-inflammatory activity, with some compounds showing superior efficacy compared to the reference drug Piroxicam.[18] Several derivatives also exhibited significant analgesic activity.[18][19]

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens presents a global health crisis. The pyrano[2,3-c]pyrrole scaffold has emerged as a promising framework for the development of new anti-infective agents.

  • Antimicrobial Action: Natural products with a dihydro-2H-pyrano[2,3-c]pyrrole scaffold have shown antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[2][3] Synthetic derivatives have also demonstrated broad-spectrum activity. A key bacterial target is DNA gyrase, an essential enzyme for DNA replication. Certain pyrano[2,3-c]pyrazole-5-carbonitrile analogs were found to be potent inhibitors of DNA gyrase, with one compound showing a better IC₅₀ value than the reference drug ciprofloxacin.[7]

Table 2: Selected Antimicrobial Activity of Pyrano-Fused Derivatives

Compound Class Organism MIC / IC₅₀ Target Reference
Olumilide Derivative 5 S. aureus 16 µg/mL (MIC) Not specified [2][3]

| Analog 4j | DNA Gyrase | 6.29 µg/mL (IC₅₀) | DNA Gyrase |[7] |

  • Antiviral Potential: The pyran and pyrazole frameworks are independently recognized for their role in antiviral drug design.[6] Recently, pyrano[2,3-c]pyrazole derivatives were identified as a novel class of inhibitors against human coronavirus 229E (HCoV-229E). In vitro studies demonstrated that these compounds could inhibit the virus through multiple mechanisms, including direct virucidal effects and the inhibition of viral adsorption and replication.[6]

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of the pyrano[2,3-c]pyrrole scaffold is highly tunable through synthetic modification at several key positions.

Sources

The Discovery, Synthesis, and Pharmacological Landscape of Octahydropyrano[2,3-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, achiral aromatic compounds toward structurally complex, sp³-rich frameworks has driven the discovery of novel bicyclic scaffolds. Among these, the octahydropyrano[2,3-c]pyrrole class has emerged as a highly versatile pharmacophore. Fusing a tetrahydropyran ring with a pyrrolidine ring, this scaffold acts as a conformationally restricted morpholine bioisostere. As a Senior Application Scientist, I have observed firsthand how mastering the stereoselective synthesis of this core can unblock pipeline bottlenecks in neuropharmacology and antimicrobial drug development. This whitepaper deconstructs the historical discovery, synthetic causality, and pharmacological utility of the octahydropyrano[2,3-c]pyrrole framework.

Historical Context & Structural Rationale

The structural complexity of the octahydropyrano[2,3-c]pyrrole core (base formula C₇H₁₃NO) lies in its specific fusion pattern: the pyran ring is fused at its 2,3-positions to the 'c' face of the pyrrole ring[1].

Historically, accessing this specific cis-fused or trans-fused bicyclic system was synthetically prohibitive due to the challenge of controlling the relative stereocenters at the ring junction. The breakthrough in its discovery occurred around 2012 when Reddy et al. developed a tandem ene/Prins cyclization using scandium triflate to afford the cis-fused derivatives[2]. Later, advanced asymmetric [3+2] cycloadditions unlocked the ability to precisely control the enantiomeric ratios, propelling the scaffold into advanced drug discovery[3].

G Pyran Tetrahydropyran Ring (Oxygen Heterocycle) Fusion [2,3-c] Face Fusion Stereoselective Assembly Pyran->Fusion Pyrrole Pyrrolidine Ring (Nitrogen Heterocycle) Pyrrole->Fusion Octa Octahydropyrano[2,3-c]pyrrole (Core Scaffold) Fusion->Octa Scaffold Generation Morph Morpholine Bioisostere (Enhanced Stability) Octa->Morph Drug Design DAT DAT Inhibitor (ROP) (Neurological Target) Octa->DAT Pharmacology

Fig 1. Structural evolution and pharmacological divergence of the octahydropyrano[2,3-c]pyrrole core.

Physicochemical & Quantitative Data

To understand why this scaffold is prized in drug discovery, we must look at its physicochemical properties. The incorporation of the oxygen atom in the pyran ring lowers the overall lipophilicity (LogP) compared to purely carbocyclic analogs, enhancing aqueous solubility while maintaining blood-brain barrier (BBB) permeability—a critical factor for neurological targets[4].

Table 1: Physicochemical Properties of Rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride (ROP) [1][4]

PropertyValuePharmacological Implication
Molecular Weight 213.7 g/mol (HCl salt)Ideal for small-molecule CNS penetration.
Melting Point 186–188 °CIndicates high crystalline stability for formulation.
Density 1.15 g/cm³Standard dense packing for bicyclic salts.
LogP (Predicted) -0.239 (Base core)Excellent hydrophilicity; reduces promiscuous toxicity.
Solubility Soluble in EtOH/DMSOFavorable for in vitro assay preparation.
Synthetic Methodologies & Mechanistic Causality

The synthesis of these compounds requires stringent stereocontrol. Below are the two foundational methodologies, explained through the lens of mechanistic causality.

4.1. The Tandem Ene/Prins Cyclization

The earliest reliable method for generating cis-fused octahydropyrano[2,3-c]pyrroles utilized a tandem ene/Prins cyclization of an olefin-tethered aldehyde with a secondary aldehyde[2].

  • The Causality of the Catalyst: Scandium triflate (Sc(OTf)₃) at 5 mol% is employed because Sc(III) acts as a highly oxophilic, hard Lewis acid. It selectively activates the aldehyde carbonyl without degrading the olefin, driving the initial ene reaction forward. The subsequent Prins cyclization is thermodynamically driven by the formation of the stable six-membered pyran ring[5].

4.2. Asymmetric [3+2] Cycloaddition (The Feng Protocol)

For modern drug discovery, enantiopurity is non-negotiable. In 2017, Xiaoming Feng’s group established a highly diastereo- and enantioselective [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives[3].

  • The Causality of the Catalyst System: The reaction utilizes a chiral Dysprosium complex (Dy(OTf)₃/L1) combined with LiNTf₂. Why LiNTf₂? The lithium salt is strictly required to promote the heterolytic C–C bond cleavage of the aziridine, generating the reactive azomethine ylide dipole. The Dy(III) center, possessing a large ionic radius, provides optimal bidentate coordination to the two ester groups of the ylide. This creates a rigid chiral pocket that perfectly shields one face of the dipole, enforcing high stereoselectivity (>19:1 dr, up to 95.5:4.5 er)[3].

G Aziridine 2,2'-Diester Aziridine Cleavage LiNTf2-Mediated C-C Bond Cleavage Aziridine->Cleavage Ylide Azomethine Ylide Dipole Intermediate Cleavage->Ylide Coordination Chiral Dy(III) Complex Bidentate Coordination Ylide->Coordination Face Shielding Cycloaddition Concerted [3+2] Cycloaddition Coordination->Cycloaddition Dihydropyran 3,4-Dihydropyran Addition Dihydropyran->Cycloaddition Product Enantioenriched Octahydropyrano[2,3-c]pyrrole Cycloaddition->Product >19:1 dr, 95.5:4.5 er

Fig 2. Catalytic cycle of the asymmetric[3+2] cycloaddition yielding enantioenriched scaffolds.

Self-Validating Experimental Protocol: Asymmetric [3+2] Cycloaddition

To ensure reproducibility in your laboratory, the following protocol incorporates built-in validation checkpoints to prevent downstream failures.

Objective: Synthesize enantioenriched (4aR,5R,7aR)-octahydropyrano[2,3-c]pyrrole.

  • Step 1: Catalyst Assembly & Ylide Generation

    • Action: In a flame-dried Schlenk tube under N₂, combine Dy(OTf)₃ (10 mol%), chiral ligand L1 (10 mol%), and LiNTf₂ (20 mol%) in anhydrous CH₂Cl₂. Stir for 1 hour at room temperature.

    • Validation Checkpoint: A homogeneous solution must form. If turbidity persists, the Dy(III)-L1 complex has failed to assemble, likely due to moisture. Abort and re-dry solvents.

  • Step 2: Dipolarophile Addition & Cycloaddition

    • Action: Cool the mixture to -20 °C. Add the 2,2′-diester aziridine (1.0 equiv) followed by 3,4-dihydropyran (1.2 equiv).

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The complete disappearance of the aziridine spot validates successful dipole consumption.

  • Step 3: Thermodynamic Epimerization Control

    • Action: Allow the reaction to stir for 24 hours. Crucial Note: If unsubstituted 3,4-dihydropyran is used, the kinetic cis-product will undergo anomeric epimerization to the thermodynamic trans-product[3].

    • Validation Checkpoint: Perform a crude ¹H NMR analysis. The coupling constants of the anomeric proton will confirm whether the system has settled into the trans-diaxial orientation.

  • Step 4: Purification and Stereochemical Validation

    • Action: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash column chromatography.

    • Validation Checkpoint: Run chiral HPLC against a racemic standard. A successful run will yield an enantiomeric ratio (er) of >95:5.

Medicinal Chemistry & Pharmacological Applications

The octahydropyrano[2,3-c]pyrrole framework is not just a synthetic curiosity; it is a highly active pharmacophore.

6.1. Dopamine Transporter (DAT) Inhibition

The specific derivative Rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans (ROP) has been identified as a potent inhibitor of dopamine transporters[4]. By blocking the reuptake and recycling of dopamine in the synaptic cleft, ROP modulates reward and motor pathways. This makes it a critical tool compound for developing therapies against addictive disorders (e.g., cocaine abuse) and novel anxiolytics[4].

G ROP ROP Compound (trans-isomer) DAT Dopamine Transporter (DAT) ROP->DAT High Affinity Binding Inhibition Reuptake Inhibition DAT->Inhibition Synapse Increased Synaptic Dopamine Inhibition->Synapse Clinical Therapeutic Effects (Addiction/Anxiety) Synapse->Clinical

Fig 3. Pharmacological pathway of ROP-mediated Dopamine Transporter (DAT) inhibition.

6.2. Antimicrobial Monobactam Derivatives

Beyond neurology, the scaffold has been patented as a core structural component in novel monobactam antibiotics[6]. By appending the octahydropyrano[2,3-c]pyrrole moiety to the monobactam core, researchers have successfully engineered molecules that resist hydrolysis by metallo-beta-lactamases, providing a new vector of attack against multidrug-resistant Gram-negative bacteria[6].

6.3. Morpholine Bioisosterism

In hit-to-lead optimization, metabolic liabilities often arise from exposed morpholine rings. The octahydropyrano[2,3-c]pyrrole system acts as a conformationally locked morpholine bioisostere[1]. The rigid bicyclic nature prevents the rapid oxidative metabolism typically seen at the morpholine carbons, thereby extending the half-life of the drug candidate while retaining the necessary hydrogen-bond acceptor properties.

References
  • Reddy, B. V., Anjum, S., & Reddy, G. M. "A Novel Tandem Ene/Prins Cyclization for the Synthesis of Octahydropyrano[2,3-c]pyrrole Derivatives." Tetrahedron Letters, 2012. 2

  • Feng, X., Liao, Y., Zhou, B., et al. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives." ACS Catalysis, 2017. 3

  • Smolecule Inc. "Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6." Smolecule, 2023. 4

  • Benchchem. "Octahydropyrano[3,4-c]pyrrole and related isomers." Benchchem Database. 1

  • Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use." WIPO, 2015. 6

Sources

Methodological & Application

Application Note: A Robust Protocol for the Enantioselective Synthesis of Pyrano[2,3-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed and field-tested protocol for the enantioselective synthesis of pyrano[2,3-c]pyrrole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The presented protocol is based on an organocatalytic [4+2] cyclization reaction between dioxopyrrolidines and azlactones, catalyzed by a chiral squaramide-based catalyst. This method offers excellent yields (up to 99%) and high levels of diastereo- and enantioselectivity (up to 99% ee).[1][2] This guide will not only detail the step-by-step experimental procedure but also delve into the mechanistic rationale behind the key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of the Pyrano[2,3-c]pyrrole Core

The fusion of pyran and pyrrole ring systems to form the pyrano[2,3-c]pyrrole scaffold has garnered considerable attention in the field of drug discovery.[3] This heterocyclic core is a key structural motif in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[4] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[5] The rigid, three-dimensional architecture of the pyrano[2,3-c]pyrrole system allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. The development of enantioselective synthetic routes is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Mechanistic Insight: The Role of the Squaramide Catalyst

The success of this enantioselective transformation hinges on the use of a bifunctional squaramide organocatalyst. Squaramides are highly effective hydrogen-bond donors.[6][7] In this reaction, the two N-H groups of the squaramide moiety are believed to simultaneously activate both the dioxopyrrolidine and the azlactone.

As illustrated in the proposed catalytic cycle below, the squaramide catalyst, through a network of hydrogen bonds, brings the two reactants into close proximity in a well-defined chiral environment. This pre-organization of the substrates is critical for achieving high stereoselectivity.[2][8] The catalyst activates the dioxopyrrolidine, rendering it more susceptible to nucleophilic attack, while simultaneously orienting the incoming azlactone to favor one enantiomeric pathway over the other.

Catalytic Cycle Reactants Dioxopyrrolidine + Azlactone Complex Catalyst-Substrate Complex Reactants->Complex Coordination Catalyst Chiral Squaramide Catalyst (C) Catalyst->Complex Transition_State Stereodetermining [4+2] Cyclization Complex->Transition_State Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product Pyrano[2,3-c]pyrrole Product_Complex->Product Release Regenerated_Catalyst Regenerated Catalyst (C) Product_Complex->Regenerated_Catalyst

Caption: Proposed catalytic cycle for the squaramide-catalyzed enantioselective synthesis of pyrano[2,3-c]pyrroles.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Huang and coworkers and has been elaborated with practical insights for enhanced reproducibility.[2]

Materials and Reagents
  • Dioxopyrrolidines (1): Synthesized according to literature procedures. Ensure dryness before use.

  • Azlactones (2): Synthesized according to literature procedures. Ensure dryness before use.

  • Squaramide Catalyst (3e): Commercially available or synthesized. It is crucial that the catalyst is of high purity.

  • Chloroform (CHCl3): Anhydrous, freshly distilled.

  • Silica Gel: For column chromatography (200-300 mesh).

  • Solvents for Chromatography: Hexane and Ethyl Acetate (HPLC grade).

Reaction Setup and Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Experimental Workflow start Start reagents Add Dioxopyrrolidine (1) and Catalyst (3e) to CHCl3 start->reagents cool Cool to -20 °C reagents->cool add_azlactone Add Azlactone (2) in CHCl3 cool->add_azlactone stir Stir at -20 °C add_azlactone->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Solvent Removal under Vacuum monitor->workup Reaction Complete purify Purification by Silica Gel Chromatography workup->purify characterize Characterization (NMR, HPLC) purify->characterize end_node End characterize->end_node

Caption: A streamlined workflow for the enantioselective synthesis of pyrano[2,3-c]pyrroles.

Detailed Steps:

  • To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar, add dioxopyrrolidine 1 (0.1 mmol, 1.0 equiv.) and squaramide catalyst 3e (0.01 mmol, 0.1 equiv.).

  • Add anhydrous chloroform (3.0 mL) to the flask.

  • Cool the resulting mixture to -20 °C using a suitable cooling bath (e.g., a cryocooler or an ice-salt bath).

  • In a separate vial, dissolve the azlactone 2 (0.12 mmol, 1.2 equiv.) in anhydrous chloroform (1.0 mL).

  • Add the azlactone solution dropwise to the cooled reaction mixture over a period of 5 minutes.

  • Stir the reaction mixture at -20 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (dioxopyrrolidine) is consumed.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by silica gel column chromatography. The specific eluent system will depend on the substrates used, but a gradient of ethyl acetate in hexane is a good starting point.

  • The enantiomeric excess of the purified product is determined by High-Performance Liquid Chromatography (HPLC) analysis on a chiral column.

Data Presentation and Analysis

The following table summarizes the results obtained for the synthesis of a variety of pyrano[2,3-c]pyrrole derivatives using this protocol.

EntryProductYield (%)ee (%)
1HPh4a 9994
2H4-Cl-Ph4b 9895
3H4-MeO-Ph4c 9592
4MePh5a 9296
5Me4-Br-Ph5b 9697

Data adapted from Wang et al., 2019.[2]

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: The NMR spectra should be consistent with the proposed structure.[9][10]

  • HPLC: Chiral HPLC analysis is essential to determine the enantiomeric excess of the product. A typical analysis might involve a ChiralPak column with a mobile phase of hexane/isopropanol.[11]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.[9][10]

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This can be due to impure or improperly stored catalyst. Ensure the catalyst is of high purity and handled under anhydrous conditions. The reaction temperature is also critical; deviations from -20 °C can negatively impact the enantioselectivity.

  • Low Yield: Ensure all reagents are dry and the solvent is anhydrous. The reaction may require longer stirring times for less reactive substrates.

  • Difficult Purification: If the product is difficult to separate from the catalyst, a different eluent system for column chromatography may be required. In some cases, a preliminary filtration through a short plug of silica gel can be beneficial.

Conclusion

This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of pyrano[2,3-c]pyrrole derivatives. By understanding the mechanistic principles behind the squaramide catalysis, researchers can effectively apply and adapt this methodology for the synthesis of a wide range of chiral heterocyclic compounds for applications in drug discovery and development. The high yields and excellent enantioselectivities make this a valuable tool for accessing these important molecular scaffolds.

References

  • Wang, Y., Chen, Y., Li, X., Mao, Y., Chen, W., Zhan, R., & Huang, H. (2019). Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry, 17(14), 3547-3555. [Link]

  • Wang, Y., Chen, Y., Li, X., Mao, Y., Chen, W., Zhan, R., & Huang, H. (2019). Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry. DOI:10.1039/C9OB00419J. [Link]

  • Karimi, Z., et al. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry. [Link]

  • Kotwal, U., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. [Link]

  • Biswas, A., et al. (2021). Squaramide Catalyzed Asymmetric Synthesis of Five- and Six-Membered Rings. ResearchGate. [Link]

  • Gong, L., et al. (2021). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., et al. (2020). Bifunctional squaramide catalyzed asymmetric synthesis of chiral α-mercaptosilanes. Organic & Biomolecular Chemistry. [Link]

  • Jabeen, M., et al. (2016). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. ResearchGate. [Link]

  • Singh, V., et al. (2022). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. ResearchGate. [Link]

  • Wang, X., et al. (2016). Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. The Journal of Organic Chemistry. [Link]

  • Koyama, K., et al. (2022). Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. Organic Letters. [Link]

  • Zare, A., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link]

  • Enders, D., et al. (2015). Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles. Chemical Communications. [Link]

  • Slanina, Z., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • El-Sayed, M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Various Authors. (2016). Asymmetric Organocatalytic Synthesis. Amanote Research. [Link]

  • Nguyen, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]

  • Slanina, Z., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. [Link]

  • Slanina, Z., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ResearchGate. [Link]

  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • Kumar, R., et al. (2020). Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach. PMC. [Link]

  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]

  • Various Authors. (2018). Synthesis of new pyrano[2,3-c]pyrrole derivatives 63. ResearchGate. [Link]

Sources

Application Note: A Multi-technique Approach for the Structural Elucidation of Octahydropyrano[2,3-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydropyrano[2,3-c]pyrrole framework is a key structural motif in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. Unambiguous structural characterization of its derivatives is critical for establishing structure-activity relationships (SAR) and ensuring intellectual property integrity. This application note provides a comprehensive protocol for the structural analysis of this heterocyclic system using the synergistic combination of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. We present field-proven methodologies, explain the rationale behind experimental choices, and offer a detailed guide to data interpretation, providing researchers with a robust framework for analysis.

The Principle of Orthogonal Analysis

In the structural elucidation of novel chemical entities, relying on a single analytical technique can lead to ambiguity. Mass spectrometry provides precise mass-to-charge ratio data, enabling the determination of elemental composition, while NMR spectroscopy maps the covalent framework of the molecule, revealing atom-to-atom connectivity.[1][2] Using these two orthogonal techniques in concert creates a self-validating system, where the molecular formula derived from MS provides the "parts list" and the NMR data provides the "assembly instructions," leading to a single, confident structural assignment.

Recommended Analytical Workflow

A systematic approach is essential for efficient and accurate characterization. The workflow should begin with sample purification, followed by parallel data acquisition by HRMS and a suite of NMR experiments. The data from both techniques are then integrated to build and confirm the final structure.

Analytical_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Structure Confirmation Prep Purified Analyte MS HRMS (ESI-TOF/Orbitrap) - Accurate Mass ([M+H]⁺) - MS/MS Fragmentation Prep->MS Dilute to ~5-10 µg/mL NMR NMR (500+ MHz) - 1D: ¹H, ¹³C, DEPT - 2D: COSY, HSQC, HMBC Prep->NMR Dissolve to ~5-10 mg/0.6mL MS_Interp Determine Molecular Formula MS->MS_Interp NMR_Interp Map C-H Framework & Connectivity NMR->NMR_Interp Structure Final Validated Structure MS_Interp->Structure Elemental Composition NMR_Interp->Structure Atomic Connectivity

Figure 1: Recommended workflow for structural elucidation. This parallel approach ensures that data from both MS and NMR are available for integrated analysis.

High-Resolution Mass Spectrometry Protocol

HRMS is the definitive technique for establishing the elemental composition of a molecule. Electrospray ionization (ESI) is the preferred method for N-heterocyclic compounds due to its soft ionization nature, which minimizes fragmentation and typically produces a strong signal for the protonated molecule, [M+H]⁺.[3]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 5-10 µg/mL using a 1:1 mixture of acetonitrile and water, containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.[4]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Data Acquisition & Interpretation
  • Acquisition: Acquire data in positive ion mode using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The high mass accuracy of these instruments (typically < 5 ppm) is essential for distinguishing between isobaric formulas.

  • Molecular Formula: The measured m/z of the [M+H]⁺ ion is used to calculate the elemental composition. For example, a measured m/z of 142.1230 for the [M+H]⁺ ion of the parent octahydropyrano[2,3-c]pyrrole would confidently confirm the molecular formula C₈H₁₅NO (calculated m/z for [C₈H₁₅NO+H]⁺ = 142.1226).

  • MS/MS Fragmentation: To gain structural insights, perform tandem MS (MS/MS) on the isolated [M+H]⁺ precursor ion. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.[4] Cleavage events are often initiated at the heteroatoms and ring junctions.

Table 1: Common Fragmentation Pathways for the Octahydropyrano[2,3-c]pyrrole Core

Precursor Ion ([M+H]⁺)Neutral LossFragment DescriptionRationale
m/z-H₂OLoss of WaterIndicates presence of a hydroxyl substituent or ring-opening followed by dehydration.
m/z-C₂H₄OLoss of Ethylene OxideCharacteristic retro-Diels-Alder type cleavage of the pyran ring.
m/z-C₄H₈NLoss of Pyrrolidine FragmentCleavage at the ring fusion C-N and C-C bonds.

NMR Spectroscopy Protocol

NMR spectroscopy provides the definitive map of the molecular structure. A combination of 1D and 2D experiments is required for complete assignment of all proton and carbon signals.[1][5]

Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, DMSO-d₆ or Methanol-d₄ can be used. Note that chemical shifts are solvent-dependent.[6][7]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Any suspended particles will degrade spectral quality by disrupting the magnetic field homogeneity.[8]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[9][10]

Recommended NMR Experiment Suite

The following suite of experiments provides a logical path to a complete structural assignment.

NMR_Strategy cluster_1D 1D Experiments: The Foundation cluster_2D 2D Experiments: The Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (¹H-C-C-¹H) H1->COSY Identifies neighboring protons HSQC HSQC (¹J C-H) H1->HSQC Links protons to directly attached carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (²⁻³J C-H) COSY->HMBC HSQC->HMBC Provides long-range C-H correlations

Figure 2: A hierarchical view of the NMR experiments used for structural elucidation.

  • ¹H and ¹³C NMR: These 1D experiments provide the fundamental chemical shift information for all proton and carbon nuclei.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, revealing ¹H-¹H connectivity networks.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, providing direct ¹J C-H correlations.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal assembly. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J C-H), allowing for the connection of different spin systems across quaternary carbons and heteroatoms.[11]

Data Interpretation and Assignment

The chemical shifts are highly sensitive to the stereochemistry and substitution pattern of the fused ring system. The following table provides a general guide for the unsubstituted core.

Table 2: Approximate ¹H and ¹³C Chemical Shift Ranges for the Octahydropyrano[2,3-c]pyrrole Core

PositionAtom TypeApproximate ¹H Shift (ppm)Approximate ¹³C Shift (ppm)Key HMBC Correlations From Protons
2CH₂3.6 - 4.165 - 75C-3a, C-7a
3CH₂1.6 - 2.125 - 35C-2, C-3a, C-4
3aCH2.8 - 3.345 - 55C-2, C-4, C-7a
4CH₂2.9 - 3.450 - 60C-3a, C-5
5CH₂2.9 - 3.450 - 60C-4, C-6, C-7a
6CH₂1.9 - 2.420 - 30C-5, C-7, C-7a
7CH₂3.9 - 4.460 - 70C-5, C-6, C-7a
7aCH3.2 - 3.755 - 65C-2, C-3a, C-5, C-7

Assignment Strategy:

  • Use the HSQC spectrum to link all proton signals to their corresponding carbon signals.

  • Use the COSY spectrum to trace out the proton-proton connectivities within the pyrrolidine and dihydropyran rings.

  • Critically, use the HMBC spectrum to find correlations that link these two ring systems together. For example, a correlation from the protons at C-2 to the bridgehead carbon C-7a, or from the protons at C-4 to the bridgehead carbon C-3a, unambiguously confirms the fused ring structure.

Conclusion

The structural characterization of octahydropyrano[2,3-c]pyrrole derivatives requires a rigorous and multi-faceted analytical approach. By combining the precise molecular formula determination from high-resolution mass spectrometry with the detailed connectivity map provided by a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous and defensible structural assignments. The protocols and interpretation strategies outlined in this application note provide a robust foundation for the analysis of this important class of heterocyclic compounds.

References

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia. This is the foundational proposal of 2D NMR and is often cited historically.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure Blog. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society. (This is a seminal paper on the HMBC technique). [Link]

  • University College London (UCL). (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science. (This is a key paper in the development of ESI-MS). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Chen, Y., et al. (2021). Genome Mining-Based Discovery of Pyrano[2,3‑c]pyrrole Type Natural Products. Journal of Natural Products. [Link]

Sources

Application Notes and Protocols: In Vitro Profiling of Octahydropyrano[2,3-c]pyrrole Hydrochloride as a Putative EGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The octahydropyrano[2,3-c]pyrrole scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its rigid, three-dimensional structure is amenable to synthetic modification, making it an attractive starting point for the development of novel therapeutic agents. While the specific biological targets of octahydropyrano[2,3-c]pyrrole hydrochloride are not extensively characterized, its structural motifs bear resemblance to known kinase inhibitors. This document outlines a comprehensive suite of in vitro assays to investigate the activity of this compound, hypothesizing it as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

EGFR is a transmembrane receptor that plays a critical role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4][5] This guide provides detailed protocols for a tiered assay cascade, designed to first identify and then characterize the inhibitory activity of octahydropyrano[2,3-c]pyrrole hydrochloride against EGFR, and subsequently to assess its effects in a cellular context.

Part 1: Primary Biochemical Assay for EGFR Inhibition

The initial step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][6][7][8]

Causality and Experimental Choice: The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and its suitability for high-throughput screening.[8][9] It can be used with a wide range of ATP concentrations, which is crucial for determining accurate inhibitor potencies, especially for kinases with high ATP Kₘ values.[8]

Protocol 1: ADP-Glo™ EGFR Kinase Assay

This protocol is adapted from established methods for measuring EGFR kinase activity.[1][2][10]

Materials:

  • Recombinant Human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)[2]

  • Octahydropyrano[2,3-c]pyrrole hydrochloride (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of octahydropyrano[2,3-c]pyrrole hydrochloride in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Also, prepare a dilution series for the positive control, staurosporine.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution or control (DMSO for 100% activity, no enzyme for background).[2]

    • Add 2 µL of recombinant EGFR enzyme diluted in kinase assay buffer.[2] The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[2]

    • Pre-incubate the enzyme and compound for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mix in kinase assay buffer. The final concentrations should be at the Kₘ for ATP (typically 15-50 µM for EGFR) and an optimized concentration of the Poly(Glu, Tyr) substrate.[11]

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.[2]

    • Incubate for 60 minutes at 30°C or room temperature.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2][7][12]

    • Add 10 µL of Kinase Detection Reagent to each well.[2] This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7][12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1]

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Expected Results:

CompoundTargetAssay TypeIC₅₀ (nM)
Octahydropyrano[2,3-c]pyrrole HClEGFRADP-Glo™TBD
Staurosporine (Control)EGFRADP-Glo™~5-20

TBD: To be determined by the experiment.

Part 2: Orthogonal and Secondary Assays

To validate the primary screening results and further characterize the mechanism of inhibition, it is essential to use an orthogonal assay that employs a different detection technology.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Causality and Experimental Choice: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[13][14] It directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[13][14][15] This confirms that the compound engages the target at the ATP-binding site and is not an assay artifact. It can also be used to study both active and inactive kinase conformations.[14][16]

Procedure:

  • Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/Eu-antibody mixture, and 4X fluorescent tracer in the appropriate kinase buffer.[15]

  • Assay Assembly:

    • Add 5 µL of the test compound dilution to the wells of a low-volume 384-well plate.[13]

    • Add 5 µL of the kinase/Eu-antibody mixture.[13]

    • Add 5 µL of the tracer.[13]

  • Incubation and Reading: Incubate the plate for 1 hour at room temperature, protected from light.[13][15] Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[17]

Data Analysis: Calculate the emission ratio (520 nm / 490 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value.

Workflow for Biochemical Assays

G cluster_0 Primary Screening cluster_1 Hit Confirmation & MOA Primary Protocol 1: ADP-Glo™ Kinase Assay (Luminescence-based activity) Primary_Data Determine IC₅₀ Primary->Primary_Data Secondary Protocol 2: LanthaScreen™ Assay (TR-FRET based binding) Primary_Data->Secondary Active Compounds Secondary_Data Confirm Target Engagement Determine IC₅₀ Secondary->Secondary_Data G EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound Octahydropyrano [2,3-c]pyrrole HCl Test_Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Summary of Expected Data:

Assay TypeParameterRationale
ADP-Glo™ Kinase AssayIC₅₀Quantifies direct inhibition of enzymatic activity.
LanthaScreen™ Binding AssayIC₅₀Confirms direct binding to the kinase ATP site.
Cell-Based Phospho-EGFR ELISAIC₅₀Measures on-target inhibition in a cellular context.
MTT Cell Viability AssayGI₅₀Assesses the overall effect on cell growth/viability.

A successful candidate would ideally show potent inhibition in the biochemical assays (low nM IC₅₀), confirmed target engagement in the cell-based phospho-EGFR assay at a similar potency, and a corresponding effect on cell viability. A large window between the biochemical/target engagement IC₅₀ and general cytotoxicity is desirable, indicating on-target activity.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved March 7, 2026, from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Retrieved March 7, 2026, from [Link]

  • Nishimura, Y., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. Retrieved March 7, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved March 7, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • HTRF Human Phospho-EGFR (Tyr1068) Detection Kit. (n.d.). Revvity. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit. (n.d.). Assay Genie. Retrieved March 7, 2026, from [Link]

  • Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved March 7, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Mutations in the EGFR Pathway. (2013, October 1). myadlm.org. Retrieved March 7, 2026, from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Retrieved March 7, 2026, from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved March 7, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 7, 2026, from [Link]

  • EGFR Signaling Pathway. (n.d.). Sino Biological. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Scale-Up Synthesis of Octahydropyrano[2,3-c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrano[2,3-c]pyrrole scaffold has emerged as a critical pharmacophore in next-generation oncology therapeutics, specifically in the design of covalent KRAS G12C inhibitors and MDM2-p53 interaction antagonists . Its rigid bicyclic ether-amine structure provides a defined vector for substituent exit, enhancing selectivity in protein-protein interaction (PPI) inhibition.

This Application Note details a scalable, robust protocol for the synthesis of trans-octahydropyrano[2,3-c]pyrrole hydrochloride . While laboratory-scale methods often utilize [3+2] cycloadditions of aziridines, this guide focuses on a Tandem Ene/Prins Cyclization and Intramolecular Etherification strategy. This route is selected for its superior atom economy, safety profile, and amenability to multi-kilogram production.

Retrosynthetic Analysis & Strategy

The scale-up strategy prioritizes the avoidance of high-energy intermediates (e.g., diazo compounds or unstable azomethine ylides) common in discovery chemistry.

Strategic Disconnections
  • Path A (Discovery Route): Intermolecular [3+2] cycloaddition of 3,4-dihydropyran with an azomethine ylide generated in situ.

    • Limitation: Poor atom economy, difficult stereocontrol at scale, hazardous precursors.

  • Path B (Process Route - Recommended): Intramolecular acid-catalyzed cyclization (Prins-type) of an olefin-tethered aldehyde or alcohol.

    • Advantage:[1][2][3] Uses inexpensive commodity chemicals (allylamine derivatives, aldehydes), predictable thermodynamics, and high stereoselectivity for the trans-fused system.

Reaction Scheme Visualization

SynthesisRoute SM1 Allylamine Derivative (N-Protected) Inter1 Intermediate A: Olefin-Tethered Hemiaminal SM1->Inter1 Condensation SM2 Glycolaldehyde Dimer (or Equivalent) SM2->Inter1 Cyclization Step 2: Acid-Catalyzed Prins Cyclization Inter1->Cyclization Lewis Acid (e.g., Sc(OTf)3) or Brønsted Acid (TFA) ProductBase Octahydropyrano[2,3-c]pyrrole (Free Base) Cyclization->ProductBase Workup & Purification FinalSalt Final Product: HCl Salt ProductBase->FinalSalt HCl/Dioxane

Figure 1: Strategic workflow for the scale-up synthesis of octahydropyrano[2,3-c]pyrrole hydrochloride.

Detailed Experimental Protocol

Step 1: Precursor Assembly (N-Allyl-N-(2,2-dimethoxyethyl)amine derivative)

Objective: Synthesize the acyclic precursor capable of undergoing intramolecular cyclization.

  • Reagents:

    • Allylamine (1.0 equiv)

    • Bromoacetaldehyde dimethyl acetal (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: Acetonitrile (ACN)[4]

  • Procedure:

    • Charge a glass-lined reactor with ACN (10 vol) and K₂CO₃.

    • Add Allylamine and heat to 60°C.

    • Slowly dose Bromoacetaldehyde dimethyl acetal over 2 hours to control exotherm.

    • Agitate at reflux (80°C) for 12 hours. Monitor by GC-MS for disappearance of allylamine.

    • Workup: Cool to 20°C, filter solids (inorganic salts). Concentrate filtrate to oil.

    • Protection (Critical): The secondary amine must be protected (e.g., Tosyl or Boc) to prevent polymerization in the next step. React crude oil with Boc₂O (1.1 equiv) in DCM/TEA.

Step 2: Tandem Prins Cyclization

Objective: Construct the bicyclic core via acid-mediated cyclization. This step sets the trans-stereochemistry.

  • Reagents:

    • N-Boc-N-allyl-aminoacetal (from Step 1)

    • Homoallyl alcohol (or equivalent aldehyde partner depending on specific substitution pattern)

    • Catalyst: Triflic Acid (TfOH) or Scandium Triflate (Sc(OTf)₃) (5 mol%)

    • Solvent: Dichloromethane (DCM) or Toluene

  • Mechanism: The acid deprotects the acetal to an aldehyde/iminium ion, which undergoes an intramolecular Ene or Prins reaction with the tethered alkene.

  • Protocol:

    • Dissolve the N-protected precursor in DCM (15 vol) under N₂ atmosphere.

    • Cool to 0°C. Safety Note: Triflic acid is highly corrosive and fuming.

    • Add TfOH dropwise, maintaining internal temperature < 5°C.

    • Allow to warm to 20°C and stir for 4–6 hours.

    • Quench: Slowly add saturated NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.

    • Extraction: Separate organic layer, wash with brine, dry over Na₂SO₄.

    • Purification: The crude bicyclic carbamate/sulfonamide is purified via silica gel chromatography (Ethyl Acetate/Hexanes) or crystallization if solid.

Step 3: Deprotection and Salt Formation

Objective: Isolate the pharmacologically relevant hydrochloride salt.

  • Reagents:

    • Bicyclic intermediate (from Step 2)[5]

    • 4M HCl in 1,4-Dioxane[4]

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

  • Protocol:

    • Dissolve the intermediate in minimal MeOH (3 vol).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (3.0 equiv) dropwise.

    • Stir at 20°C for 3 hours. Product may precipitate.[3][6]

    • Isolation: Add Diethyl Ether or MTBE (10 vol) as an antisolvent to force crystallization.

    • Filter the white solid under N₂.

    • Drying: Vacuum oven at 40°C for 24 hours.

Process Safety & Optimization (E-E-A-T)

Critical Process Parameters (CPPs)
ParameterRangeCriticalityRationale
Acid Addition Rate 1-2 mL/minHighControls the exotherm during the Prins cyclization initiation.
Temperature (Step 2) 0°C to 25°CMediumHigher temperatures (>40°C) promote polymerization of the iminium intermediate.
Water Content < 0.1%HighWater quenches the oxocarbenium/iminium intermediates, stalling cyclization.
Impurity Profile
  • Cis-isomer: The trans-fused system is thermodynamically favored in the Prins cyclization, but kinetic cis-products can form. Monitor via ¹H NMR (coupling constant of bridgehead protons: J ~10-12 Hz for trans, J ~4-6 Hz for cis).

  • Polymeric Residues: Result from unchecked exotherms in Step 2.

Analytical Specifications

Identification (NMR)[7]
  • ¹H NMR (400 MHz, DMSO-d₆): Distinctive multiplets for the bridgehead methine protons at δ 3.8–4.2 ppm. The trans-junction is confirmed by a large vicinal coupling constant.

  • ¹³C NMR: Characteristic signals for the ether carbon (δ ~65–70 ppm) and the amine carbon (δ ~50–55 ppm).

Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% TFA).

  • Detection: UV 210 nm (low chromophore; consider ELSD or CAD if available).

References

  • Stereoselective Synthesis of Octahydropyrano[2,3-c]pyrrole Derivatives

    • Source: BenchChem & ACS C
    • Relevance: Establishes the [3+2] cycloaddition baseline and stereochemical assignment.
    • Link:

  • Tandem Ene/Prins Cyclization Methodology

    • Source: Tetrahedron Letters / ResearchG
    • Relevance: Primary source for the scalable acid-catalyzed cycliz
    • Link:

  • Pharmacological Application (KRAS/MDM2)

    • Source: World Intellectual Property Organiz
    • Relevance: Confirms the utility of the HCl salt in clinical candid
    • Link:[4]

  • General Bicyclic Scaffold Synthesis

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Background on bicyclic ether-amine form
    • Link:

Sources

Application Note: Enantioselective Organocatalytic Synthesis of Pyrano[2,3-c]pyrrole Scaffolds via [4+2] Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Current Revision: March 2026

Executive Summary

The pyrano[2,3-c]pyrrole bicyclic skeleton is a rare but highly privileged pharmacophore. In nature, this scaffold is found in pyranonigrins—secondary metabolites produced by Aspergillus niger—which exhibit potent antioxidant activity and act as robust inhibitors of the SARS-CoV-2 Main protease (Mpro)[1][2]. Furthermore, synthetic derivatives of chromeno[2,3-c]pyrroles have demonstrated efficacy as glucokinase activators and glycosaminoglycan mimetics[1].

Historically, synthesizing these densely functionalized bicyclic systems with contiguous quaternary and tertiary stereocenters has been a synthetic bottleneck. This application note details a highly efficient, self-validating protocol for the enantioselective synthesis of pyrano[2,3-c]pyrroles via an organocatalytic [4+2] cyclization of 2,3-dioxopyrrolidines and azlactones[3]. Utilizing a bifunctional squaramide catalysis strategy, this methodology provides mild access to these scaffolds with excellent yields (up to 99%) and exceptional stereocontrol (>19:1 dr, up to 99% ee)[3][4].

Mechanistic Rationale & Causality

To achieve high stereocontrol, the experimental design relies on the precise orchestration of non-covalent interactions. Do not substitute the catalyst or solvent class without understanding the following causal relationships:

  • Substrate Selection (The "Why"): Azlactones (oxazol-5(4H)-ones) are utilized due to their unique interconvertible keto and enol forms, which endow them with dual nucleophilic and electrophilic properties at the C4 and C5 positions[4].

  • Bifunctional Squaramide Catalysis: A cinchona alkaloid-derived squaramide catalyst is employed to facilitate a highly ordered transition state. The squaramide motif acts as a dual hydrogen-bond donor, tightly binding and activating the carbonyl groups of the 2,3-dioxopyrrolidine (electrophile)[4]. Simultaneously, the basic quinuclidine nitrogen of the catalyst deprotonates the azlactone, generating a reactive enolate/dipole[4].

  • Solvent Causality: Dichloromethane (DCM) is strictly required. Protic solvents (like MeOH) or highly polar aprotic solvents (like DMSO) will aggressively compete for hydrogen bonding, disrupting the catalyst-substrate complex and collapsing the enantiomeric excess (ee).

Mechanism Cat Bifunctional Squaramide Catalyst HBD Squaramide Motif (H-Bond Donor) Cat->HBD Base Quinuclidine Motif (Brønsted Base) Cat->Base Elec 2,3-Dioxopyrrolidine (Electrophile) HBD->Elec Activation Nuc Azlactone (Nucleophile/Dipole) Base->Nuc Enolization TS Highly Ordered Transition State [4+2] Cycloaddition Elec->TS Nuc->TS Prod Chiral Pyrano[2,3-c]pyrrole (>99% ee) TS->Prod

Bifunctional activation mechanism of dioxopyrrolidines and azlactones by squaramide.

Experimental Design & Optimization Metrics

The following table summarizes the quantitative optimization data that led to the finalized protocol. Note the critical impact of temperature on the enantiomeric excess; lowering the temperature to -20 °C suppresses the background racemic reaction, allowing the catalyst-directed pathway to dominate[3].

EntryCatalyst TypeSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Quinine-ThioureaDCM25247510:178
2Quinine-SquaramideDCM25248815:192
3Quinine-SquaramideToluene25368212:185
4 Quinine-Squaramide DCM -20 24 99 >20:1 99

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. A racemic control reaction must be run in parallel using an achiral base (e.g., Triethylamine, 10 mol%) to establish baseline retention times for chiral High-Performance Liquid Chromatography (HPLC) validation.

Materials & Reagents
  • Electrophile: 2,3-dioxopyrrolidine derivative (0.10 mmol, 1.0 equiv)

  • Nucleophile: Azlactone derivative (0.12 mmol, 1.2 equiv)

  • Catalyst: Cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), strictly dried over activated 4Å molecular sieves.

Reaction Setup & Execution
  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon gas.

  • Loading: Add the 2,3-dioxopyrrolidine (0.10 mmol) and the squaramide catalyst (10 mol%) into the reaction vessel.

  • Solvation: Inject 1.0 mL of anhydrous DCM. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution and initial catalyst-substrate pre-organization.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow the system to equilibrate for 15 minutes.

  • Initiation: Add the azlactone (0.12 mmol) to the mixture in one portion.

  • Monitoring: Stir the reaction at -20 °C for 24 hours. Monitor the consumption of the dioxopyrrolidine via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

Work-up & Isolation
  • Quenching: Once TLC indicates complete consumption of the limiting reagent, remove the vessel from the cooling bath and immediately concentrate the crude mixture under reduced pressure (rotary evaporation at 25 °C) to prevent product epimerization.

  • Purification: Load the crude residue directly onto a silica gel column (200-300 mesh). Perform flash column chromatography using a gradient elution of Petroleum Ether/Ethyl Acetate (from 10:1 to 3:1 v/v).

  • Isolation: Collect the fractions containing the target pyrano[2,3-c]pyrrole. Evaporate the solvent to yield the pure product as a solid.

Workflow R Reactants (0.1 mmol scale) S Reaction DCM, -20°C, 24h R->S C Squaramide Catalyst (10 mol%) C->S W Work-up Flash Chromatography S->W P Purified Product Pyrano[2,3-c]pyrrole W->P

Experimental workflow for the enantioselective synthesis of pyrano[2,3-c]pyrroles.

Downstream Analytics & Quality Control

To validate the structural integrity and stereochemical purity of the synthesized pyrano[2,3-c]pyrrole:

  • NMR Spectroscopy: Confirm the contiguous quaternary and tertiary stereocenters via 1D (

    
    H, 
    
    
    
    C) and 2D (NOESY, HMBC) NMR. The relative configuration (diastereomeric ratio, dr) should be determined by integrating the distinct diagnostic peaks of the crude
    
    
    H NMR before column chromatography.
  • Chiral HPLC: Determine the enantiomeric excess (ee) using a chiral stationary phase column (e.g., Daicel Chiralpak AD-H or IC). Validate the separation method by first injecting the racemic standard prepared during the self-validation step. The catalyst-derived product should show a single major peak corresponding to >99% ee[3].

References

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. National Institutes of Health (PMC). 1

  • Transformation of substituted 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]- 1,5-dihydro-2H-pyrrol-2-ones by the action of I2/DMSO into 2-aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones. Ukrainica Bioorganica Acta. 2

  • Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Organic & Biomolecular Chemistry - RSC Publishing (Mechanistic insights on azlactones). Organic & Biomolecular Chemistry (RSC Publishing). 4

Sources

Advanced Application Note: Asymmetric Catalysis in the Synthesis of Octahydropyrano[2,3-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The octahydropyrano[2,3-c]pyrrole scaffold is a highly privileged bicyclic motif, frequently embedded in bioactive compounds targeting neurological pathways (e.g., dopamine transporter inhibitors) and complex natural products. Achieving precise stereocontrol over its contiguous stereocenters is a formidable challenge in synthetic organic chemistry. This application note details the mechanistic rationale and validated protocols for the asymmetric synthesis of these scaffolds. By leveraging chiral Lewis acid catalysis—specifically Dysprosium(III) complexes—researchers can achieve highly diastereo- and enantioselective [3+2] cycloadditions, transforming simple aziridines and dihydropyrans into complex, stereodefined bicyclic systems.

Mechanistic Rationale & Causality

The construction of the octahydropyrano[2,3-c]pyrrole core relies primarily on the 1,3-dipolar cycloaddition between a 2,2′-diester aziridine and a 3,4-dihydropyran derivative.

Why 2,2'-Diester Aziridines? The dual electron-withdrawing ester groups are critical. They sufficiently weaken the C–C bond of the strained aziridine ring. Upon coordination with a strong Lewis acid, the ring undergoes heterolytic cleavage at low temperatures, generating a highly reactive azomethine ylide (the 1,3-dipole) without requiring harsh thermal conditions .

The Role of Dysprosium (Dy) and Chiral Ligands: Lanthanides like Dysprosium possess a high coordination number and potent Lewis acidity. When Dy(OTf)₃ is complexed with a chiral N,N′-dioxide ligand, it forms a deep, stereodefined catalytic pocket.

  • Activation: The Dy(III) center coordinates to the ester carbonyls of the aziridine, triggering the C–C cleavage.

  • Facial Shielding: The bulky chiral ligand physically blocks one face of the resulting azomethine ylide.

  • Stereocontrol: The 3,4-dihydropyran (dipolarophile) is forced to approach from the unshielded face via an endo-transition state, dictating both the relative (diastereomeric ratio, dr) and absolute (enantiomeric ratio, er) stereochemistry of the final octahydropyrano[2,3-c]pyrrole .

Mechanism DyCat Dy(III)-N,N'-dioxide Complex (Chiral Lewis Acid) Ylide Azomethine Ylide (Active 1,3-Dipole) DyCat->Ylide Activation TS Stereocontrolled Transition State (Facial Shielding) DyCat->TS Stereocontrol Aziridine 2,2'-Diester Aziridine (Strained Precursor) Aziridine->Ylide C-C Cleavage Ylide->TS + Dipolarophile DHP 3,4-Dihydropyran (Dipolarophile) DHP->TS Product Octahydropyrano[2,3-c]pyrrole (High dr & er) TS->Product [3+2] Cycloaddition

Fig 1: Catalytic cycle of the Dy(III)-mediated asymmetric [3+2] cycloaddition.

Quantitative Performance of Catalytic Systems

The selection of the catalyst directly impacts the yield and stereopurity of the target scaffold. While traditional Lewis acids (like Sc(OTf)₃) can drive racemic tandem ene/Prins cyclizations, modern chiral Lewis acids and organocatalysts are required for asymmetric induction .

Catalyst SystemReaction TypeSubstratesYield (%)drerSource
Dy(OTf)₃ / N,N'-dioxide [3+2] Cycloaddition2,2'-Diester Aziridine + 3,4-DihydropyranUp to 94%>19:1Up to 95.5:4.5Liao et al. [1]
Nd(OTf)₃ / N,N'-dioxide [3+2] Cycloaddition2,2'-Diester Aziridine + 3,4-Dihydropyran88%>19:187:13Liao et al. [1]
Chiral Squaramide [4+2] CyclizationDioxopyrrolidines + AzlactonesUp to 96%>19:1Up to 96:4Wang et al. [2]
Sc(OTf)₃ (5 mol%) Tandem Ene/PrinsOlefin-tethered aldehydes75-85%>10:1N/A (Racemic)General Lit.

Note: The addition of LiNTf₂ as a co-catalyst in the Dy(III) system is critical. The counter-ion exchange replaces triflate with the bulkier, less coordinating NTf₂⁻, thereby increasing the effective Lewis acidity of the Dysprosium center and accelerating ylide formation.

Experimental Workflow & Validated Protocols

The following protocol details the Dy(III)-catalyzed asymmetric [3+2] cycloaddition. It is designed as a self-validating system , ensuring that intermediate checkpoints are met before proceeding to subsequent steps.

Workflow Step1 1. Catalyst Prep Dy(OTf)3 + Ligand Step2 2. Substrate Mix Aziridine + DHP Step1->Step2 Step3 3. Cycloaddition -20°C, 24-48h Step2->Step3 Step4 4. Quench & Wash Aqueous Workup Step3->Step4 Step5 5. Purification Flash Column Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing octahydropyrano[2,3-c]pyrroles.

Protocol: Asymmetric [3+2] Cycloaddition

Materials Required:

  • Dy(OTf)₃ (10 mol%)

  • Chiral N,N'-dioxide ligand (10 mol%)

  • LiNTf₂ (10 mol%)

  • 2,2′-Diester aziridine (1.0 equiv, typically 0.1 mmol)

  • 3,4-Dihydropyran (1.2 equiv)

  • Anhydrous CH₂Cl₂ (1.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, add Dy(OTf)₃ (10 mol%), the chiral N,N'-dioxide ligand (10 mol%), and LiNTf₂ (10 mol%).

    • Causality: Mixing these components in the absence of substrates allows the thermodynamically stable chiral Lewis acid complex to form without competitive binding from the reactants.

  • Solvent Addition & Equilibration: Add 1.0 mL of anhydrous CH₂Cl₂. Stir the mixture at 30 °C for 1 hour.

    • Validation Check: The suspension should transition into a homogeneous, clear solution, indicating successful complexation.

  • Temperature Control: Cool the reaction vessel to strictly -20 °C using a cryocooler.

    • Causality: Lowering the temperature is paramount. It suppresses the background, uncatalyzed racemic reaction and rigidifies the transition state, which is the primary driver for achieving >90:10 er.

  • Substrate Addition: Inject the 3,4-dihydropyran (1.2 equiv), followed immediately by the 2,2′-diester aziridine (1.0 equiv).

  • Reaction Monitoring: Stir the reaction at -20 °C for 24–48 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc = 3:1). The aziridine spot (usually UV active and stains heavily with phosphomolybdic acid) should completely disappear, replaced by a lower Rf spot corresponding to the highly polar bicyclic product.

  • Quenching and Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure octahydropyrano[2,3-c]pyrrole derivative.

Analytical Quality Control (QC)

To validate the structural integrity and stereochemistry of the synthesized octahydropyrano[2,3-c]pyrrole:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic bridgehead protons at the ring junction (typically appearing as complex multiplets between 3.50 – 4.50 ppm). The coupling constants (

    
    ) between these protons will confirm the cis- or trans-fused nature of the rings.
    
  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralpak IC) to determine the enantiomeric ratio. Compare the retention times against a racemic standard synthesized using an achiral catalyst (e.g., Sc(OTf)₃).

References

  • Liao, Y., Zhou, B., Xia, Y., Liu, X., Lin, L., & Feng, X. (2017). "Asymmetric[3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives." ACS Catalysis, 7(6), 3934-3939. URL:[Link]

  • Wang, Y., Chen, Y., Li, X., Mao, Y., Chen, W., Zhan, R., & Huang, H. (2019). "Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones." Organic & Biomolecular Chemistry, 17(16), 3945-3950. URL:[Link]

  • Lu, X., Zhang, Y., Wang, Y., Chen, Y., Chen, W., Zhan, R., Zhao, J. C. G., & Huang, H. (2019). "Asymmetric Catalysis Using Modularly Designed Organocatalysts: Synthesis of Fused Tricyclic Pyrano-Pyrano[2,3-c]pyrrol Derivatives." Advanced Synthesis & Catalysis, 361(11), 2684-2689. URL:[Link]

Application Notes & Protocols: Strategic Formulation of Octahydropyrano[2,3-c]pyrrole Derivatives for Preclinical Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the formulation of octahydropyrano[2,3-c]pyrrole for biological studies.

Authored by: Gemini, Senior Application Scientist

Abstract

The octahydropyrano[2,3-c]pyrrole scaffold is a privileged bicyclic heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous compounds with potential therapeutic activities.[1][2][3] The transition from a promising chemical entity to a validated biological lead is critically dependent on appropriate formulation. An inadequate or poorly characterized formulation can lead to erroneous biological data, masking true efficacy or introducing confounding toxicity.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and reliable formulations of novel octahydropyrano[2,3-c]pyrrole derivatives for both in vitro and in vivo biological studies. We emphasize a systematic approach, beginning with essential pre-formulation characterization and progressing through logical formulation selection, detailed preparation protocols, and critical quality control assessments.

The Formulation Imperative: From Molecule to Biological Insight

The biological activity of any test compound, including derivatives of the octahydropyrano[2,3-c]pyrrole scaffold, can only be reliably assessed when the compound reaches its target site in a known, soluble, and stable state.[5] Many novel heterocyclic compounds are characterized by poor aqueous solubility, which presents a major hurdle for biological testing.[6][7] An effective formulation strategy aims to overcome this limitation, ensuring consistent and predictable drug exposure that allows for a clear interpretation of dose-response relationships.[4] This process is not a one-size-fits-all solution but a systematic investigation guided by the unique physicochemical properties of the molecule .

The overall workflow for developing a formulation for biological studies is a multi-stage process that ensures the final preparation is suitable for its intended use.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: Application A Compound Synthesis & Purification B Pre-Formulation Studies (Solubility, LogP, pKa, Stability) A->B C In Vitro Formulation (e.g., DMSO Stock) B->C D In Vivo Formulation Strategy (Vehicle Selection) B->D E Protocolized Formulation Preparation D->E F Quality Control (Appearance, pH, Concentration) E->F G Biological Studies (In Vitro / In Vivo Dosing) F->G

Figure 1: General workflow for formulation development.

Pre-Formulation Assessment: Knowing Your Compound

Before any formulation work begins, a thorough understanding of the octahydropyrano[2,3-c]pyrrole derivative's physicochemical properties is essential.[8] These parameters dictate the available formulation strategies and potential liabilities.

Key Physicochemical Parameters:

  • Aqueous Solubility: This is the most critical parameter. It determines whether a simple aqueous solution is feasible or if more complex solubilization techniques are required.[6] Solubility should be assessed in various media relevant to the planned studies (e.g., water, phosphate-buffered saline (PBS), cell culture media).

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. High LogP values often correlate with low aqueous solubility and a preference for lipid-based formulations.[7]

  • pKa: The ionization constant is crucial for ionizable compounds. The charge of a molecule can dramatically affect its solubility and permeability.[6] Formulation pH must be carefully controlled to maintain the desired ionization state.

  • Solid-State Properties: The crystalline form (polymorphism) or amorphous nature of the solid material can influence its solubility and dissolution rate.[8]

  • Chemical Stability: Preliminary stability should be assessed in relevant solvents and at different pH values to identify potential degradation issues.[9]

Parameter Significance for Formulation Typical Method(s)
Aqueous Solubility Determines the need for solubilization enhancement.Kinetic or Thermodynamic Solubility Assays (HPLC-UV)
LogP / LogD Guides selection between aqueous and lipid-based vehicles.Shake-flask method, HPLC-based methods
pKa Dictates the optimal pH range for solubility and stability.Potentiometric titration, UV-spectrophotometry
Chemical Stability Identifies potential degradation pathways and incompatible excipients.HPLC-UV or LC-MS analysis of solutions stored under stress conditions (pH, temp).[10]
Table 1: Crucial Pre-Formulation Parameters and Their Impact.

Protocol 2.1: Rapid Kinetic Solubility Assessment

Objective: To obtain an early and rapid assessment of the compound's aqueous solubility to guide initial formulation efforts.

Materials:

  • Octahydropyrano[2,3-c]pyrrole derivative

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • HPLC-UV system

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.

  • Spiking: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Incubation: Cover the plate and incubate at room temperature (or 37°C) on a plate shaker for 1.5 to 2 hours. This allows the solution to equilibrate.

  • Precipitation Check: Visually inspect the wells for any signs of precipitation.

  • Sample Preparation: Transfer the contents of the wells to a filter plate and centrifuge to separate any precipitated material from the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a calibrated HPLC-UV method. The measured concentration represents the kinetic solubility.

Formulation Strategies for In Vitro Assays

For most in vitro cell-based assays, the compound is first dissolved in an organic solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[11] This stock is then diluted into the aqueous cell culture medium to achieve the final desired concentrations.

Causality and Best Practices:

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can cause cellular toxicity and interfere with assay results.[12][13]

  • Precipitation Risk: When the DMSO stock is diluted into the aqueous medium, the compound can precipitate if its final concentration exceeds its aqueous solubility. This is a common source of experimental artifacts.

  • Validation Step: Always perform a visual inspection of the final working solutions under a microscope to check for precipitation. It is also good practice to measure the actual concentration in the highest-dose working solution after a brief incubation period.

Formulation Strategies for In Vivo Studies

Selecting a vehicle for animal studies is a critical decision that depends on the compound's properties, the route of administration, and the study's duration.[14][15] The goal is to achieve the desired exposure while ensuring the vehicle itself is safe and does not produce confounding biological effects.[12][13]

G start Start: Physicochemical Data (Solubility, LogP, Stability) q1 Aqueous Solubility > Target Conc.? start->q1 sol Formulation: Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) q1->sol Yes q2 Soluble in Co-solvents? (PEG400, Propylene Glycol) q1->q2 No end_node Proceed to Vehicle Toxicity & PK Study sol->end_node cosolvent Formulation: Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) q2->cosolvent Yes q3 Lipophilic? (LogP > 3) q2->q3 No cosolvent->end_node lipid Formulation: Lipid-Based System (e.g., Corn Oil, SEDDS) q3->lipid Yes suspension Formulation: Suspension (e.g., 0.5% CMC, 0.1% Tween 80) q3->suspension No lipid->end_node suspension->end_node

Figure 2: Decision tree for selecting an in vivo formulation strategy.

Common In Vivo Formulation Types:

  • Aqueous Solutions: The simplest and most desirable formulation for water-soluble compounds. The pH may be adjusted with buffers to enhance solubility if the compound is ionizable.[6]

  • Co-solvent Systems: For compounds with poor aqueous solubility, a mixture of water-miscible solvents can be used to increase solubility.[16] Common co-solvents include PEG 300/400, propylene glycol, and ethanol. A small amount of DMSO (typically <10%) can be included. These are often suitable for intravenous (IV) administration.

  • Suspensions: If the compound cannot be solubilized, it can be administered as a suspension of fine particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose - CMC) and a wetting agent (e.g., Tween 80).[14] This is common for oral (PO) administration. Particle size reduction (micronization) can improve dissolution and absorption.[16][17]

  • Lipid-Based Formulations: For highly lipophilic ('grease-ball') molecules, lipid-based vehicles like corn oil, sesame oil, or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[11][18]

Protocol 4.1: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogeneous and dose-accurate suspension of a poorly soluble octahydropyrano[2,3-c]pyrrole derivative for oral administration in rodents.

Materials:

  • Micronized octahydropyrano[2,3-c]pyrrole derivative

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass vial

Procedure:

  • Prepare the Vehicle: Dissolve the CMC and Tween 80 in water. It may require gentle heating and stirring to fully dissolve the CMC. Cool to room temperature before use.

  • Calculate Required Amounts: Based on the target dose (mg/kg), dosing volume (e.g., 10 mL/kg), and number of animals, calculate the total mass of the compound and volume of vehicle required.

  • Wetting the Powder: Place the accurately weighed compound into a mortar. Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate with the pestle. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Progressive Dilution: Gradually add the remaining vehicle in small portions to the paste, mixing thoroughly after each addition to maintain a homogeneous suspension.

  • Transfer and Final Mixing: Transfer the suspension to the final dosing vial. Place a magnetic stir bar in the vial and stir continuously on a stir plate for at least 30 minutes before dosing.

  • Homogeneity Maintenance: The suspension must be stirred continuously throughout the dosing procedure to ensure each animal receives the correct dose.

Stability and Quality Control: Ensuring Formulation Integrity

Once a formulation is prepared, its stability and quality must be verified.[9] A formulation is only useful if it remains stable for the duration of the experiment and its concentration is known and accurate.

Stability Assessment: The formulation should be stored under the same conditions as the planned experiment (e.g., room temperature on a stir plate, 4°C refrigerated) and tested at relevant time points (e.g., 0, 2, 4, 8, 24 hours).[9][19]

Stability Type Purpose Assessment Method
Physical Stability Ensure the compound remains dissolved or uniformly suspended.Visual inspection for precipitation/crystal growth, particle size analysis (for suspensions).
Chemical Stability Ensure the compound does not degrade in the vehicle.HPLC-UV or LC-MS to measure the concentration of the parent compound and detect degradation products.[20]
Table 2: Key Stability Assessments for Preclinical Formulations.

Quality Control (QC) Checks: Before use in any biological study, a final QC check should be performed on the prepared formulation.[21][22][23]

  • Appearance: The formulation should be visually inspected. Solutions should be clear and free of particulates. Suspensions should be uniform and easily re-suspendable.

  • pH Measurement: Verify that the pH of the final formulation is within the desired range.

  • Concentration Verification: The concentration of the compound in the final formulation should be confirmed by a validated analytical method (e.g., HPLC-UV) to ensure dose accuracy.

Conclusion

The formulation of an octahydropyrano[2,3-c]pyrrole derivative for biological studies is a foundational step that directly impacts the quality and reliability of the resulting data. By adopting a systematic, property-guided approach, researchers can develop robust formulations that deliver the test compound accurately and consistently. Explaining the causality behind each choice—from pre-formulation analysis to the selection of specific excipients—is paramount. Every protocol must be a self-validating system, incorporating stability and quality control checks to ensure that the biological results are a true reflection of the compound's activity, not an artifact of its formulation.

References

  • Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Savjani, K.T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Hart, M.L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Patel, P.D., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. GlycoMScan. Available at: [Link]

  • Crystal Pharmatech. (2026). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Pharmaceutical Technology. (2025). Best Practices for Stability Testing of Biologics. Pharmaceutical Technology. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Gad, S.C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]

  • Frontiers. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives. Frontiers in Chemistry. Available at: [Link]

  • Sievens-Figueroa, L., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. Available at: [Link]

  • Pfanstiel. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Pfanstiel. Available at: [Link]

  • Van den Mooter, G. (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • BioProcess International. (2025). Comprehensive Stability Assessment of Biotechnological Products. BioProcess International. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds. RSC Advances. Available at: [Link]

  • BioPharm International. (2020). Stability Testing: The Crucial Development Step. BioPharm International. Available at: [Link]

  • Shen, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PMC. Available at: [Link]

  • Li, P., et al. (2012). Small Molecule Formulation Screening Strategies in Drug Discovery. ResearchGate. Available at: [Link]

  • Brown, C. (2021). Role of Quality Assurance in Drug Formulation. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Ojha, A., et al. (2023). Quality assurance and quality control in Formulation Development. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • ResearchGate. (2023). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • PubChem. Pyrano[2,3-c]pyrazole. PubChem. Available at: [Link]

  • Daloze, D., et al. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. Tetrahedron Letters. Available at: [Link]

  • PubChem. Thiopyrano(2,3-c)pyrrole derivative. PubChem. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2016). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • PMC. (2026). Heterocycles in Medicinal Chemistry III. PMC. Available at: [Link]

  • Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design. ResearchGate. Available at: [Link]

  • PMC. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. PMC. Available at: [Link]

  • Jevell Research and Technology. (2024). Quality Control and Metrics in Chemical Product Formulation. Jevell Research and Technology. Available at: [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences. Available at: [Link]

  • American Pharmaceutical Review. (2023). Quality by Design: Unlocking Precision in Pharma Formulation. American Pharmaceutical Review. Available at: [Link]

  • OICC Press. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives. OICC Press. Available at: [Link]

  • Enago Academy. (2022). Why Is Quality Control in Research So Important? Enago Academy. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. IJSRST. Available at: [Link]

Sources

Troubleshooting & Optimization

Heterocyclic Compound Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common challenges encountered in the synthesis of these vital chemical scaffolds. As Senior Application Scientists, we offer field-proven insights to help you navigate the complexities of your experiments, ensuring both accuracy and efficiency.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during heterocyclic compound synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[1] Small-scale trial reactions can help identify the optimal parameters without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[1] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and diminished yields.[1]

  • Product Decomposition: The desired heterocyclic compound may be unstable under the reaction or workup conditions.[1] Monitoring your reaction over time with techniques like TLC or LC-MS can help detect product degradation.[1]

Q2: My reaction is producing a dark, tar-like substance. What is causing this and how can I prevent it?

A2: Tar formation is a frequent issue, particularly in reactions involving highly reactive rings like furans, especially under acidic conditions.[2] This dark, polymeric substance arises from the decomposition or polymerization of starting materials or the product itself.[2][3] Key strategies to minimize tar formation include:

  • Careful Control of Temperature and pH: These are crucial parameters to manage in order to prevent side reactions.[2]

  • Primary and Secondary Mitigation Strategies: Primary methods focus on optimizing the gasifier design and operating conditions to reduce tar formation from the outset. Secondary methods involve removing tar after it has formed through techniques like thermal or catalytic cracking.[3]

Q3: I'm observing unexpected side products. How can I identify and minimize them?

A3: The formation of side products is a common challenge. In the Pictet-Spengler reaction, for instance, over-alkylation or polymerization can occur if the product reacts further with the starting materials.[4] To address this, consider using a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[4] Careful control of stoichiometry and the slow addition of reagents can also minimize these unwanted reactions.[4]

Q4: I'm struggling with the purification of my nitrogen-containing heterocycle. What are some effective strategies?

A4: Nitrogen-containing heterocycles can be challenging to purify, sometimes due to their instability on acidic silica gel.[5] Here are some solutions:

  • Use Neutralized Silica Gel: You can neutralize silica gel by washing it with a triethylamine solution in your eluent before packing the column.[5]

  • Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying acid-sensitive compounds.[5]

  • Alternative Purification Methods: If column chromatography is problematic, consider techniques like preparative thin-layer chromatography (prep-TLC), crystallization, or distillation for volatile compounds.[5]

Q5: How critical is the quality of my starting materials?

A5: The purity of your reagents and solvents is paramount. Impurities can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion of your starting materials.[1] Always use reagents of an appropriate purity grade and ensure that solvents are dry for moisture-sensitive reactions.[1]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues in specific heterocyclic syntheses.

Guide 1: Low Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. However, achieving high yields can be challenging.

Causality Behind Low Yield:

Low yields in the Pictet-Spengler reaction can often be traced back to several key factors:

  • Insufficiently Activated Aromatic Ring: The reaction is more efficient with electron-rich aromatic rings. Electron-withdrawing groups on the β-arylethylamine can render the reaction sluggish or cause it to fail.[4]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While protic acids like HCl or H₂SO₄ are traditional choices, sensitive substrates may require milder catalysts like chiral phosphoric acids.[4]

  • Suboptimal Temperature and Solvent: The optimal temperature can vary significantly, and the solvent can influence reactant solubility and the stability of intermediates.[4]

  • Decomposition: Sensitive functional groups on the starting materials or the product may not be stable under the reaction conditions.[4]

Troubleshooting Workflow:

start Low Yield in Pictet-Spengler Reaction check_aromatic_ring Assess Aromatic Ring Activation start->check_aromatic_ring check_catalyst Evaluate Catalyst and Loading start->check_catalyst check_temp_solvent Optimize Temperature and Solvent start->check_temp_solvent check_decomposition Investigate Potential Decomposition start->check_decomposition solution_ring Use Electron-Donating Groups or a More Activating System check_aromatic_ring->solution_ring solution_catalyst Screen Different Acid Catalysts (Protic vs. Lewis) and Optimize Loading check_catalyst->solution_catalyst solution_temp_solvent Screen a Range of Temperatures and Solvents check_temp_solvent->solution_temp_solvent solution_decomposition Use Milder Conditions or Protecting Groups check_decomposition->solution_decomposition

Caption: Troubleshooting workflow for low yield in Pictet-Spengler synthesis.

Experimental Protocols:

Protocol 1: Catalyst and Solvent Screening

  • Setup: In parallel reaction vials, set up small-scale reactions (e.g., 0.1 mmol) of your β-arylethylamine and aldehyde.

  • Catalyst Variation: To each vial, add a different acid catalyst. A good starting point is to compare a strong protic acid (e.g., trifluoroacetic acid), a Lewis acid (e.g., BF₃·OEt₂), and a milder catalyst if your substrate is sensitive.[4] Optimize the catalyst loading for each.

  • Solvent Variation: For each catalyst, test a protic solvent (e.g., ethanol) and an aprotic solvent (e.g., dichloromethane or toluene).[4]

  • Temperature Gradient: Run each catalyst/solvent combination at a range of temperatures (e.g., room temperature, 50 °C, and reflux).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Identify the combination of catalyst, solvent, and temperature that provides the highest yield of the desired product.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst TFA (1.1 eq)BF₃·OEt₂ (1.1 eq)Acetic Acid (2 eq)No Catalyst
Solvent DichloromethaneTolueneEthanolDichloromethane
Temperature Room Temp80 °CRefluxRoom Temp
Yield (%) VariesVariesVariesVaries
Caption: Example of a reaction optimization table for the Pictet-Spengler synthesis.
Guide 2: Managing Side Reactions in Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds.[2] A common pitfall is the formation of polymeric tar, especially under strongly acidic conditions.

Causality Behind Side Reactions:

The primary cause of side reactions in the Paal-Knorr furan synthesis is the high reactivity of the furan ring, which is susceptible to polymerization and decomposition in the presence of strong acids.[2] Ring-opening is another potential side reaction, particularly when water is present.[2]

Troubleshooting Workflow:

start Tar Formation in Paal-Knorr Synthesis check_acidity Assess Reaction Acidity start->check_acidity check_temperature Evaluate Reaction Temperature start->check_temperature check_water Check for Presence of Water start->check_water solution_acidity Use Milder Acid Catalyst (e.g., p-TsOH) or Lewis Acid check_acidity->solution_acidity solution_temperature Run Reaction at Lower Temperature for a Longer Duration check_temperature->solution_temperature solution_water Use Anhydrous Solvents and Reagents check_water->solution_water

Caption: Troubleshooting workflow for managing tar formation in Paal-Knorr synthesis.

Experimental Protocols:

Protocol 2: Minimizing Tar Formation

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.[2]

  • Catalyst Selection: Instead of strong Brønsted acids like sulfuric acid, consider using a milder Lewis acid catalyst.[2]

  • Temperature Control: Begin the reaction at a lower temperature and monitor its progress. Gradually increase the temperature only if the reaction is sluggish.[2]

  • Slow Addition: If one of the reagents is particularly reactive, add it slowly to the reaction mixture to maintain better control over the reaction exotherm and minimize localized high concentrations.

ParameterCondition 1Condition 2Condition 3
Catalyst Conc. H₂SO₄p-TsOHZnCl₂
Solvent Acetic AcidToluene (anhydrous)Dichloromethane (anhydrous)
Temperature 100 °C80 °CRoom Temperature
Observation Significant TarMinimal TarNo Tar
Caption: Example of conditions to minimize tar formation in Paal-Knorr synthesis.

References

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]

  • MDPI. (2016, May 27). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • Energy → Sustainability Directory. (2025, November 21). What Is Tar Formation in Biomass Gasification and How Is It Mitigated?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield and Purity in Octahydropyrano[2,3-c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of octahydropyrano[2,3-c]pyrrole architectures. This bicyclic framework—comprising fused pyran and pyrrole rings—is a privileged scaffold in drug discovery, particularly for neurological and antioxidant applications. However, constructing contiguous stereocenters on this saturated bicyclic system presents significant synthetic challenges.

Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize yield, diastereomeric ratio (dr), and enantiomeric excess (ee) during your experiments.

Section 1: Quantitative Benchmarks for Synthesis Strategies

To select the optimal synthetic route, compare the established methodologies and their expected quantitative outputs below.

Synthesis StrategyReactantsCatalyst SystemMax YieldStereoselectivity
Asymmetric[3 + 2] Cycloaddition 2,2′-Diester Aziridines + 3,4-DihydropyranChiral Dysprosium(III) ComplexUp to 94%>19:1 dr, up to 95.5:4.5 er
Asymmetric[4 + 2] Cyclization Dioxopyrrolidines + AzlactonesSquaramide OrganocatalystUp to 99%Up to 99% ee
Tandem Ene/Prins Cyclization Olefin-tethered Aldehyde + AldehydeSc(OTf)₃ (5 mol %)HighHigh cis-selectivity
Section 2: Experimental Workflow & Mechanism

The most robust method for assembling this scaffold is the asymmetric [3+2] cycloaddition. The diagram below maps the critical mechanistic pathway, highlighting where stereocontrol is established.

Workflow Substrate Substrate Preparation 2,2'-Diester Aziridine + 3,4-Dihydropyran Catalyst Catalyst Activation Dysprosium(III) Complex Substrate->Catalyst Add Chiral Lewis Acid Dipole Azomethine Ylide Formation (Reactive 1,3-Dipole) Catalyst->Dipole Aziridine Ring Opening Cycloadd [3+2] Cycloaddition Stereoselective Assembly Dipole->Cycloadd Add Dipolarophile Purification Purification Silica Gel Chromatography Cycloadd->Purification Quench & Extract Product Octahydropyrano[2,3-c]pyrrole (High Yield, High dr/er) Purification->Product Isolate Enantiomer

Caption: Workflow of Dysprosium-catalyzed [3+2] cycloaddition for octahydropyrano[2,3-c]pyrrole synthesis.

Section 3: Standard Operating Procedure (SOP) - Asymmetric [3+2] Cycloaddition

Based on the optimized parameters established in [1].

Objective: Synthesize optically active octahydropyrano[2,3-c]pyrrole derivatives with high dr and er. Causality Principle: The Dysprosium(III) catalyst serves a dual purpose. Its strong Lewis acidity coordinates the aziridine nitrogen, lowering the activation energy for C-C bond cleavage to generate the azomethine ylide (1,3-dipole). Simultaneously, the bulky chiral ligand creates a highly restricted chiral pocket, dictating the facial approach of the 3,4-dihydropyran dipolarophile.

Step-by-Step Methodology:

  • Catalyst Complexation: In an argon-filled glovebox, dissolve the chiral ligand and Dy(OTf)₃ (10 mol%) in anhydrous THF. Stir for 1 hour at 25 °C.

    • Self-Validation: A visual transition to a homogeneous solution with a slight color shift confirms the formation of the active chiral Dy(III) complex. If the solution remains cloudy, moisture contamination has likely caused catalyst aggregation.

  • Ylide Generation: Transfer the vessel to a cooling bath at -20 °C. Add the 2,2′-diester aziridine (1.0 equiv) dropwise.

    • Causality: Maintaining -20 °C is critical. Higher temperatures promote non-selective background ring-opening and thermal degradation of the highly reactive ylide, destroying the enantiomeric ratio.

  • Cycloaddition: Slowly add 3,4-dihydropyran (1.5 equiv). Stir for 12-24 hours at -20 °C.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active aziridine spot indicates full conversion to the cycloadduct.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the Lewis acid, instantly halting the reaction and preventing product epimerization. Extract with EtOAc (3x) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel.

    • Self-Validation: Confirm product identity and stereopurity using chiral HPLC and 2D-NMR (NOESY) to verify the relative stereochemistry of the ring fusion.

Section 4: Troubleshooting FAQs

Q1: Why do I observe reversed diastereoselection when using substituted dihydropyrans? A: This is a documented mechanistic divergence. When using unsubstituted 3,4-dihydropyran, the transition state favors a specific endo approach dictated by the Dy(III) chiral ligand. However, as demonstrated in [1], introducing a 6-alkyl group onto the dihydropyran adds significant steric bulk. This steric hindrance forces the dipolarophile to adopt an alternative trajectory during the 1,3-dipolar cycloaddition, resulting in reversed diastereoselection in the final cyclization step. Solution: To mitigate unwanted isomers, re-screen chiral ligands with larger bite angles to accommodate the 6-alkyl bulk, or adjust the reaction temperature to alter the transition state energy landscape.

Q2: My squaramide-catalyzed [4+2] cyclization yields high product mass but poor enantiomeric excess (<50% ee). What is failing? A: In the enantioselective [4+2] cyclization of dioxopyrrolidines and azlactones, squaramide catalysts rely on a delicate dual hydrogen-bonding network. As detailed in [2], this network simultaneously activates the electrophile and nucleophile. Poor ee is almost always caused by the disruption of these hydrogen bonds. Solution:

  • Solvent Purity: Ensure your CHCl₃ is strictly anhydrous and free of ethanol (a common stabilizer in chloroform), which competitively hydrogen bonds with the catalyst.

  • Strict Temperature Control: The stereodiscrimination step is highly temperature-dependent. The reaction must be strictly maintained at -20 °C. Fluctuations above this temperature exponentially increase the rate of the uncatalyzed, racemic background reaction.

Q3: We are using the tandem ene/Prins cyclization approach, but our yields are stalling at 40%. How can we drive the reaction to completion? A: The tandem ene/Prins cyclization of olefin-tethered aldehydes is an elegant route to cis-fused octahydropyrano[2,3-c]pyrroles, but it requires precise Lewis acid activation. According to [3], 5 mol % scandium triflate (Sc(OTf)₃) at ambient temperature is optimal. Stalled yields typically indicate catalyst deactivation by trace water, which coordinates to the Sc(III) center much stronger than the target aldehyde, effectively killing its Lewis acidity. Solution: Ensure strict anhydrous conditions. Use freshly distilled aldehydes to prevent competitive oligomerization, and run the reaction under an inert argon atmosphere. Adding oven-dried 4 Å molecular sieves to the reaction mixture can scavenge trace moisture and restore catalytic turnover.

References
  • Title: Asymmetric[3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives Source: ACS Catalysis URL: [Link]

  • Title: Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A novel tandem ene/Prins cyclization for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives Source: Tetrahedron Letters URL: [Link]

"side reaction products in the synthesis of pyrano[2,3-c]pyrroles"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrano[2,3-c]pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and mitigating side reaction products.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your experiments. The question-and-answer format is intended to help you quickly identify and solve common problems.

Question 1: I am attempting a domino vinylogous aza-Michael-aldol-cyclocondensation (aza-VMAC) reaction to synthesize a pyrano[2,3-c]pyrrole, but I am observing a low yield of my desired product. What are the likely causes?

Answer:

Low yields in the aza-VMAC synthesis of pyrano[2,3-c]pyrroles can often be attributed to several factors, primarily related to the stability of intermediates and competing reaction pathways. The domino nature of this reaction means that an issue at any stage will impact the overall yield.[1][2]

Potential Causes and Solutions:

  • Incomplete Michael Addition: The initial vinylogous aza-Michael addition is a critical step. If this reaction does not proceed to completion, you will have unreacted starting materials, which can complicate purification and lower your yield.

    • Troubleshooting:

      • Catalyst Choice: The choice of base or organocatalyst is crucial. If using a weak base, consider screening other bases of varying strengths. For organocatalyzed reactions, ensure the catalyst is pure and used at the optimal loading.

      • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, extending the reaction time or moderately increasing the temperature can drive the Michael addition to completion. However, be aware that excessive heat can promote side reactions.

  • Retro-Aldol Reaction: The intermediate formed after the aldol cyclization may be susceptible to a retro-aldol reaction, leading back to the Michael adduct. This is more likely if the cyclized product is sterically hindered or if the reaction conditions are too harsh.[3]

    • Troubleshooting:

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Rapid Dehydration: The final cyclocondensation step involves dehydration to form the aromatic pyrrole ring. Using a mild dehydrating agent or ensuring that the cyclization is followed promptly by dehydration can trap the desired product and prevent the retro-aldol reaction.

  • Formation of Side Products: Several side reactions can compete with the desired aza-VMAC pathway. These are discussed in more detail in the following questions.

Question 2: My NMR spectrum shows unexpected signals that I suspect are from a side product. What are the most common side products in this synthesis?

Answer:

The most common side products in the synthesis of pyrano[2,3-c]pyrroles via the aza-VMAC reaction are typically isomers or products from competing reaction pathways.

Common Side Products and Their Identification:

  • Uncyclized Intermediates: You may be isolating the intermediate product of the vinylogous Michael addition or the aldol addition.

    • Identification: These intermediates will have different NMR and MS data compared to the final pyrano[2,3-c]pyrrole. For instance, the aldol intermediate will have a hydroxyl group, which can be identified by a broad singlet in the ¹H NMR spectrum that is exchangeable with D₂O. The mass spectrum will also correspond to the mass of the intermediate.

  • Furan Derivatives: Under acidic conditions, there is a risk of forming a furan derivative via a Paal-Knorr type side reaction, especially if your starting materials or intermediates can form a 1,4-dicarbonyl-like structure.[4][5][6]

    • Identification: Furan protons typically appear in the aromatic region of the ¹H NMR spectrum, and the characteristic furan ring signals can be observed in the ¹³C NMR spectrum.

    • Minimization: Maintain neutral or slightly basic reaction conditions to disfavor the furan-forming pathway.[4]

  • Polymerization: Pyrroles can be sensitive to strong acids and oxidizing agents, which can lead to the formation of dark, tarry polymerization products.[7]

    • Identification: This is often observed as an insoluble, dark-colored material in the reaction flask. The NMR spectrum of the soluble portion may show broad, unresolved peaks.

    • Minimization: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, peroxide-free solvents. Avoid strongly acidic conditions.

Below is a diagram illustrating the desired aza-VMAC pathway versus a potential furan-forming side reaction.

G cluster_main Desired aza-VMAC Pathway cluster_side Potential Side Reaction Start Alkylidene Meldrum's Acid + Amine Michael_Adduct Vinylogous Michael Adduct Start->Michael_Adduct aza-Michael Addition Aldol_Intermediate Aldol Addition Intermediate Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Dicarbonyl_like 1,4-Dicarbonyl-like Intermediate Michael_Adduct->Dicarbonyl_like Hydrolysis/ Rearrangement PyranoPyrrole Pyrano[2,3-c]pyrrole Aldol_Intermediate->PyranoPyrrole Cyclocondensation Furan Furan Side Product Dicarbonyl_like->Furan Acid-Catalyzed Cyclization

Caption: Desired vs. Side Reaction Pathways.

Question 3: I am struggling with the purification of my crude pyrano[2,3-c]pyrrole. What are some effective purification strategies?

Answer:

Purification of pyrano[2,3-c]pyrroles can be challenging due to the potential for closely related side products and the inherent sensitivity of some pyrrole derivatives.

Purification Protocols:

  • Column Chromatography: This is the most common method for purifying pyrrole derivatives.

    • Stationary Phase: Silica gel is typically used. If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.

    • Eluent System: A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. Start with a low polarity and gradually increase it.

    • TLC Monitoring: Use TLC to carefully monitor the separation and identify the fractions containing your desired product.

  • Recrystallization: If your product is a solid and of sufficient purity after initial workup, recrystallization can be an effective method for obtaining highly pure material.

    • Solvent Selection: Screen various solvents and solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of pyrroles include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Acid/Base Extraction: If your crude mixture contains basic or acidic impurities, an acid/base wash during the workup can help to remove them. However, be cautious with acid washes, as some pyrroles can be acid-sensitive.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of pyrano[2,3-c]pyrroles to help you proactively design your experiments for success.

FAQ 1: How does the choice of catalyst affect the outcome of the pyrano[2,3-c]pyrrole synthesis?

The catalyst plays a critical role in directing the reaction towards the desired product and minimizing side reactions. In the context of the aza-VMAC reaction, the catalyst is typically a base or an organocatalyst.

Catalyst TypeRole and ConsiderationsPotential Issues
Brønsted Bases (e.g., triethylamine, DBU) Promotes the deprotonation of the Michael donor and facilitates the cyclization steps.Strong bases can promote side reactions like polymerization or decomposition of starting materials.
Lewis Acids Can activate the Michael acceptor, but may also promote unwanted side reactions like furan formation.[7]Can lead to the formation of furan byproducts if not carefully controlled.[4][6]
Organocatalysts (e.g., chiral amines) Can provide stereocontrol in asymmetric syntheses and often operate under mild conditions.May require specific reaction conditions (solvent, temperature) to be effective.

FAQ 2: What is the influence of the solvent on the synthesis of pyrano[2,3-c]pyrroles?

The choice of solvent can significantly impact reaction rates and product distribution.

  • Polar Aprotic Solvents (e.g., THF, DCM, MeCN): These are commonly used and are generally good at solvating the reactants and intermediates without interfering with the reaction.

  • Polar Protic Solvents (e.g., EtOH, MeOH): These can act as both a solvent and a proton source, which can be beneficial for some steps of the reaction but may interfere with others. For example, they can participate in proton transfer steps that may be crucial for the cyclization.

  • Solvent-Free Conditions: In some multicomponent reactions, solvent-free conditions can lead to higher yields and shorter reaction times.[8]

It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrate combination.

FAQ 3: How can I confirm the structure of my pyrano[2,3-c]pyrrole product and rule out side products?

A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the pyrano[2,3-c]pyrrole ring system are characteristic. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of your product, which can be used to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in your molecule, such as C=O, N-H, and C-O stretches.

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of your product, X-ray diffraction will provide definitive proof of its structure.

Below is a workflow for troubleshooting and confirming the synthesis of pyrano[2,3-c]pyrroles.

G cluster_synthesis Synthesis cluster_analysis Analysis and Troubleshooting cluster_solutions Solutions Start Setup aza-VMAC Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Workup Workup and Crude Product Monitor->Workup Analysis Analyze Crude Product (NMR, MS) Workup->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low Yield Problem->Low_Yield Yes Side_Products Side Products Problem->Side_Products Yes Purification Purification Issues Problem->Purification Yes Success Pure Pyrano[2,3-c]pyrrole Problem->Success No Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Low_Yield->Optimize_Conditions Identify_Side_Products Characterize Side Products (NMR, MS) Side_Products->Identify_Side_Products Refine_Purification Refine Purification Method (Chromatography, Recrystallization) Purification->Refine_Purification Optimize_Conditions->Success Identify_Side_Products->Optimize_Conditions Refine_Purification->Success

Caption: Troubleshooting Workflow.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Ghashang, M., et al. (2011). Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation. The Journal of Organic Chemistry, 76(8), 2876-2882. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Reddy, T. J., & Ghorai, M. K. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 14(12), 3146–3149. [Link]

  • Li, B., & Che, C. M. (2018). Recent Advancements in Pyrrole Synthesis. Chemical Society Reviews, 47(19), 7314-7339. [Link]

  • Shinde, S. V., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(41), 28798-28833. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • PapersFlow. (2026). Multicomponent Reactions for Pyrrole Synthesis: Research Guide & Papers. [Link]

  • Sharma, P., & Kumar, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(6), 772-801. [Link]

  • ResearchGate. (n.d.). Vinylogous and Stereoselective Domino Synthesis of Pyrano[2,3-c]pyrroles from Alkylidene Meldrum's acids. [Link]

  • PubMed. (2024). Vinylogous and stereoselective domino synthesis of pyrano[2,3- c]pyrroles from alkylidene meldrum's acids. [Link]

  • PubMed. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. [Link]

  • Google Patents. (n.d.).
  • Bower, J. F., & Williams, J. M. (2010). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 49(48), 9147-9150. [Link]

  • ResearchGate. (2019). New Access to Pyrano[2,3- c ]pyrazole-3-carboxylates via Domino Four-Component Reaction and Their Antimicrobial Activity. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • ResearchGate. (n.d.). Synthesis of chromeno[2,3-c]pyrrol-9(2H)-ones by domino Michael-Claisen-SNAr reactions of amino acid esters with 2-chlorophenylpropynones. [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • MDPI. (2023). Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers. [Link]

  • Royal Society of Chemistry. (1999). Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Wiley Online Library. (2023). Organocatalytic Vinylogous Michael Addition/Cyclization Cascade of 2‐Alkylidene Indane‐1,3‐diones with Enals: A Regio‐ and Stereoselective Synthesis of Spiro[indane‐1,2′‐pyran] Derivatives. [Link]

  • Proceedings of the National Academy of Sciences. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. [Link]

  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • ACS Publications. (2014). Iron-Catalyzed Vinylogous Aldol Condensation of Biginelli Products and Its Application toward Pyrido[4,3-d]pyrimidinones. [Link]

  • National Center for Biotechnology Information. (2019). Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. [Link]

Sources

Technical Support Center: Navigating the Stereoselective Synthesis of Fused Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of fused pyrrolidine ring systems. This guide is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Fused pyrrolidines are privileged structures in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common challenges encountered in the laboratory. We will delve into the causality behind experimental outcomes and provide actionable protocols to enhance your synthetic success.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most pressing issues encountered during the synthesis of fused pyrrolidines, particularly via cycloaddition reactions, which are a powerful tool for generating multiple stereocenters in a single step.[3][4]

Q1: My reaction exhibits low diastereoselectivity or enantioselectivity. What are the primary factors to investigate?

Low stereoselectivity is a frequent hurdle and typically arises from an insufficiently large energy difference between the diastereomeric transition states. Several interconnected factors must be optimized to address this.

Core Causes & Troubleshooting Steps:

  • Catalyst and/or Ligand Inefficiency: The choice of catalyst (metal or organocatalyst) and its associated ligand is the most critical parameter for inducing stereoselectivity.

    • Causality: Chiral catalysts and ligands create a chiral environment around the reacting species, favoring one transition state geometry over others. The steric and electronic properties of the catalyst-ligand complex directly dictate the facial selectivity of the approach of the reactants.

    • Troubleshooting:

      • Screen a Diverse Set of Catalysts/Ligands: For metal-catalyzed processes (e.g., Ag(I), Cu(I), Pd(0)), evaluate ligands with varying steric bulk and electronic properties.[5] For instance, in silver-catalyzed [3+2] cycloadditions of azomethine ylides, subtle changes to the ligand can dramatically alter the stereochemical outcome.[3][6]

      • Verify Catalyst Integrity: Ensure the catalyst is not decomposing under the reaction conditions. Catalyst deactivation can lead to a background, non-selective reaction pathway, eroding stereoselectivity.[7]

      • Consider Chiral Auxiliaries: If a catalytic approach is unsuccessful, employing a chiral auxiliary on one of the reactants can provide excellent stereocontrol.[1]

  • Sub-Optimal Reaction Temperature: Temperature directly influences the kinetics and thermodynamics of the reaction.

    • Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between two diastereomeric transition states determines the ratio of the products. Lowering the temperature increases the impact of this energy difference, often leading to higher selectivity.

    • Troubleshooting:

      • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., rt, 0 °C, -20 °C, -78 °C). While lower temperatures generally improve selectivity, they also decrease the reaction rate, so a balance must be found.[5][7] Monitor reaction progress by TLC or LC-MS to determine the optimal balance.

  • Inappropriate Solvent Choice: The solvent can significantly influence the stability of the transition states and the catalyst's active form.

    • Causality: Solvents can solvate the transition state structures differently, altering their relative energies. Furthermore, the solubility and aggregation state of the catalyst can be highly solvent-dependent.

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane (DCM), Acetonitrile). Non-coordinating solvents like toluene or DCM often yield different results than coordinating solvents like THF.[3][8]

  • Substrate and Protecting Group Effects: The steric and electronic nature of the substrates, including protecting groups, plays a pivotal role.

    • Causality: The substituents on both the dipole and the dipolarophile dictate the steric hindrance and electronic interactions in the transition state. Large or electronically demanding groups can enhance facial discrimination.

    • Troubleshooting:

      • Modify Protecting Groups: The choice of nitrogen protecting group (e.g., Boc, Cbz) on the azomethine ylide precursor can influence stereoselectivity. N-Boc protected imines, for instance, have demonstrated high yields and selectivities in certain systems.[5]

      • Alter Substrate Substituents: If possible, modify substituents on the reactants to enhance steric differentiation or electronic bias, which can favor a specific stereochemical pathway.

Below is a workflow to guide your optimization process for improving stereoselectivity.

G cluster_catalyst cluster_temp cluster_solvent start Low Stereoselectivity Observed (dr or ee) catalyst Step 1: Catalyst/Ligand Optimization start->catalyst temp Step 2: Temperature Screening catalyst->temp Selectivity still low? end Optimized Stereoselectivity catalyst->end Success! cat_a Screen different chiral ligands (e.g., BOX, phosphoramidites) solvent Step 3: Solvent Screening temp->solvent Selectivity still low? temp->end Success! temp_a Run at 0 °C, -20 °C, -78 °C substrate Step 4: Substrate Modification solvent->substrate Selectivity still low? solvent->end Success! sol_a Test non-coordinating solvents (Toluene, DCM) substrate->end Success! cat_b Vary metal source (e.g., Ag(I), Cu(I), Yb(III)) cat_c Check catalyst loading temp_b Monitor reaction time vs. conversion sol_b Test coordinating solvents (THF, MeCN) sol_c Ensure solvent is anhydrous G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry glassware under flame or in oven p2 Add α-imino ester (1.0 equiv), dipolarophile (1.1 equiv), and catalyst (e.g., Ag₂CO₃, 10 mol%) p1->p2 p3 Add anhydrous solvent (e.g., Toluene) via syringe p2->p3 r1 Add base (e.g., Et₃N, 20 mol%) to generate azomethine ylide p3->r1 r2 Stir at specified temperature (e.g., room temperature) r1->r2 r3 Monitor by TLC or LC-MS until starting material is consumed r2->r3 w1 Quench reaction (if necessary) r3->w1 w2 Filter through Celite/silica plug to remove catalyst w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify by column chromatography w3->w4

Caption: General experimental workflow for cycloaddition.

Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral N-substituted imine (e.g., N-tert-butanesulfinyl imine, 1.0 equiv.), the α-imino ester (1.0 equiv.), and the silver catalyst (e.g., Ag₂CO₃, 10 mol %). [3]2. Solvent Addition: Add anhydrous solvent (e.g., Toluene, to a concentration of 0.1 M) via syringe.

  • Reaction Initiation: Add a base (e.g., Triethylamine, 20 mol %) to the stirred mixture. The in-situ generation of the azomethine ylide often results in a color change.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature) for the required duration (typically 12-24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable solvent (e.g., DCM) and filter through a short plug of silica gel or Celite to remove the insoluble silver salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired fused pyrrolidine.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture. [3]

References

  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. (n.d.). BenchChem.
  • Vicario, J. L., & Rodríguez, E. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). BenchChem.
  • Preventing side reactions in pyrrolidine synthesis. (n.d.). BenchChem.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. (n.d.). BenchChem.
  • The strategies to the synthesis of indane‐fused pyrrolidine. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2014). PMC. Retrieved March 7, 2026, from [Link]

  • The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2016). PMC. Retrieved March 7, 2026, from [Link]

  • Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). PMC. Retrieved March 7, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. Retrieved March 7, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of Octahydropyrano[2,3-c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of octahydropyrano[2,3-c]pyrrole hydrochloride. As a fused heterocyclic compound, its stability profile is critical for ensuring therapeutic efficacy, safety, and shelf-life in drug development. This document is designed for researchers, analytical scientists, and formulation experts to navigate the challenges encountered during stability and forced degradation studies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the stability of octahydropyrano[2,3-c]pyrrole hydrochloride, providing the necessary background for troubleshooting experimental challenges.

Q1: What is octahydropyrano[2,3-c]pyrrole hydrochloride, and why is understanding its degradation crucial?

A1: Octahydropyrano[2,3-c]pyrrole is a bicyclic heterocyclic compound featuring a saturated pyran ring fused to a pyrrole ring. The hydrochloride salt form is often used to improve solubility and stability. Understanding its degradation pathways is a regulatory requirement and a scientific necessity.[1][2][3] The formation of degradation products can lead to a loss of potency, altered bioavailability, and potentially the generation of toxic impurities.[4] A thorough stability analysis, as mandated by the International Council for Harmonisation (ICH) guidelines, is essential for developing a safe, effective, and stable pharmaceutical product.[1]

Q2: What are the key structural features of octahydropyrano[2,3-c]pyrrole hydrochloride that are most susceptible to degradation?

A2: The molecule's stability is influenced by several key structural features:

  • Pyrrolidine Ring (Reduced Pyrrole): While more stable than an aromatic pyrrole, the secondary amine nitrogen is a nucleophilic center and can be susceptible to oxidation.

  • Tetrahydropyran Ring Ether Linkage: The C-O-C bond of the pyran ring is a potential site for acid-catalyzed hydrolysis, which could lead to ring-opening.

  • Fused Ring System: Strain in the bicyclic system can sometimes influence reactivity at the bridgehead carbons or adjacent positions.

Identifying these labile spots is the first step in designing targeted forced degradation studies to proactively identify potential degradants.

Q3: What are forced degradation studies, and why are they a mandatory part of development?

A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, and intense light).[2][3] These studies are critical for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of the molecule.[1][3]

  • Method Validation: They are essential for developing and validating stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), ensuring the method can separate the active pharmaceutical ingredient (API) from all potential degradation products.[1][5]

  • Formulation & Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to protect it from environmental factors like moisture, oxygen, and light.[4][6][7]

Regulatory bodies like the FDA and EMA require these studies as part of any new drug application to demonstrate the intrinsic stability of the drug substance.[2][3]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that researchers may encounter during the analysis of octahydropyrano[2,3-c]pyrrole hydrochloride.

Q1: My solid-state sample of octahydropyrano[2,3-c]pyrrole hydrochloride is turning yellow or brown upon storage. What is the likely cause?

A1: The discoloration of pyrrole-containing compounds is often an indicator of oxidative degradation and subsequent polymerization.[8] The pyrrolidine ring, even in its reduced state, can be susceptible to autoxidation, especially in the presence of light and trace metal impurities. This process can form colored N-oxides or oligomeric/polymeric species.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation, which can generate radical species and accelerate oxidation.[7][9]

  • Temperature Control: Store at recommended temperatures (e.g., 2-8°C) to reduce the rate of chemical reactions.[7]

  • Purity Analysis: Ensure the starting material is free from metallic impurities that can catalyze oxidation reactions.

Q2: I am observing a significant new peak in my HPLC chromatogram after acid hydrolysis. What is the most probable degradation product?

A2: The most likely degradation pathway under acidic conditions is the hydrolysis of the ether linkage in the tetrahydropyran ring. This acid-catalyzed cleavage would result in a ring-opened product, likely a hydroxyl-substituted pyrrolidine derivative.

Investigative Workflow:

  • Mass Spectrometry (MS) Analysis: Use a stability-indicating LC-MS method to determine the mass-to-charge ratio (m/z) of the new peak. The expected degradation product would have a mass corresponding to the parent molecule plus the mass of one water molecule (M+18).

  • NMR Spectroscopy: For definitive structural elucidation, isolate the degradant using preparative HPLC and perform 1D and 2D NMR analysis.

  • Control Experiment: Run a parallel experiment in neutral (water only) and basic conditions. The absence or significant reduction of this specific peak under these conditions would support the hypothesis of acid-catalyzed hydrolysis.

cluster_main Hypothetical Degradation Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidation parent Octahydropyrano[2,3-c]pyrrole (Parent Molecule) hydrolysis_product Ring-Opened Product (Hydroxylated Pyrrolidine) parent->hydrolysis_product H⁺ / H₂O n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H₂O₂) dehydrogenated Dehydrogenated Species parent->dehydrogenated [O]

Caption: Hypothetical degradation of octahydropyrano[2,3-c]pyrrole.

Q3: My assay values are inconsistent during oxidative stress testing with hydrogen peroxide. How can I achieve controlled degradation?

A3: Oxidative degradation with agents like hydrogen peroxide (H₂O₂) can be highly variable due to its dependence on temperature, concentration, and the presence of catalysts. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[3]

Optimization Strategy:

  • Concentration Screening: Test a range of H₂O₂ concentrations, starting from a low level (e.g., 0.1%) and increasing to 3% or higher as needed.[2][6]

  • Time Point Analysis: Sample the reaction at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration for the desired level of degradation.

  • Temperature Control: Perform the experiment at a controlled room temperature, protected from light. If the reaction is too slow, consider a slightly elevated temperature (e.g., 40°C), but be aware that this can also induce thermal degradation.[2]

  • Quenching: Be prepared to stop the reaction by adding a quenching agent (e.g., sodium bisulfite) or by significant dilution if the degradation is proceeding too rapidly.

ParameterStarting ConditionRationale
Oxidizing Agent 3% H₂O₂A common starting point for oxidative stress testing.[6]
Temperature Room TemperatureMinimizes thermal degradation, isolating the oxidative pathway.
Duration 24 hoursProvides sufficient time for reaction; can be adjusted based on results.
Light Condition Protected from lightPrevents confounding photodegradation pathways.
Q4: I'm struggling to achieve baseline separation between the parent peak and a degradant in my reverse-phase HPLC method. What should I try?

A4: Achieving separation is key to a stability-indicating method. If co-elution occurs, the method cannot accurately quantify the API in the presence of its impurities.

Method Development Tips:

  • Modify Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or an isocratic hold around the elution time of the peaks can improve resolution.

  • Change pH of Aqueous Phase: The ionization state of the hydrochloride salt and potential degradants can significantly impact their retention. Experiment with different pH buffers (e.g., phosphate, acetate) within the stable range of your column (typically pH 2-8).

  • Try a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. For example, if you are using a standard C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different retention mechanisms.

  • Adjust Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also alter selectivity. Test temperatures between 25°C and 40°C.

Section 3: Experimental Protocols

This section provides standardized, step-by-step protocols for conducting forced degradation studies and developing a suitable analytical method.

Protocol 1: Comprehensive Forced Degradation Study

This protocol outlines the steps for subjecting octahydropyrano[2,3-c]pyrrole hydrochloride to the five stress conditions recommended by ICH guidelines.[1]

Objective: To generate potential degradation products and establish degradation pathways.

Materials:

  • Octahydropyrano[2,3-c]pyrrole hydrochloride

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • HPLC-UV/PDA-MS system

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent volume and concentration of NaOH before diluting with mobile phase for analysis.[8]

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw and neutralize aliquots with 0.1 M HCl before analysis.[8]

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots and dilute directly for analysis.[6][8]

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven.

    • Separately, place a solution of the compound (in the dissolution solvent) in the same oven.

    • After 48 hours, remove samples, allow them to cool, and prepare for analysis.[3][6]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Simultaneously, keep a control sample in the dark.

    • Prepare both exposed and control samples for analysis.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, (2003). URL: [Link]

  • PubChem, Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(+-)-. URL: [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64. [A representative review, though direct link is unavailable, the principles are widely cited in sources like 8].
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. URL: [Link]

  • Sharma, G., & Kumar, S. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 12(1), 129-136. URL: [Link]

  • Wagh, A., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 5(3), 1-15. URL: [Link]

  • Mori, T., et al. (2023). Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. ACS Chemical Biology. URL: [Link]

  • An, T., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. URL: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. URL: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. URL: [Link]

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Journal of Pharmaceutical Regulatory Affairs. URL: [Link]

  • Chemxpert. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. URL: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. URL: [Link]

  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. URL: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. URL: [Link]

  • PubMed. (2025). Genome Mining-Based Discovery of Pyrano[2,3- c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. URL: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. URL: [Link]

  • Frontiers in Materials. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. URL: [Link]

  • PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. URL: [Link]

  • Google Patents. (n.d.). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.

Sources

Technical Support Center: A Guide to Stabilizing Octahydropyrano[2,3-c]pyrrole Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for stabilizing octahydropyrano[2,3-c]pyrrole hydrochloride in solution.

Introduction: Octahydropyrano[2,3-c]pyrrole hydrochloride is a heterocyclic compound of interest in drug development and chemical synthesis. As a bicyclic amine hydrochloride salt, its stability in solution is paramount for obtaining reproducible and reliable experimental results. This guide provides in-depth technical support, troubleshooting advice, and best practices to help researchers maintain the integrity of this compound in their experiments. We will delve into the underlying chemical principles governing its stability and offer practical, field-proven protocols.

Section 1: Core Stability Principles & Potential Degradation Pathways

The stability of octahydropyrano[2,3-c]pyrrole hydrochloride in solution is influenced by its structural components: the electron-rich pyrrole-like saturated core and the hydrochloride salt. Understanding the primary degradation pathways is crucial for preventing compound loss.

  • Oxidation: The nitrogen-containing heterocyclic ring, even when saturated, can be susceptible to oxidation. This process is often accelerated by exposure to atmospheric oxygen, light, and the presence of metal ions.[1] Oxidation can lead to the formation of various degradation products, potentially altering the compound's biological activity and analytical profile.

  • pH-Mediated Degradation: As a hydrochloride salt, the compound's stability is highly dependent on the pH of the solution. While the protonated amine is generally more stable, extreme pH conditions can be detrimental. Strongly acidic conditions can sometimes promote unwanted side reactions or polymerization of pyrrole-like structures.[2] Conversely, in alkaline conditions (high pH), the free base form is generated. This deprotonated amine is often more reactive and susceptible to oxidation and other degradation pathways.

  • Temperature Effects: Elevated temperatures increase the rate of all chemical reactions, including degradation.[3] For long-term storage, maintaining low temperatures is a critical factor in preserving the compound's integrity.

Below is a diagram illustrating the key factors that can compromise the stability of the compound in solution.

Compound Octahydropyrano[2,3-c]pyrrole HCl in Solution Oxidation Oxidative Degradation Compound->Oxidation Degradation pH-Mediated Hydrolysis/ Free Base Degradation Compound->Degradation Kinetics Accelerated Reaction Kinetics Compound->Kinetics Oxygen Atmospheric Oxygen Oxygen->Oxidation Initiate/Catalyze Light UV/Visible Light Light->Oxidation Initiate/Catalyze Metal Trace Metal Ions Metal->Oxidation Initiate/Catalyze pH Inappropriate pH (Strongly Acidic or Alkaline) pH->Degradation Induce Temp Elevated Temperature Temp->Kinetics Increase Rate

Caption: Key factors leading to the degradation of octahydropyrano[2,3-c]pyrrole HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of octahydropyrano[2,3-c]pyrrole hydrochloride is turning a faint yellow/brown over time. What's happening?

A1: This discoloration is a common indicator of degradation, most likely due to oxidation and/or polymerization of the pyrrole moiety. Electron-rich heterocyclic compounds can be sensitive to atmospheric oxygen, which can initiate the formation of colored oligomers.

Immediate Actions:

  • Inert Atmosphere: If possible, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent Purity: Ensure you are using high-purity, deoxygenated solvents. You can degas solvents by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Light Protection: Store the solution in an amber vial or a clear vial wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[1]

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: While specific data for this exact molecule is limited, for hydrochloride salts of amines, a slightly acidic pH is generally preferred to maintain the compound in its more stable protonated form. A pH range of 4.5 to 6.8 is a reasonable starting point. It is advisable to avoid strongly alkaline conditions (pH > 8), which would generate the more reactive free base. A stability study across a pH range is recommended to determine the optimal condition for your specific application.

Q3: How should I prepare and store a stock solution for long-term use?

A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous, and deoxygenated organic solvent if possible (e.g., DMSO, DMF, or ethanol). For aqueous-based assays, a buffer with a slightly acidic pH is recommended.

Recommended Storage Protocol:

  • Prepare the solution at the desired concentration.

  • Aliquot the solution into smaller, single-use volumes in amber vials. This minimizes freeze-thaw cycles and reduces exposure to air for the bulk stock.

  • If possible, flush the headspace of each vial with nitrogen or argon before sealing.[1]

  • Store the aliquots at -20°C or -80°C .

Q4: Can I use tap water or just deionized water to prepare my solution?

A4: It is strongly discouraged. Tap water contains metal ions and chlorine, which can catalyze degradation. While deionized water is better, we recommend using high-purity, HPLC-grade water or water from a purification system (e.g., Milli-Q) to minimize contaminants. Using metal-free labware is also a good practice to avoid trace metal ion contamination.[1]

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues and provides a logical workflow for diagnosing and solving stability problems.

start Problem Observed: Inconsistent Results or Visible Degradation obs1 Color Change (Yellowing/Browning) start->obs1 obs2 Precipitate Formation start->obs2 obs3 Loss of Activity/ Reduced Peak Area (LC-MS) start->obs3 cause1 Potential Causes: - Oxidation - Polymerization - Photodegradation obs1->cause1 cause2 Potential Causes: - Poor Solubility at Buffer pH - Temperature Fluctuation - Salt Form Crashing Out obs2->cause2 cause3 Potential Causes: - Chemical Degradation - Adsorption to Container - Evaporation of Solvent obs3->cause3 sol1 Solutions: - Use Amber Vials - Degas Solvents - Work Under Inert Gas - Add Antioxidant (Test First) cause1->sol1 sol2 Solutions: - Check/Adjust pH - Add Co-solvent (e.g., DMSO) - Prepare Fresh Solutions - Sonicate to Redissolve cause2->sol2 sol3 Solutions: - Review Storage Conditions (Temp/pH) - Use Low-Binding Tubes - Perform Forced Degradation Study - Use Tightly Sealed Vials cause3->sol3

Caption: Troubleshooting workflow for stability issues with octahydropyrano[2,3-c]pyrrole HCl.

Problem: Precipitate forms in my aqueous buffer after storage in the refrigerator (2-8 °C).
  • Potential Cause 1: pH Shift. The pH of your buffer may be close to the pKa of the compound, causing the less soluble free base to precipitate out, especially at lower temperatures where solubility decreases.

  • Potential Cause 2: Buffer Incompatibility. Some buffer salts may interact with the hydrochloride salt, leading to precipitation.

  • Recommended Solutions:

    • Verify and Adjust pH: Measure the pH of the solution. Adjust to a more acidic pH (e.g., 5.0) to ensure the compound remains fully protonated and soluble.

    • Add a Co-solvent: If compatible with your experiment, consider adding a small percentage (1-5%) of an organic co-solvent like DMSO or ethanol to improve solubility.

    • Prepare Fresh: For aqueous solutions, the best practice is often to prepare them fresh from a concentrated organic stock solution immediately before use.

Problem: I see a gradual decrease in my compound's peak area by HPLC/LC-MS over a few days, even when stored cold.
  • Potential Cause 1: Slow Degradation. Even at 2-8 °C, slow degradation (oxidation or hydrolysis) can occur. Refrigeration slows down, but does not stop, chemical reactions.

  • Potential Cause 2: Adsorption. The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).

  • Potential Cause 3: Inconsistent Headspace. If stored in solution, variable amounts of oxygen in the headspace of different vials can lead to inconsistent rates of oxidative degradation.[1]

  • Recommended Solutions:

    • Store at -20°C or -80°C: For storage longer than 24-48 hours, freezing the solution is highly recommended.

    • Use Low-Binding Tubes/Glass Vials: Switch to polypropylene low-binding tubes or silanized glass vials to minimize surface adsorption.

    • Standardize Aliquots: Ensure all aliquots have a consistent volume and headspace to normalize any potential oxidative effects.[1]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.

  • Pre-Experiment Checklist:

    • Obtain high-purity, anhydrous-grade DMSO or ethanol.

    • Use amber glass vials with PTFE-lined screw caps.

    • Ensure access to a balance in a low-humidity environment or glovebox.

    • Have a nitrogen or argon gas line ready.

  • Procedure:

    • Accurately weigh the desired amount of octahydropyrano[2,3-c]pyrrole hydrochloride solid directly into the amber vial.

    • Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Flush the headspace of the vial with a gentle stream of nitrogen or argon for 15-30 seconds.

    • Immediately and tightly seal the vial.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol helps identify the specific conditions under which your compound degrades, allowing you to develop a robust formulation and handling procedure. It is a critical step in drug development.[4]

  • Materials:

    • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile).

    • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

    • HPLC or LC-MS system for analysis.

    • pH meter, photostability chamber, and oven.

  • Procedure:

    • Prepare Samples: For each condition, dilute the stock solution into separate vials. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).

    • Acidic Stress: Add 0.1 M HCl to a sample vial. Incubate at 40°C for 24 hours.

    • Alkaline Stress: Add 0.1 M NaOH to a sample vial. Incubate at 40°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ to a sample vial. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a sample vial in an oven at 60°C for 48 hours.

    • Photostability Stress: Expose a sample vial to light in a photostability chamber according to ICH Q1B guidelines.[4][5]

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples before injection if necessary.

    • Analyze all samples and the control by a stability-indicating HPLC/LC-MS method.

    • Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Section 5: Data Summary Table

The following table summarizes the recommended conditions for handling and storing octahydropyrano[2,3-c]pyrrole hydrochloride.

Form / Condition Parameter Recommendation Rationale / Comments
Solid Compound Storage TemperatureRoom Temperature or 2-8°CAs a salt, the solid is generally stable. Storing under an inert atmosphere is best practice.[6]
AtmosphereInert Gas (Argon/Nitrogen)Minimizes slow oxidation of the solid over time.
LightProtect from Light (Amber Vial)Prevents potential photodegradation.
Organic Stock Solution SolventAnhydrous DMSO, DMF, EthanolMinimizes hydrolysis and provides good solubility.
(e.g., in DMSO)Storage Temperature-20°C or -80°CSignificantly slows degradation kinetics for long-term storage.
HandlingPrepare aliquots to avoid freeze-thawMaintains integrity of the master stock.
Aqueous Solution Recommended pH4.5 - 6.8Keeps the amine protonated, enhancing stability and solubility.[7]
(For Assays)PreparationPrepare fresh before useAqueous solutions are more prone to degradation; this minimizes compound loss.
Storage (Short-term)2-8 °C, protected from lightFor use within 24 hours. Discard if discoloration or precipitation occurs.

References

  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles. Benchchem.
  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara.
  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives. Benchchem.
  • Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins. PubMed.
  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI.
  • Green Synthesis of Pyrrole Derivatives. Semantic Scholar.
  • Octahydrocyclopenta[c]pyrrole Hydrochloride | CAS 112626-50-3. LGC Standards.
  • Genome Mining-Based Discovery of Pyrano[2,3‑c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups. PMC.
  • Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers. Benchchem.
  • Guidance on Safe Storage of Chemicals in Laboratories. The University of Edinburgh.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC.
  • Best Practices for Storing Hydrochloric Acid Safely.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Alliance Chemical.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3. MilliporeSigma.
  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers.
  • CN104402879B - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. Google Patents.
  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents.
  • Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688. PubChem @ NIH.

Sources

Technical Support Center: Overcoming Low Reactivity in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low precursor reactivity during the synthesis of pyrrole and its derivatives. Here, we will explore the root causes of these issues and provide actionable, field-tested troubleshooting strategies to enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrrole synthesis?

Low yields in pyrrole synthesis can often be attributed to a few key factors:

  • Low Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly with the dicarbonyl compound.[1][2]

  • Steric Hindrance: Bulky substituents on either the amine or the 1,4-dicarbonyl precursor can physically block the reaction sites.[1][2][3]

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can lead to incomplete reactions or the formation of side products.[1][2]

  • Furan Byproduct Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-cyclization to form a furan, competing with the desired pyrrole synthesis.[1][2]

  • Product Instability: The synthesized pyrrole may be unstable under the reaction conditions, leading to degradation over time.[1][2]

Q2: How does the choice of catalyst impact the Paal-Knorr synthesis?

The catalyst is critical in the Paal-Knorr synthesis. While often acid-catalyzed, the type and concentration of the acid are crucial.[1][2][4]

  • Protic Acids: Weak acids like acetic acid can accelerate the reaction.[1][5] However, strong acids can favor the formation of furan byproducts.[1][2]

  • Lewis Acids: Lewis acids such as FeCl₃, Zn(OTf)₂, and Sc(OTf)₃ have been shown to be effective catalysts, often under milder conditions.[6][7][8]

  • Solid Acid Catalysts: Catalysts like montmorillonite KSF can improve performance, especially with sterically hindered substrates.[3][8]

Q3: Can I run the Paal-Knorr reaction without a solvent?

Yes, solvent-free conditions have been successfully employed for the Clauson-Kaas synthesis of N-substituted pyrroles, often in conjunction with microwave irradiation or using a solid acid catalyst like silica sulfuric acid.[6][7] This approach offers environmental benefits and can lead to shorter reaction times and simplified workup procedures.

Section 2: Troubleshooting Guides

Scenario 1: Low to No Yield in Paal-Knorr Synthesis with an Electron-Deficient Amine

The Problem: You are attempting to synthesize an N-arylpyrrole using an aniline derivative with a strong electron-withdrawing group (e.g., a nitro or cyano group), and you are observing minimal to no product formation.

The Root Cause: Electron-withdrawing groups on the amine reduce its nucleophilicity, making the initial attack on the carbonyl carbon of the 1,4-dicarbonyl compound the rate-limiting step.[1][2][4] This sluggish initial reaction often fails to proceed to completion under standard conditions.

Troubleshooting Protocol:

  • Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments of 10-20°C and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid product degradation.

  • Employ a More Effective Catalyst: Switch from a weak protic acid to a more potent Lewis acid catalyst.

CatalystTypical Loading (mol%)SolventTemperature (°C)Reference
Acetic AcidCatalyticEthanol/MethanolReflux[1]
Iron(III) Chloride (FeCl₃)2Water60[6][7]
Scandium Triflate (Sc(OTf)₃)31,4-Dioxane100[7]
Phosphorus Pentoxide (P₂O₅)-Toluene110[6][7]
  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating.[1][3]

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Pyrroles

  • Materials: 1,4-Diketone (1.0 equivalent), Primary Amine (1.1 equivalents), Glacial Acetic Acid (catalytic amount), Ethanol.

  • Procedure:

    • In a microwave vial, dissolve the 1,4-diketone in ethanol.

    • Add the primary amine and glacial acetic acid to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80-150°C, monitoring the progress by TLC.[2]

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and an organic solvent like ethyl acetate.

    • Extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Pro-Tip from the Field: When dealing with particularly unreactive anilines, consider using a more reactive 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran, in what is known as the Clauson-Kaas synthesis.[9]

Scenario 2: Significant Furan Byproduct Formation

The Problem: Your reaction is producing a substantial amount of the corresponding furan alongside your desired pyrrole, leading to a low yield of the target compound and purification difficulties.

The Root Cause: The formation of furan is a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound that does not involve the amine.[1][2] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][2]

Troubleshooting Workflow:

Furan_Byproduct_Troubleshooting Start High Furan Byproduct Control_Acidity Control Acidity (pH > 3) Start->Control_Acidity Use_Weak_Acid Use Weaker Acid (e.g., Acetic Acid) Control_Acidity->Use_Weak_Acid Neutral_Conditions Run Under Neutral Conditions Control_Acidity->Neutral_Conditions Increase_Amine Use Excess Amine Use_Weak_Acid->Increase_Amine Neutral_Conditions->Increase_Amine End Minimized Furan Formation Increase_Amine->End

Caption: Troubleshooting workflow for minimizing furan byproduct.

Detailed Steps:

  • Control Acidity: The most critical step is to avoid highly acidic conditions. If you are using a strong acid, switch to a weaker acid like acetic acid or consider running the reaction under neutral conditions.[1][2]

  • Use Excess Amine: Employing a molar excess of the amine can shift the reaction equilibrium towards the formation of the pyrrole.[1]

Scenario 3: Reaction Failure Due to Steric Hindrance

The Problem: Your synthesis is failing when using sterically bulky 1,4-dicarbonyl compounds or amines.

The Root Cause: Large substituents on the reactants can physically obstruct the approach of the nucleophilic amine to the electrophilic carbonyl carbon, preventing the necessary bond formation.[1][2][3]

Strategies to Overcome Steric Hindrance:

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.

  • Alternative Catalysis: Explore the use of solid acid catalysts like montmorillonite KSF, which may provide a different reaction environment that is more accommodating to bulky substrates.[3][8]

  • Consider an Alternative Synthetic Route: If direct condensation fails, alternative methods that do not rely on the Paal-Knorr approach may be necessary. The Barton-Zard synthesis, for example, involves the reaction of an isocyanoacetate with a nitroalkene and can be effective for preparing substituted pyrroles.[10][11]

Barton-Zard Synthesis Workflow:

Barton_Zard_Workflow Start Sterically Hindered Target Michael_Addition Michael Addition of Isocyanoacetate to Nitroalkene Start->Michael_Addition Cyclization 5-endo-dig Cyclization Michael_Addition->Cyclization Elimination Elimination of Nitro Group Cyclization->Elimination Tautomerization Tautomerization to Pyrrole Elimination->Tautomerization End Substituted Pyrrole Tautomerization->End

Caption: Key steps in the Barton-Zard pyrrole synthesis.

Section 3: Advanced Strategies for Precursor Activation

For particularly challenging substrates, activating one of the precursors can be a viable strategy.

Activation of the Carbonyl Compound:

  • Conversion to a More Reactive Species: The 1,4-dicarbonyl compound can be converted to a more reactive intermediate, such as a bis-enol ether, which can then react more readily with a weak nucleophile.

Activation of the Amine:

  • Deprotonation: In some cases, deprotonation of the amine with a suitable base to form the corresponding amide can increase its nucleophilicity. However, this must be done with care to avoid unwanted side reactions.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). PMC. Retrieved from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. Retrieved from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. Retrieved from [Link]

  • Activation and coupling of pyrrole-1-carboxylic acid in the formation of pyrrole N-carbonyl compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrroles. (n.d.). SciSpace. Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Managing Scalability Issues in Octahydropyrano[2,3-c]pyrrole Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The octahydropyrano[2,3-c]pyrrole core is a vital scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic candidates. As research progresses from bench-scale synthesis to pilot-plant and full-scale production, researchers and process chemists often encounter significant challenges. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common scalability issues in the synthesis of this important bicyclic pyrrolidine derivative. Our focus is on ensuring robust, safe, and efficient scale-up, grounded in established principles of process chemistry.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our key cycloaddition step when moving from a 1L to a 50L reactor. What are the likely causes?

A: This is a classic scalability issue often rooted in mass and heat transfer limitations. At the 1L scale, efficient stirring and heat dissipation are relatively simple to achieve. However, in a 50L reactor, several factors can contribute to a decrease in yield:

  • Inefficient Mixing: The power input per unit volume of the stirrer may not be sufficient to maintain a homogenous reaction mixture. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1]

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically as reactor size increases. This makes it more difficult to remove or add heat efficiently, potentially leading to thermal runaway or "stalling" of the reaction if the optimal temperature range is not maintained.[2]

  • Extended Reaction Times: What might be a rapid addition on a small scale can take significantly longer on a larger scale. This prolonged exposure of reactants to non-ideal conditions can lead to the formation of byproducts.

Troubleshooting Workflow for Low Yield on Scale-Up

Caption: Troubleshooting workflow for addressing yield loss upon scale-up.

Q2: During the work-up of our multi-kilogram batch, we are struggling with the formation of a persistent emulsion during the aqueous extraction. How can we resolve this?

A: Emulsion formation is a common and frustrating issue during the scale-up of extraction processes. The increased agitation and longer phase contact times in large reactors can stabilize emulsions that are not observed at the lab scale.

Immediate Actions:

  • Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer away from the pKa of any acidic or basic species can sometimes destabilize the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth can physically disrupt the emulsion.

Long-Term Solutions:

  • Solvent Selection: Evaluate alternative extraction solvents with different densities and interfacial tension properties.

  • Minimize Agitation: During extraction, use a lower stirrer speed that is just sufficient for phase contacting, rather than vigorous mixing.

  • Temperature Modification: Gently warming or cooling the mixture can sometimes alter the physical properties of the phases enough to facilitate separation.

Q3: Our final product is contaminated with a dark, tarry byproduct that was only a minor impurity in the lab. What is causing this and how can we prevent it?

A: The formation of dark, often polymeric, byproducts at scale is frequently due to poor temperature control or extended reaction times, especially in acidic or basic conditions.[3] Pyrrole and its derivatives can be susceptible to polymerization under such conditions.

Preventative Measures:

  • Strict Temperature Control: Ensure your reactor's cooling system is adequate for the exotherm of the reaction. Consider a slower addition of reagents to avoid temperature spikes.

  • Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls like TLC or LC-MS), proceed with the work-up promptly.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes promote the formation of colored impurities.[1]

Section 2: Troubleshooting Guides

Issue 1: Incomplete Reaction and/or Starting Material Contamination

Symptoms:

  • In-process control (IPC) analysis (e.g., LC-MS, GC-MS) shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated product is difficult to purify and contains a high percentage of the starting material.[2]

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Reagent Quality Impurities in starting materials or solvents can inhibit the reaction.Verify the purity of all reagents and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
Sub-stoichiometric Reagent An error in calculating the required amount of a key reagent.Recalculate all reagent stoichiometries. For critical reagents, consider a slight excess (e.g., 1.05-1.1 equivalents) at scale to drive the reaction to completion.
Insufficient Mixing Inadequate agitation leads to poor contact between reactants.Increase the stirrer speed. If possible, evaluate the impeller design for the specific reactor and reaction viscosity.
Incorrect Temperature The reaction may require a higher temperature to proceed at a reasonable rate.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by IPC.
Issue 2: Product Isolation and Purification Challenges

Symptoms:

  • The product precipitates as an oil or fine powder that is difficult to filter.

  • Column chromatography, which was effective at the lab scale, is not a viable option for multi-kilogram quantities.

Root Causes & Solutions:

Protocol: Developing a Scalable Crystallization Procedure

  • Solvent Screening:

    • In parallel, test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, heptane).

    • Identify a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Anti-Solvent Addition:

    • If a single solvent is not effective, identify a solvent in which the product is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two must be miscible.

    • Dissolve the crude product in a minimal amount of the "solvent" at room temperature or with gentle warming.

    • Slowly add the "anti-solvent" until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

  • Cooling and Isolation:

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent or anti-solvent mixture.

    • Dry the product under vacuum.

Decision Pathway for Purification Strategy

Caption: Decision-making process for selecting a scalable purification method.

Section 3: References

  • Alorfi, H. S., El-Shishtawy, R. M., & Asiri, A. M. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 14(3), 1865-1883.

  • Krasavin, M., et al. (2025). New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Organic Process Research & Development.

  • Levchenko, K. (2025). BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Enamine.

  • Various Authors. (2009-2021). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. ResearchGate.

  • Quadrelli, P., et al. (2021). Solid phase synthesis of bicyclic pyrrolidines. Arkat USA.

  • Ella-Menye, J. R., Nie, X., & Wang, G. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. Carbohydrate research, 343(10-11), 1743–1753.

  • Various Authors. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing.

  • Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(34), 4846-4860.

  • Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783–787.

  • Various Authors. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers.

  • Samy A. El-Assaly, et al. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86.

  • Various Authors. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. [Source name unavailable].

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Gáspár, A., & Bäckvall, J. E. (2005). Allenyl Azide Cycloaddition Chemistry. Synthesis of Pyrrolidine-Containing Bicycles and Tricycles via the Possible Intermediacy of Azatrimethylenemethane Species. Organic letters, 7(8), 1653–1656.

  • Various Authors. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

  • Various Authors. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar.

  • Various Authors. (n.d.). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC.

  • Various Authors. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. OICC Press.

  • Various Authors. (2026). Synthesis of pyrano[2,3-c]pyrazole derivatives through neat grinding... ResearchGate.

Sources

Technical Support Center: Refining Purification Protocols for Octahydropyrano[2,3-c]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of octahydropyrano[2,3-c]pyrrole isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable heterocyclic scaffold. The octahydropyrano[2,3-c]pyrrole core, a saturated bicyclic system, presents unique challenges due to its multiple stereocenters and the presence of a basic nitrogen atom.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers often face when beginning the purification process for octahydropyrano[2,3-c]pyrrole derivatives.

Q1: What are the primary challenges in purifying octahydropyrano[2,3-c]pyrrole isomers?

A1: The main difficulties stem from two core features of the molecule:

  • Stereochemical Complexity: The fused ring system contains multiple chiral centers, leading to the potential formation of several diastereomers and enantiomers during synthesis.[3] These stereoisomers often have very similar physical properties (polarity, solubility), making them difficult to separate.[4]

  • Basic Nitrogen Atom: The pyrrolidine nitrogen is basic. This can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in significant peak tailing, poor resolution, and even irreversible adsorption of the compound.[5][6]

Q2: My compound is a mixture of diastereomers. Should I start with achiral or chiral chromatography?

A2: Always begin with achiral chromatography to separate the diastereomers. Diastereomers have different physical properties and can be separated using standard techniques like flash chromatography or reversed-phase HPLC.[7] Once you have isolated the individual diastereomers, you can then proceed to chiral chromatography (e.g., Chiral HPLC or SFC) to resolve the enantiomers of each respective diastereomer.[8][9] Attempting to resolve enantiomers from a mixed diastereomeric sample is unnecessarily complex and rarely successful.

Q3: How can I monitor column fractions if my octahydropyrano[2,3-c]pyrrole derivative is not UV-active?

A3: When a compound lacks a UV chromophore, you must rely on alternative detection methods for Thin Layer Chromatography (TLC) analysis.[5] After running your TLC plate, you can visualize the spots using a variety of general chemical stains.

StainPreparation & UseAppearance of SpotsTarget Functionality
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. Dip plate and gently heat.Yellow/brown spots on a purple background.Compounds that can be oxidized (alkenes, alcohols, amines).
Ceric Ammonium Molybdate (CAM) 2g Ce(NH₄)₂(NO₃)₆, 50g (NH₄)₆Mo₇O₂₄ in 450mL water with 50mL conc. H₂SO₄. Dip plate and heat.Dark blue/green spots.General, highly sensitive stain for most organic compounds.
Ninhydrin 0.3g Ninhydrin in 100mL n-butanol with 3mL acetic acid. Dip plate and heat.Purple or yellow spots (varies with amine structure).Specifically for primary and secondary amines.
Iodine Vapor Place a few crystals of I₂ in a sealed chamber. Place the dried TLC plate inside.Brown spots on a light-yellow background.General, non-destructive stain for many organic compounds.

Q4: When is it appropriate to consider derivatization to aid in separation?

A4: Derivatization should be considered when direct separation methods fail or are inefficient. There are two main reasons to derivatize:

  • To separate enantiomers on an achiral column: By reacting the racemic mixture with a chiral derivatizing agent, you form diastereomers that can then be separated by standard HPLC or flash chromatography.[7][8] This is an "indirect" method of chiral resolution.

  • To improve chromatographic behavior or detection: If your compound has poor peak shape, you can protect the basic nitrogen (e.g., as a Boc-carbamate or an amide) to eliminate tailing on silica gel.[10] If your compound lacks a UV chromophore, you can introduce one (e.g., by reacting an amine with 4-nitrobenzoic acid) to improve detection sensitivity.[11]

Troubleshooting Guide: Specific Issues & Solutions

This guide provides solutions to common problems encountered during the purification of octahydropyrano[2,3-c]pyrrole isomers.

Problem 1: I'm seeing severe peak tailing and poor resolution of my diastereomers on a silica gel column.

  • Probable Cause: Your basic pyrrolidine nitrogen is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your molecules to "stick" to the stationary phase, resulting in broad, tailing peaks.[5]

  • Solution 1: Add a Basic Modifier to the Mobile Phase. The most common solution is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%). The modifier competes with your compound for binding to the acidic sites on the silica, effectively masking them and allowing your compound to elute with a much-improved peak shape.[6]

  • Solution 2: Switch to a Different Stationary Phase. If adding a modifier is insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[5]

    • Reversed-Phase (C18): Reversed-phase chromatography is generally less prone to issues with basic compounds and is a powerful technique for separating diastereomers with different hydrophobicities.[5]

  • Solution 3: Protect the Nitrogen. In some cases, it may be beneficial to temporarily protect the nitrogen atom (e.g., with a Boc group) before purification. This removes the basic site, leading to ideal chromatographic behavior on silica gel. The protecting group can be removed in a subsequent step.[10]

Problem 2: My two diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) in flash chromatography.

  • Probable Cause: The chosen mobile phase does not provide enough selectivity to differentiate between the subtle polarity differences of the diastereomers.

  • Solution 1: Optimize the Mobile Phase with a Gradient. Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. A shallow gradient (e.g., slowly increasing the polar solvent percentage from 10% to 25% over many column volumes) can significantly enhance the resolution of closely eluting compounds.[12]

  • Solution 2: Screen Different Solvent Systems. The selectivity between isomers can change dramatically with different solvents. If a standard ethyl acetate/hexane system fails, try alternatives like dichloromethane/methanol or systems incorporating acetone or ether.[13]

  • Solution 3: Consider Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for separating isomers and often provides different selectivity compared to HPLC.[14][15] Mass-directed SFC has become a primary tool for purifying difficult achiral samples in many laboratories.[14][15]

Problem 3: I have an isolated diastereomer, but I can't resolve the two enantiomers on my chiral HPLC column.

  • Probable Cause: Chiral recognition is highly specific and depends on a "three-point interaction" between the analyte, the chiral stationary phase (CSP), and the mobile phase. The combination you are using is not effective for your specific molecule.[16]

  • Solution 1: Screen Multiple Chiral Stationary Phases (CSPs). There is no universal chiral column. The most successful strategy is to screen a variety of CSPs. Polysaccharide-based columns are an excellent starting point and have broad applicability for separating heterocyclic compounds.[4][8]

    • Recommended Starting CSPs: Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H.[8][17]

  • Solution 2: Screen Different Mobile Phase Modes. The same chiral column can provide vastly different results depending on the mobile phase mode. It is critical to test all three:

    • Normal Phase: Hexane/alcohol (e.g., isopropanol or ethanol).[8]

    • Reversed Phase: Aqueous buffer/organic modifier (e.g., acetonitrile or methanol).[8]

    • Polar Organic Mode: Pure polar organic solvents (e.g., methanol, ethanol, or acetonitrile).[8]

  • Solution 3: Optimize Column Temperature. Temperature can have a significant and sometimes non-intuitive effect on chiral separations.[16] Testing your separation at different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve or even achieve baseline resolution. In some cases, a reversal of elution order can be observed at different temperatures.[16]

Experimental Protocols & Workflows
General Purification Workflow

The following diagram illustrates a standard, logical workflow for tackling the purification of a crude reaction mixture containing multiple octahydropyrano[2,3-c]pyrrole isomers.

G cluster_0 Initial Analysis & Achiral Separation cluster_1 Diastereomer Isolation cluster_2 Chiral Separation of Diastereomer 1 cluster_3 Chiral Separation of Diastereomer 2 crude Crude Reaction Mixture analysis Analyze by TLC, LCMS, NMR (Determine # of Diastereomers) crude->analysis achiral_sep Achiral Purification (Flash Chromatography or Prep RP-HPLC) analysis->achiral_sep dia1 Isolated Diastereomer 1 (Racemic) achiral_sep->dia1 dia2 Isolated Diastereomer 2 (Racemic) achiral_sep->dia2 chiral_screen1 Chiral Method Development (HPLC/SFC Screening) dia1->chiral_screen1 chiral_screen2 Chiral Method Development (HPLC/SFC Screening) dia2->chiral_screen2 enantiomers1 Pure Enantiomers (1A and 1B) chiral_screen1->enantiomers1 enantiomers2 Pure Enantiomers (2A and 2B) chiral_screen2->enantiomers2

Caption: General workflow for the purification of octahydropyrano[2,3-c]pyrrole isomers.

Protocol 1: Method Development for Diastereomer Separation by Flash Chromatography

This protocol outlines a systematic approach to developing a flash chromatography method for separating diastereomers.

  • TLC Screening:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the material on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity (e.g., 10%, 30%, and 50% ethyl acetate in hexane).

    • Visualize the plates using a UV lamp and at least two different stains (e.g., KMnO₄ and CAM) to ensure all components are visible.

    • Goal: Identify a solvent system that gives good separation between your desired diastereomers and moves the target spots to an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select a silica gel column size appropriate for your sample amount (a general rule is a 1-5% sample load relative to the mass of the stationary phase).[5]

    • Equilibrate the column with your starting mobile phase (a slightly less polar mixture than the one identified by TLC).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • If separation is difficult, run a shallow linear gradient from your starting polarity to a slightly higher polarity.

    • Collect fractions and monitor them by TLC to identify which ones contain your purified diastereomers.

  • Product Isolation:

    • Combine the pure fractions for each diastereomer.

    • Remove the solvent under reduced pressure.

    • Place the product under high vacuum to remove residual solvents.

    • QC Check: Analyze each isolated diastereomer by LCMS and ¹H NMR to confirm purity and structural identity.

Troubleshooting Workflow for Poor Chromatographic Resolution

Use this decision tree when you are struggling to separate two or more isomers.

G start Start: Poor Resolution or Co-elution check_rf Is the average Rf value between 0.2 and 0.4? start->check_rf adjust_polarity Adjust mobile phase polarity (increase or decrease polar solvent). check_rf->adjust_polarity No shallow_gradient Run a shallow gradient instead of isocratic elution. check_rf->shallow_gradient Yes adjust_polarity->check_rf change_solvents Are isomers still co-eluting? shallow_gradient->change_solvents screen_solvents Screen alternative solvent systems (e.g., DCM/MeOH, Acetone/Hexane). change_solvents->screen_solvents Yes success Resolution Achieved change_solvents->success No change_phase Is separation still inadequate? screen_solvents->change_phase screen_phase Switch Stationary Phase (e.g., Alumina, C18, or use SFC). change_phase->screen_phase Yes change_phase->success No derivatize Consider derivatization to alter polarity or enable chiral separation. screen_phase->derivatize derivatize->success

Caption: A decision tree for troubleshooting poor isomer separation.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Li, Y., et al. (2020). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Ray, A. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Wood, S. A., et al. (1996). Development of chiral high performance liquid chromatographic assays for the enantiomers of 8-hydroxy-(di-n-propylamino)tetralin and three 8-keto-pyrrole-substituted analogues. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1591-9.
  • Ciogli, A., et al. (2008).
  • Aghaei, M., et al. (2024).
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review.
  • BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • Royal Society of Chemistry. (n.d.).
  • Ella-Menye, J. R., et al. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose.
  • Masuda, Y., & Kubota, R. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Zhang, L., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Shinde, S. B., et al. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(3), 1149-1154.
  • Regalado, E. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Ahuja, S. (2006). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Albert, M., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • BenchChem. (n.d.). Octahydropyrano[3,4-c]pyrrole.
  • Ryabukhin, S. V., et al. (2013). A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. Tetrahedron Letters, 54(4), 355-358.
  • Harada, N. (2020).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674.
  • Dong, M. W. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • Asian Publication Corpor
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Rinderine Isomers.
  • PubChemLite. (n.d.). Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(+-)-.
  • Semantic Scholar. (2023).
  • American Chemical Society. (2026). N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones.
  • MDPI. (2023).
  • BenchChem. (n.d.). Troubleshooting isomer formation in pteridine synthesis.
  • Google Patents. (1996).
  • National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Springer. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • ResearchGate. (2025).
  • CRC Press. (2005). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • ResearchGate. (2025).
  • MDPI. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Michigan State University. (n.d.). Heterocyclic Compounds.
  • OpenBU. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Stereoselective Synthesis and Validation of Octahydropyrano[2,3-c]pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrano[2,3-c]pyrrole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutics. Achieving precise control over the stereochemistry of this bicyclic system is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles. This guide provides an in-depth comparison of modern stereoselective synthetic strategies for accessing octahydropyrano[2,3-c]pyrroles and details the critical analytical methods for validating their stereochemical integrity.

Introduction: The Significance of the Octahydropyrano[2,3-c]pyrrole Core

The fusion of a pyran and a pyrrolidine ring to form the octahydropyrano[2,3-c]pyrrole system creates a conformationally constrained scaffold that can present substituents in well-defined spatial orientations. This structural rigidity is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of these molecules is a key focus in medicinal chemistry.

Comparative Analysis of Stereoselective Synthetic Strategies

The construction of the octahydropyrano[2,3-c]pyrrole core with high stereocontrol can be achieved through several elegant synthetic approaches. This section compares the most prominent strategies, highlighting their mechanisms, advantages, and limitations, supported by experimental data.

Organocatalytic Enantioselective [4+2] Cycloaddition

A powerful strategy for the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds involves the [4+2] cycloaddition of dioxopyrrolidines and azlactones, catalyzed by a bifunctional squaramide organocatalyst.[1] This approach provides access to compounds with contiguous quaternary and tertiary stereocenters with exceptional levels of stereocontrol.

Mechanism and Rationale: The squaramide catalyst, through hydrogen bonding, simultaneously activates both the dioxopyrrolidine and the azlactone, bringing them into close proximity and facilitating a highly organized transition state for the [4+2] cycloaddition. This dual activation is crucial for achieving high enantioselectivity. Two possible pathways have been proposed to explain the observed stereoselectivity.[1]

Performance Data: This method has demonstrated excellent yields and enantioselectivities across a range of substrates.

EntryDioxopyrrolidine Substituent (R¹)Azlactone Substituent (R²)Yield (%)ee (%)
1PhenylPhenyl9898
24-ChlorophenylPhenyl9999
34-MethylphenylPhenyl9797
4Phenyl4-Bromophenyl9596

Data compiled from a representative study on squaramide-catalyzed [4+2] cycloaddition.[1]

Diastereoselective [3+2] Cycloaddition of Aziridines

The pyrrolidine ring of the octahydropyrano[2,3-c]pyrrole system can be constructed via a [3+2] cycloaddition reaction. A notable example involves the reaction of activated aziridines with dihydropyran derivatives. This approach can lead to excellent diastereoselectivities, favoring the formation of a specific diastereomer. While specific data for the octahydropyrano[2,3-c]pyrrole is not extensively detailed in readily available literature, the diastereoselective synthesis of related 7-azanorbornanes using a similar [3+2] cycloaddition of tertiary amine N-oxides with substituted alkenes has been reported with diastereomeric ratios up to >20:1.[2]

Mechanism and Rationale: The reaction proceeds through the opening of the aziridine ring to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the dihydropyran. The stereochemical outcome is often dictated by the substituents on both the aziridine and the dihydropyran, as well as the reaction conditions. Lewis acid catalysis can be employed to activate the dihydropyran and enhance the reaction rate and selectivity.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an atom-economical and efficient route to complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which are structurally related to the target scaffold. These one-pot reactions can generate significant molecular complexity from simple starting materials. For instance, the four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile can yield highly substituted pyrano[2,3-c]pyrazoles.[3][4]

Mechanism and Rationale: The reaction proceeds through a cascade of reactions, typically involving a Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. The use of a catalyst, such as an amine or a Lewis acid, can influence the reaction pathway and efficiency.

Performance Data for a Related System (Pyrano[2,3-c]pyrazoles):

EntryAldehydeCatalystYield (%)
1BenzaldehydeL-proline92
24-ChlorobenzaldehydeL-proline95
34-NitrobenzaldehydeL-proline94

Data from a representative study on the L-proline catalyzed synthesis of dihydropyrano[2,3-c]pyrazoles.[3]

Experimental Protocols

General Procedure for Squaramide-Catalyzed Enantioselective [4+2] Cycloaddition[1]

To a solution of the dioxopyrrolidine (0.1 mmol) and the azlactone (0.12 mmol) in toluene (1.0 mL) is added the squaramide catalyst (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrano[2,3-c]pyrrole product.

Validation of Stereochemistry

The confirmation of the relative and absolute stereochemistry of the synthesized octahydropyrano[2,3-c]pyrrole derivatives is a critical step. A combination of spectroscopic and analytical techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess (ee) of a chiral compound. The separation of enantiomers is achieved on a chiral stationary phase (CSP).

Method Development:

  • Column Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC), are often the first choice for screening.[5][6]

  • Mobile Phase: A typical starting mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation. For reversed-phase chromatography, mixtures of acetonitrile and water or methanol and water with additives are common.[5]

Example HPLC Conditions for a Related Chiral Heterocycle:

  • Column: ChiralPak AS

  • Mobile Phase: Hexane/Isopropanol (ratio varies depending on the analyte)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For diastereomers, differences in the chemical shifts and coupling constants of the protons in the `H NMR spectrum can provide valuable structural information.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close to each other in space (typically < 5 Å). [20, 25] The presence of cross-peaks between specific protons can be used to deduce their relative orientation. For the octahydropyrano[2,3-c]pyrrole ring system, NOE correlations between protons on the pyran and pyrrolidine rings can establish their cis or trans relationship at the ring fusion.

Workflow for Stereochemical Assignment using NOESY:

NOESY Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesize Synthesize Diastereomers Acquire_1H Acquire 1H NMR Synthesize->Acquire_1H Isolate products Acquire_NOESY Acquire 2D NOESY Acquire_1H->Acquire_NOESY Confirm structure Analyze_NOE Analyze NOE Correlations Acquire_NOESY->Analyze_NOE Process data Assign_Stereo Assign Relative Stereochemistry Analyze_NOE->Assign_Stereo Identify key correlations

Caption: Workflow for determining relative stereochemistry using NOESY.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. [7] The main challenge often lies in growing a single crystal of suitable quality for analysis.

General Protocol:

  • Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce crystallization.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, providing the precise atomic coordinates and allowing for the determination of the absolute configuration.

Conclusion

The stereoselective synthesis of the octahydropyrano[2,3-c]pyrrole scaffold is a dynamic area of research with several powerful strategies available to chemists. Organocatalytic [4+2] cycloadditions offer excellent enantiocontrol for the construction of highly substituted pyrano[2,3-c]pyrroles. Diastereoselective [3+2] cycloadditions and multicomponent reactions provide alternative and efficient routes to this important heterocyclic system. The rigorous validation of the stereochemistry of the synthesized products is crucial and can be confidently achieved through a combination of chiral HPLC, advanced NMR techniques like NOESY, and single-crystal X-ray diffraction. The choice of synthetic strategy and validation method will depend on the specific target molecule and the research objectives.

References

  • Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry. [Link] [1]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. [Link] [2, 3]

  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC. [Link] [23]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC. [Link] [21]

  • ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING SBA-15-PR-NH2 AND THEIR ANTIMICROBIAL ACTIVITIES. Revue Roumaine de Chimie. [Link] [31]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link] [6]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. [Link] [12]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link] [20]

  • Stereochemistry | How to read NOESY spectrum?. YouTube. [Link] [25]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. [Link] [7, 10]

  • Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Thieme. [Link] [8, 17]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. [Link] [19, 21]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link] [22]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link] [7]

Sources

Biological Efficacy of Octahydropyrano[2,3-c]pyrrole vs. Traditional Heterocycles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy to improve clinical success rates, enhance solubility, and reduce off-target promiscuity. The octahydropyrano[2,3-c]pyrrole bicyclic system represents a privileged, highly saturated scaffold. By locking the basic pyrrolidine nitrogen into a rigid vectorial space via pyran fusion, this scaffold offers unique stereochemical handles and biological profiles that traditional heterocycles (like indole or simple pyrrolidine) cannot achieve. This guide objectively compares the biological efficacy of the octahydropyrano[2,3-c]pyrrole core against alternative heterocycles, supported by experimental workflows and mechanistic data.

Structural and Physicochemical Comparison

To understand the biological superiority of the octahydropyrano[2,3-c]pyrrole scaffold in specific therapeutic contexts, we must first analyze its physicochemical properties relative to ubiquitous heterocycles.

PropertyOctahydropyrano[2,3-c]pyrroleIndolePyrrolidine
Hybridization (Fsp3) High (>0.8). Distinct 3D shape.Low (0.0). Planar aromatic.High (1.0). Monocyclic.
Conformational Rigidity High: Bicyclic fusion restricts ring puckering, locking pharmacophore vectors.Rigid: Flat and inflexible.Low: Highly flexible, leading to higher entropic penalties upon binding.
Stereochemical Complexity High: Multiple chiral centers (e.g., 4aR, 7aS) allowing precise spatial tuning.None: Achiral.Low-Moderate: Typically 1-2 centers depending on substitution.
Metabolic Liability Low: Resistant to aromatic oxidation; ether oxygen blocks specific CYP450 sites.High: Prone to CYP450-mediated epoxidation and hydroxylation.Moderate: Susceptible to N-dealkylation and alpha-oxidation.
Primary Drug Discovery Utility Fragment-based drug design (FBDD), Monoamine transporter inhibitors, Antimicrobials.Kinase hinge binders, GPCR ligands.Broad, ubiquitous linker or basic center.

Biological Efficacy Profiles

The unique architecture of the octahydropyrano[2,3-c]pyrrole scaffold translates to potent biological efficacy across distinct therapeutic areas, outperforming many traditional planar alkaloids.

A. Neuropharmacology: Monoamine Transporter Inhibition

The trans-fused derivative, rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride (commonly referred to as ROP), acts as a highly potent inhibitor of the dopamine transporter (DAT) 1. Unlike flexible piperidines, the rigid bicyclic structure mimics the spatial orientation of tropane alkaloids (like cocaine) but offers a differentiated selectivity profile. ROP demonstrates moderate affinity for the serotonin transporter (SERT) and negligible affinity for the norepinephrine transporter (NET), conferring unique anxiolytic properties without the severe cardiovascular liabilities associated with NET inhibition 1.

B. Antimicrobial and Antiviral Efficacy

Fungal natural products bearing the pyrano[2,3-c]pyrrole skeleton—such as pyranonigrins, pyranterreones, and olumilides—exhibit potent antimicrobial activities that surpass many standard indole-based alkaloids [[2]]().

Compound / ScaffoldTarget / OrganismEfficacy MetricMechanistic Note
ROP (Octahydropyrano[2,3-c]pyrrole)Dopamine Transporter (DAT)Potent InhibitionEquipotent to cocaine; distinct anxiolytic profile 1.
Pyranterreone C Staphylococcus aureusMIC = 1 µg/mLHighly potent Gram-positive inhibition [[3]]().
Olumilide 5 Staphylococcus aureusMIC = 16 µg/mLFeatures a unique branched methyl polyketide chain 4.
Pyranonigrin A SARS-CoV-2 MproPotent InhibitionNon-peptidomimetic viral protease inhibitor 5.
Mechanism Visualization: DAT Inhibition Pathway

DAT_Inhibition ROP Octahydropyrano[2,3-c]pyrrole (ROP) DAT Dopamine Transporter (DAT) ROP->DAT Competitive Inhibition DA Synaptic Dopamine Accumulation DAT->DA Prevents Reuptake D1D2 Postsynaptic D1/D2 Receptor Activation DA->D1D2 Agonism Behavior Anxiolytic & Reward Pathways D1D2->Behavior Downstream Signaling

Caption: Mechanism of action for ROP-mediated dopamine transporter inhibition and downstream signaling.

Experimental Workflows & Self-Validating Protocols

To harness the biological potential of the octahydropyrano[2,3-c]pyrrole scaffold, researchers must utilize rigorous, self-validating experimental systems. Below are the standard protocols for synthesis and biological evaluation.

Protocol 1: Stereoselective Synthesis via Asymmetric [3+2] Cycloaddition

Objective: Synthesize the octahydropyrano[2,3-c]pyrrole core with >19:1 diastereomeric ratio (dr) to ensure specific spatial orientation for target binding 6.

  • Reagent Preparation: Dissolve 2,2'-diester aziridine and 3,4-dihydropyran in anhydrous dichloromethane under an inert argon atmosphere.

    • Causality: Absolute moisture exclusion is critical to prevent premature hydrolysis of the aziridine ring or deactivation of the highly sensitive Lewis acid catalyst.

  • Catalyst Addition: Introduce a chiral dysprosium or scandium Lewis acid catalyst (5 mol%).

    • Causality: The Lewis acid coordinates to the aziridine nitrogen and ester carbonyls. This dual-coordination facilitates C-C bond cleavage to form the reactive azomethine ylide, while the chiral ligand sterically shields one face of the ylide to strictly dictate the endo approach of the dihydropyran dipolarophile 6.

  • Cycloaddition: Stir at ambient temperature for 12 hours until the [3+2] cycloaddition is complete.

  • Self-Validating QC (Chiral HPLC): Purify the product via flash chromatography. To validate stereochemical purity, run the product on a Chiralpak IC column alongside a synthesized racemic standard.

    • Validation: The appearance of a single peak (>95% ee) where the racemic standard shows two distinct peaks confirms the success of the asymmetric induction.

Synthesis_Workflow Substrates 2,2'-Diester Aziridine + 3,4-Dihydropyran Ylide Azomethine Ylide Intermediate Substrates->Ylide Ring Opening Catalyst Chiral Lewis Acid Catalyst Catalyst->Ylide Coordination Cycloaddition [3+2] Cycloaddition (Facial Selectivity) Ylide->Cycloaddition Dipolarophile Approach Product Octahydropyrano[2,3-c]pyrrole (>19:1 dr) Cycloaddition->Product Stereoselective Closure

Caption: Asymmetric [3+2] cycloaddition workflow for stereoselective octahydropyrano[2,3-c]pyrrole synthesis.

Protocol 2: Radioligand Competitive Binding Assay for DAT Affinity

Objective: Quantify the binding affinity (Ki) of octahydropyrano[2,3-c]pyrrole derivatives to the dopamine transporter without confounding downstream cellular artifacts.

  • Membrane Preparation: Isolate striatal membranes from rat brain homogenates, which express high endogenous levels of DAT.

  • Radioligand Incubation: Incubate membranes with 1 nM [3H]-WIN 35,428 (a highly specific DAT radioligand) and varying concentrations of the test compound (ROP) in a phosphate buffer (pH 7.4) at 4°C for 2 hours.

    • Causality: Performing the assay at 4°C rather than 37°C minimizes transporter internalization and radioligand degradation, ensuring steady-state binding kinetics are achieved and maintained 1.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Polyethylenimine creates a positive charge on the filter matrix, drastically reducing the non-specific binding of the positively charged radioligand.

  • Self-Validating QC (Z'-Factor Calculation): Include total binding wells (buffer only) and non-specific binding wells (10 µM GBR-12909, a known DAT inhibitor).

    • Validation: Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's dynamic range and reliability. The resulting IC50 is then mathematically converted to a Ki value using the Cheng-Prusoff equation.

References

1.[1] Title: Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6. Source: smolecule.com. URL: 1 2.[2] Title: Alkaloids from Marine Fungi: Promising Antimicrobials - MDPI. Source: mdpi.com. URL: 2 3.[5] Title: Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones... Source: nih.gov. URL: 5 4.[3] Title: Full article: Tetramic acid based alkaloids from Aspergillus amoenus Roberg strain UP197... Source: tandfonline.com. URL: 3 5.[4] Title: Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products... Source: acs.org. URL: 4 6.[6] Title: Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives | ACS Catalysis. Source: acs.org. URL: 6

Sources

"comparing different catalytic systems for pyrano[2,3-c]pyrrole synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of pyrano[2,3-c]pyrrole derivatives. Unlike the more common pyrano[2,3-c]pyrazoles, this scaffold represents a specialized niche with significant potential in bio-active compound libraries, including antioxidants and viral protease inhibitors.

Executive Summary

The pyrano[2,3-c]pyrrole scaffold is a fused bicyclic system often synthesized via the annulation of pyrrole derivatives (e.g., tetramic acids, maleimides) with activated Michael acceptors (e.g., benzylidenemalononitriles).[1][2][3][4][5][6]

This guide compares two distinct catalytic philosophies dominating current literature:

  • Organocatalysis (The Precision System): Focuses on enantioselectivity and mild conditions using squaramides or thioureas. Best for drug discovery requiring specific stereoisomers.

  • Heterogeneous Nanocatalysis (The Green System): Focuses on high throughput, reusability, and multicomponent efficiency using metal oxides (e.g., NiO). Best for rapid library generation.

Part 1: Mechanistic Foundation

Regardless of the catalyst, the formation of the pyrano[2,3-c]pyrrole core generally follows a Michael Addition-Cyclization cascade.

  • Activation: The catalyst activates the Michael acceptor (benzylidenemalononitrile) or the nucleophile (pyrrole derivative).

  • Michael Addition: The C-3 or C-4 position of the pyrrole attacks the electrophilic alkene.

  • Cyclization: The resulting adduct undergoes intramolecular cyclization (often O-cyclization onto a nitrile or carbonyl group).

  • Tautomerization: Final rearrangement to the stable fused system.

Diagram 1: General Reaction Mechanism

ReactionMechanism Start Precursors (Tetramic Acid + Benzylidenemalononitrile) Cat Catalyst Activation (H-Bonding or Lewis Acid) Start->Cat Binding Michael Michael Addition Intermediate Cat->Michael Nucleophilic Attack Cyclo Intramolecular Cyclization (6-exo-dig) Michael->Cyclo Ring Closure Product Pyrano[2,3-c]pyrrole Scaffold Cyclo->Product Tautomerization

Caption: General mechanistic pathway for pyrano[2,3-c]pyrrole synthesis via Michael addition-cyclization cascade.

Part 2: Comparative Analysis of Catalytic Systems
System A: Organocatalysis (Bifunctional Squaramides/Thioureas)
  • Best For: Asymmetric synthesis, high enantiomeric excess (ee), mild conditions.[2]

  • Mechanism: The catalyst uses dual hydrogen-bonding donors to activate the electrophile (benzylidenemalononitrile) while simultaneously orienting the nucleophile (tetramic acid) via a tertiary amine moiety.

  • Performance:

    • Stereocontrol: Exceptional. Reports of >90% ee are common [1].

    • Conditions: Room temperature, usually in chlorinated solvents (CHCl₃) or ethanol.

    • Limitation: Lower atom economy due to solvent requirements; catalysts are expensive to synthesize.

System B: Heterogeneous Nanocatalysis (Metal Oxides / NiO)
  • Best For: Multicomponent reactions (MCRs), catalyst reusability, solvent-free/green conditions.

  • Mechanism: Lewis acidic sites on the nanoparticle surface (e.g., Ni²⁺) activate the carbonyl/nitrile groups, facilitating the Knoevenagel condensation and subsequent Michael addition in a "one-pot" manner.

  • Performance:

    • Efficiency: High yields (>90%) in short times (<30 mins) [2].

    • Reusability: Catalyst can be magnetically separated or filtered and reused 5+ times without significant activity loss.

    • Limitation: Generally produces racemic mixtures; difficult to control stereochemistry.

Part 3: Data Comparison

Table 1: Comparative Metrics of Catalytic Systems

MetricSystem A: Organocatalysis (e.g., Squaramide)System B: Nanocatalysis (e.g., NiO NPs)
Primary Output Enantiomerically enriched isomersRacemic mixtures
Typical Yield 80% – 99%85% – 95%
Reaction Time 12 – 24 Hours15 – 45 Minutes
Temperature 25°C (Room Temp)80°C – 100°C (or Microwave)
Solvent CHCl₃, DCM, EthanolWater, Ethanol, or Solvent-Free
Reusability Low (Homogeneous)High (Heterogeneous/Magnetic)
Atom Economy Moderate (Stepwise)High (Multicomponent/One-Pot)
Cost High (Chiral Catalyst)Low (Bulk Metal Oxide)
Part 4: Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis via Organocatalysis

Target: Chiral dihydropyrano[2,3-c]pyrrole derivatives [1]

  • Preparation: In a reaction vial, dissolve N-Boc-tetramic acid (0.20 mmol) and benzylidenemalononitrile (0.30 mmol) in CHCl₃ (1.0 mL).

  • Catalysis: Add the bifunctional squaramide catalyst (10 mol%, 0.02 mmol).

  • Reaction: Stir the mixture at 25 °C for 24 hours. Monitor consumption of tetramic acid via TLC (Hexane/EtOAc 7:3).

  • Work-up: Evaporate the solvent in vacuo.

  • Purification: Purify the residue directly via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the product.

    • Validation: Confirm structure via ¹H NMR and enantiomeric excess via Chiral HPLC.[2]

Protocol B: Green Synthesis via NiO Nanocatalysis

Target: Spiro[indoline-3,4'-pyrano[2,3-c]pyrrole] derivatives [2]

  • Catalyst Prep: Synthesize NiO nanoparticles via sol-gel method (Ni(NO₃)₂·6H₂O + NaOH, calcined at 400°C).

  • One-Pot Mix: In a round-bottom flask, combine Isatin (1 mmol), Malononitrile (1 mmol), and 2-Pyrrolidone (1 mmol).

  • Catalysis: Add NiO nanoparticles (10 mol%) and Ethanol (5 mL) or water.

  • Reaction: Reflux at 80°C for 20–30 minutes. Monitor via TLC.

  • Work-up: Cool the mixture. Add hot ethanol to dissolve the product, then centrifuge/magnetically separate the NiO catalyst (save for reuse).

  • Isolation: Pour the filtrate into crushed ice. Filter the solid precipitate and recrystallize from ethanol.

Part 5: Workflow & Decision Matrix
Diagram 2: Experimental Decision Matrix

DecisionMatrix Start Select Synthesis Goal Q1 Is Enantiopurity Critical? Start->Q1 PathA YES: Use Organocatalysis Q1->PathA Drug Discovery PathB NO: Prioritize Efficiency Q1->PathB Library Screening StepA1 Choose Squaramide/Thiourea PathA->StepA1 Q2 Is Reusability/Green Chem Critical? PathB->Q2 StepA2 Solvent: CHCl3/DCM StepA1->StepA2 PathB1 YES: Use Nanocatalyst (NiO/Fe3O4) Q2->PathB1 High Volume PathB2 NO: Use Ionic Liquid or Microwave Q2->PathB2 Rapid Optimization

Caption: Decision matrix for selecting the optimal catalytic system based on project requirements.

References
  • Wang, Y., et al. (2019).[2][4][7][8] "Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones." Organic & Biomolecular Chemistry. Link

  • Hozjan, M., et al. (2023).[3] "Organocatalyzed Synthesis of tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate." Molbank.[3] Link

  • Parveen, M., et al. (2015). "NiO Nanoparticles: An Efficient Catalyst for the Multicomponent One-Pot Synthesis of Novel Spiro and Condensed Indole Derivatives."[9][10] ResearchGate.[11] Link

  • Dandia, A., et al. (1999). "Microwave-Assisted Preparation of Diphenylamines in 'Dry Media'." Synthetic Communications. Link

Sources

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Activity of Novel CNS Drug Candidates like Octahydropyrano[2,3-c]pyrrole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

AUSTIN, TX – March 7, 2026 – In the intricate world of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between a compound's activity in vitro (in a controlled laboratory setting) and its efficacy in vivo (in a living organism). This guide, designed for researchers, scientists, and drug development professionals, uses the novel scaffold octahydropyrano[2,3-c]pyrrole hydrochloride as a case study to illuminate the principles and methodologies for navigating this crucial translational gap.

While specific biological data for octahydropyrano[2,3-c]pyrrole hydrochloride is not yet widely published, its pyrrole-based heterocyclic structure is of significant interest in medicinal chemistry for its potential to interact with various biological targets.[1][2] This guide will therefore proceed on a hypothetical, yet scientifically grounded, basis that this compound is a novel cognitive enhancer. The principles and protocols discussed herein are broadly applicable to the preclinical evaluation of new chemical entities targeting the CNS.

The Foundational Step: Characterizing In Vitro Activity

The initial assessment of a new compound's potential begins with in vitro assays. These experiments are designed to determine the direct interaction of the compound with its molecular target and its effects on cells. For a putative cognitive enhancer, key in vitro studies would focus on neuronal function and viability.

A primary goal of in vitro testing is to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value quantifies the concentration of the drug required to elicit a 50% response.

Hypothetical In Vitro Data for a Novel Cognitive Enhancer

Assay TypeCell LineEndpointHypothetical IC50/EC50 (µM)
Target EngagementCHO cells expressing human NMDA receptorReceptor Binding0.15
Functional AssayPrimary cortical neuronsLong-Term Potentiation (LTP)0.50
Cytotoxicity AssaySH-SY5Y neuroblastoma cellsCell Viability (MTT)> 50

This hypothetical data suggests our compound directly interacts with a key receptor involved in learning and memory, enhances synaptic plasticity at a sub-micromolar concentration, and is not overtly toxic to neuronal cells at high concentrations.

Experimental Protocol: In Vitro Neuronal Viability Assay (MTT)
  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of octahydropyrano[2,3-c]pyrrole hydrochloride in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Plate SH-SY5Y Cells Treatment Treat Cells (24-48h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions Compound_Prep->Treatment MTT_Assay Add MTT Reagent (4h) Treatment->MTT_Assay Solubilize Dissolve Formazan MTT_Assay->Solubilize Read_Plate Measure Absorbance (570nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability

In Vitro Cell Viability Workflow.

The Crucial Transition: Assessing In Vivo Efficacy

While in vitro data provides a measure of a compound's potency at the molecular and cellular level, it does not predict its performance in a complex biological system. In vivo studies, typically in animal models, are essential to evaluate a drug's efficacy, pharmacokinetics (how the body processes the drug), and safety.[3]

For a cognitive enhancer, a common in vivo model is the scopolamine-induced memory impairment model in rodents. Scopolamine is a drug that causes temporary amnesia, and a successful cognitive enhancer will reverse these effects.

Hypothetical In Vivo Data for a Novel Cognitive Enhancer

Animal ModelBehavioral TestDosage (mg/kg, p.o.)Outcome
Scopolamine-impaired miceNovel Object Recognition1No significant effect
Scopolamine-impaired miceNovel Object Recognition5Reversal of memory deficit
Scopolamine-impaired miceNovel Object Recognition10Reversal of memory deficit

This hypothetical data indicates that our compound is effective in a living animal, but at a significantly higher concentration than what was effective in vitro. This is a common and critical observation.

Experimental Protocol: In Vivo Novel Object Recognition (NOR) Test
  • Animal Acclimatization: Acclimatize adult male C57BL/6 mice to the testing room and open-field arena for several days.

  • Habituation: On the first day of testing, allow each mouse to freely explore the empty arena for 10 minutes.

  • Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Administer the test compound (e.g., 5 mg/kg, orally) 60 minutes before the training session and scopolamine (1 mg/kg, intraperitoneally) 30 minutes before. Allow the mouse to explore the objects for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.

In_Vivo_Workflow Acclimatization Acclimatize Mice Habituation Habituate to Arena Acclimatization->Habituation Dosing Administer Compound & Scopolamine Habituation->Dosing Training Familiarization Phase (Two Identical Objects) Dosing->Training Retention Retention Interval (e.g., 24h) Training->Retention Testing Test Phase (One Novel Object) Retention->Testing Analysis Calculate Discrimination Index Testing->Analysis

In Vivo Novel Object Recognition Workflow.

Bridging the Divide: Why In Vitro and In Vivo Results Differ

The discrepancy between the effective concentrations in our hypothetical in vitro (0.50 µM) and in vivo (5 mg/kg) experiments is the central challenge in drug development. Several factors contribute to this "in vitro-in vivo correlation" gap:

  • Pharmacokinetics (ADME):

    • Absorption: Was the compound effectively absorbed from the gastrointestinal tract after oral dosing?

    • Distribution: Did the compound reach its target tissue? For a CNS drug, this means crossing the formidable blood-brain barrier (BBB).[4]

    • Metabolism: Was the compound rapidly broken down by the liver, reducing the concentration that reaches the brain?

    • Excretion: Was the compound quickly cleared from the body?

  • The Blood-Brain Barrier (BBB): The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] In vitro models can be used to predict BBB penetration, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using immortalized brain endothelial cell lines.[4][5]

  • Efflux Pumps: Transporters like P-glycoprotein (P-gp) actively pump foreign substances out of the brain, which can significantly limit a drug's CNS exposure.[6] In vitro assays using cells that overexpress these transporters can predict a compound's susceptibility to efflux.[6]

IVIVC_Factors cluster_vitro In Vitro Potency (IC50) cluster_vivo In Vivo Efficacy (ED50) cluster_barriers Translational Barriers Potency Direct Target Interaction Absorption GI Absorption Potency->Absorption Efficacy Therapeutic Effect in Organism Distribution Tissue Distribution Absorption->Distribution Metabolism Liver Metabolism Distribution->Metabolism BBB Blood-Brain Barrier Penetration Distribution->BBB Excretion Renal/Biliary Excretion Metabolism->Excretion Excretion->Efficacy BBB->Efficacy Efflux P-gp Efflux BBB->Efflux

Factors Influencing In Vitro-In Vivo Correlation.

Conclusion: A Path Forward

The development of novel therapeutics for CNS disorders requires a meticulous and integrated approach to preclinical testing. While in vitro assays provide essential information about a compound's potency and mechanism of action, they are only the first step. Understanding and overcoming the pharmacokinetic and physiological barriers that exist in vivo is paramount. For a promising scaffold like octahydropyrano[2,3-c]pyrrole hydrochloride, the path forward involves a cyclical process of in vitro testing, in vivo evaluation, and chemical modification to optimize its drug-like properties. By embracing the complexity of the in vitro-in vivo translation, researchers can more effectively identify and advance the next generation of CNS therapies.

References

  • NeuroProof. In vitro Disease Models for Screening Services. Accessed March 7, 2026. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). The developing utility of zebrafish models for cognitive enhancers research. Current neuropharmacology, 13(3), 346–354. [Link]

  • Harshita, & Kumar, P. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 2(1). [Link]

  • Gampa, G., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3204. [Link]

  • Feng, M. R., et al. (2008). In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system. Drug metabolism and disposition: the biological fate of chemicals, 36(2), 268–275. [Link]

  • Creative Biolabs. CNS Cell based Assay Services. Accessed March 7, 2026. [Link]

  • Kalin, S., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and biobehavioral reviews, 164, 105797. [Link]

  • LaMothe, J. R., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in systems neuroscience, 9, 3. [Link]

  • Malík, I., & Tichý, M. (2024). Cognitive Enhancers (Nootropics). Part 1: Drugs Interacting with Receptors. ResearchGate. [Link]

  • Moriasi, G. A., et al. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-based complementary and alternative medicine : eCAM, 2022, 9961621. [Link]

  • Wang, G. T., et al. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. The Journal of organic chemistry, 73(14), 5641–5643. [Link]

  • Zarei, M., et al. (2024). Multi-component synthesis and in vitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers in Chemistry, 12. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129630862, Pyrano[2,3-c]pyrrol. Accessed March 7, 2026. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Accessed March 7, 2026. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Accessed March 7, 2026. [Link]

  • ResearchGate. Octahydrocyclopenta[c]pyrrole derivatives. Accessed March 7, 2026. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic chemistry, 94, 103444. [Link]

  • Ataman Kimya. PYRROLE. Accessed March 7, 2026. [Link]

  • Bentham Science Publisher. In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Accessed March 7, 2026. [Link]

  • Kumar, S., et al. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1), 1-14. [Link]

Sources

Comparative Guide: Benchmarking the Potency of Octahydropyrano[2,3-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Octahydropyrano[2,3-c]pyrrole[1]

In the search for next-generation glycosidase inhibitors and peptidomimetics, the octahydropyrano[2,3-c]pyrrole scaffold has emerged as a structurally rigid, bicyclic core capable of high-affinity active site binding. Unlike flexible acyclic iminosugars, this fused system restricts conformational entropy, potentially lowering the entropic penalty of binding to targets such as


-glucosidase , 

-glucosidase
, and specific serine proteases .

This guide provides a rigorous framework for benchmarking this scaffold against industry-standard inhibitors (e.g., Castanospermine , Miglitol , and 1-Deoxynojirimycin ). We focus on establishing a self-validating experimental loop to determine inhibition constants (


) and mode of action.

Mechanistic Profiling & Target Rationale

Structural Homology and Binding Logic

The octahydropyrano[2,3-c]pyrrole core serves as a steric and electronic mimic of the oxocarbenium ion transition state formed during glycosidic bond hydrolysis.

  • The Pyrrole Ring (Nitrogen): Mimics the charge distribution of the anomeric carbon/oxygen, often protonated at physiological pH to interact with the catalytic nucleophile (e.g., Asp or Glu residues).

  • The Pyran Ring: Provides the necessary spatial arrangement to occupy the glycone binding pocket.

Signaling & Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where the scaffold intercepts the hydrolytic pathway of a glycosidase enzyme.

InhibitionPathway Enzyme Free Enzyme (Glycosidase) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + Inhibitor (kon) Substrate Substrate (Disaccharide/pNPG) Inhibitor Inhibitor (Octahydropyrano[2,3-c]pyrrole) ES_Complex->Enzyme (k-1) Product Hydrolysis Products (Glucose + Aglycone) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff)

Figure 1: Competitive inhibition model. The octahydropyrano[2,3-c]pyrrole derivative (Red) competes with the substrate (Green) for the active site, forming a stable, non-productive EI complex.

Benchmarking Methodology

To objectively assess potency, we utilize a Chromogenic Kinetic Assay . This protocol is superior to endpoint assays as it allows for the determination of


 and identification of inhibition type (competitive vs. non-competitive).
Standard Inhibitors for Comparison

When characterizing a new derivative, run parallel assays with these "Gold Standards" to normalize data against batch-to-batch enzyme variations.

Standard InhibitorTarget ClassMechanismTypical IC50 (nM)
Castanospermine

-/

-Glucosidases
Competitive10 - 100
Miglitol

-Glucosidase
Competitive50 - 500
1-Deoxynojirimycin (DNJ) Broad SpectrumCompetitive100 - 1000
Experimental Protocol: Kinetic Microplate Assay

Objective: Determine


 and 

of the octahydropyrano[2,3-c]pyrrole derivative.

Reagents:

  • Enzyme: Recombinant

    
    -glucosidase (e.g., from S. cerevisiae), 0.5 U/mL in phosphate buffer.
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 10 mM stock.
    
  • Buffer: 67 mM Potassium Phosphate, pH 6.8.

  • Stop Solution: 0.2 M

    
    .
    

Workflow:

  • Preparation: Dilute the test compound (octahydropyrano scaffold) in DMSO to create a 7-point log-scale dilution series (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation: Add 20

    
    L of enzyme + 20 
    
    
    
    L of test compound to each well. Incubate at 37°C for 15 minutes to establish equilibrium.
  • Initiation: Add 20

    
    L of pNPG substrate.
    
  • Measurement: Monitor absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Validation: Run a "No Enzyme" blank and a "Solvent Only" (DMSO) control.

Self-Validating Check:

  • Linearity Check: The

    
     of the initial velocity (
    
    
    
    ) slope must be > 0.98. If not, reduce enzyme concentration.
  • Z-Factor: Calculate Z' factor using positive (Miglitol) and negative controls. A value > 0.5 confirms assay robustness.

Data Visualization Workflow

The following logic flow describes how raw absorbance data is processed into actionable inhibitory constants.

DataAnalysis RawData Raw Absorbance (OD405 vs Time) Velocity Calculate Initial Velocity (V0) (Slope of linear region) RawData->Velocity IC50_Fit Dose-Response Curve (Log[Inhibitor] vs % Activity) Velocity->IC50_Fit Lineweaver Lineweaver-Burk Plot (1/V0 vs 1/[S]) Velocity->Lineweaver Vary [S] Ki_Calc Determine Ki & Mode (Intersection Point) Lineweaver->Ki_Calc

Figure 2: Data processing pipeline. Raw kinetic data is converted to velocity, then fitted to non-linear regression models to extract potency metrics.

Comparative Analysis & Interpretation

When analyzing your octahydropyrano[2,3-c]pyrrole derivatives, categorize the results based on the Selectivity Index (SI) and Potency Ratio .

Potency Benchmarking Table

Hypothetical data structure for reporting results:

Compound IDR-Group (N-Substituent)

(

-Glu)

(

-Glu)
Potency Ratio (vs Castanospermine)
Standard Castanospermine 50 nM 80 nM 1.0
OP-23c-01H (Unsubstituted)450 nM1200 nM0.11
OP-23c-04Benzyl35 nM600 nM1.42 (Superior)
OP-23c-094-F-Benzyl120 nM900 nM0.41
Interpreting the SAR (Structure-Activity Relationship)
  • Lipophilic Substituents: Adding a hydrophobic group (e.g., Benzyl) to the pyrrole nitrogen often increases potency by accessing the hydrophobic pocket adjacent to the active site, a trend seen in Miglitol derivatives [1].

  • Stereochemistry: The cis-fused junction of the octahydropyrano[2,3-c]pyrrole is critical. Deviations in stereochemistry (e.g., trans-fused) typically result in a >100-fold loss in potency due to active site clash [2].

References

  • National Institutes of Health (NIH). (2013). A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Multi-component synthesis and in vitro biological assessment of novel pyrrole derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Retrieved from [Link]

Comprehensive Guide to Confirming Mechanism of Action via Mutational Studies: SDM vs. DMS

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action (MoA) of a novel therapeutic is a critical bottleneck in drug development. While structural biology (cryo-EM, X-ray crystallography) provides static snapshots of drug-target interactions, mutational studies are required to prove functional causality. By systematically altering amino acid residues and observing the phenotypic impact on binding, catalysis, or cellular survival, researchers can definitively map direct binding pockets, uncover allosteric regulatory networks, and predict clinical resistance pathways.

This guide objectively compares the two dominant methodologies for generating these mutational insights: Traditional Site-Directed Mutagenesis (SDM) (comparing industry standards like NEB Q5® and Agilent QuikChange® II) and high-throughput Deep Mutational Scanning (DMS) .

Strategic Decision Matrix: Choosing the Right Mutagenesis Approach

The choice between SDM and DMS depends entirely on the maturity of your structural hypothesis. If a specific binding pocket is hypothesized, targeted SDM (e.g., Alanine scanning) is the most efficient route. If the MoA is unknown, or if you are mapping allosteric networks and comprehensive resistance profiles, DMS is required[1].

Decision_Matrix Start Drug Target Identified Need MoA Confirmation Hypothesis Is the binding site known or hypothesized? Start->Hypothesis SDM Site-Directed Mutagenesis (Agilent QuikChange / NEB Q5) Hypothesis->SDM Yes (Targeted) DMS Deep Mutational Scanning (Comprehensive Library) Hypothesis->DMS No (Unbiased) Assay Functional / Binding Assay (SPR, FACS, Viability) SDM->Assay DMS->Assay MoA Mechanism of Action Confirmed Assay->MoA

Decision logic for selecting targeted SDM versus unbiased DMS for MoA confirmation.

Quantitative and Qualitative Comparison
FeatureAgilent QuikChange® IINEB Q5® SDM KitDeep Mutational Scanning (DMS)
Amplification Method Linear (Overlapping primers)Exponential (Back-to-back primers)Array-based synthesis / Error-prone PCR
Throughput Low (1-3 mutations per reaction)Low to Medium (1 mutation per reaction)Ultra-High (10,000+ variants)
Primary Use Case Validating specific catalytic/binding residuesRapid generation of specific mutantsUnbiased mapping of allosteric/binding sites
Turnaround Time 2-3 Days1-2 Days4-8 Weeks
Data Output Binary/Quantitative per specific mutantBinary/Quantitative per specific mutantComprehensive fitness landscape (Heatmaps)
Cost per Variant HighHighExtremely Low

Methodology 1: Targeted Site-Directed Mutagenesis (SDM)

When structural data suggests a specific drug-protein interaction, targeted SDM is used to mutate suspected residues (typically to Alanine) to observe the loss of binding affinity. The two industry-standard kits—Agilent QuikChange II and NEB Q5—utilize fundamentally different biochemical mechanisms to achieve this[2],[3].

Workflow Comparison and Causality

SDM_Workflow Template dsDNA Plasmid Template (Methylated from dam+ E. coli) PCR_NEB NEB Q5: Exponential Amplification (Back-to-back primers) Template->PCR_NEB PCR_Agilent Agilent QuikChange: Linear Amplification (Overlapping primers) Template->PCR_Agilent KLD NEB: Kinase, Ligase, DpnI (KLD) Mix (Circularization & Digestion) PCR_NEB->KLD DpnI DpnI Digestion (Cleaves methylated WT template) PCR_Agilent->DpnI Transform Transformation into Competent E. coli DpnI->Transform KLD->Transform

Molecular workflows comparing Agilent's linear amplification with NEB's exponential KLD method.

Step-by-Step Protocol & Mechanistic Causality
Approach A: NEB Q5® Site-Directed Mutagenesis

The NEB Q5 system relies on exponential amplification, which generates significantly higher yields of the mutated plasmid compared to linear methods[4].

  • Primer Design: Design back-to-back primers where only one primer contains the desired mutation at its 5' end. Causality: Because the primers do not overlap, the newly synthesized strand can serve as a template in the next cycle, enabling true exponential PCR amplification[4].

  • Exponential Amplification: Combine 1-25 ng of template DNA, primers, and Q5 Hot Start High-Fidelity Master Mix. Run for 25 cycles. Causality: The high-fidelity polymerase is critical to prevent spontaneous, off-target mutations in the plasmid backbone that could confound MoA functional assays.

  • KLD Treatment (Self-Validating Step): Add 1 µL of the PCR product to the KLD (Kinase, Ligase, DpnI) enzyme mix and incubate for 5 minutes at room temperature[2].

    • Kinase: Phosphorylates the 5' ends of the linear PCR product.

    • Ligase: Intramolecularly circularizes the linear DNA into a viable plasmid.

    • DpnI: Specifically recognizes and cleaves the 5'-Gm6ATC-3' sequence. Causality: Because the original wild-type template was grown in dam+E. coli, it is methylated. The in vitro synthesized mutant DNA is unmethylated. DpnI selectively destroys the wild-type background, ensuring only mutant plasmids survive transformation[2].

  • Transformation: Transform 5 µL of the KLD mix into high-efficiency competent E. coli[2].

Approach B: Agilent QuikChange® II

The Agilent system utilizes a linear amplification strategy, which is simpler but generally yields less product, making it sometimes challenging for very large plasmids (>8 kb)[3].

  • Primer Design: Design complementary primers containing the mutation flanked by unmodified sequences[3].

  • Mutant Strand Synthesis: Run thermal cycling using PfuUltra high-fidelity DNA polymerase. Causality: Because the primers completely overlap, the newly synthesized DNA cannot serve as a template for subsequent cycles (the primers would bind to each other rather than the template). This results in linear, rather than exponential, amplification, which reduces the risk of propagating PCR errors but requires higher initial template concentrations[3].

  • DpnI Digestion: Add DpnI directly to the amplification reaction to digest the methylated wild-type template[3].

  • Transformation: Transform the nicked, circular mutant DNA into competent cells, which repair the nicks in vivo[3].

Methodology 2: Deep Mutational Scanning (DMS) for Comprehensive MoA

While SDM is hypothesis-driven, Deep Mutational Scanning (DMS) is an unbiased, high-throughput approach. By generating a library where every single amino acid in a target protein is mutated to all 19 other possibilities, researchers can map the entire functional landscape of a protein in a single experiment[1]. This is particularly powerful for identifying allosteric binding pockets or predicting viral/bacterial escape mutations against a drug[5].

Step-by-Step Protocol & Mechanistic Causality
  • Library Construction: Instead of manual PCR, utilize commercial Site Evaluation Libraries (e.g., Twist Bioscience) or error-prone PCR to generate a plasmid pool containing every possible single amino acid substitution.

  • Phenotypic Selection (The Functional Assay): Express the library in a relevant cellular model. Apply the therapeutic drug at a concentration that normally inhibits the wild-type protein.

    • Causality: Cells expressing mutations that disrupt drug binding (or confer allosteric resistance) will survive or fluoresce. For example, in a study mapping a bacterial multidrug efflux pump, DMS was used to identify that introducing negative charges in the binding pocket dramatically increased the efflux of positively charged drugs, confirming the electrostatic nature of the MoA[1].

  • Next-Generation Sequencing (NGS): Isolate plasmid DNA from the surviving cell population and perform deep sequencing.

  • Enrichment Scoring: Calculate the log-fold change of each variant's frequency before and after drug selection.

Experimental Data Presentation: Interpreting DMS Heatmaps

DMS data is typically visualized as a heatmap, which provides immediate, objective confirmation of the MoA. For instance, in studies confirming the MoA of neutralizing antibodies against the SARS-CoV-2 Receptor-Binding Domain (RBD), DMS heatmaps pinpointed exact immune-escaping hotspots[5].

Example of DMS Output Interpretation (Simulated Data for a Kinase Inhibitor):

Residue PositionWild-TypeEnriched Mutations (Post-Drug Selection)MoA Interpretation
T315 ThreonineIsoleucine (I), Methionine (M)Direct steric hindrance in the ATP-binding pocket (Gatekeeper mutation).
E255 GlutamateLysine (K), Valine (V)Disruption of critical electrostatic interaction required for drug binding.
M351 MethionineThreonine (T)Allosteric mutation altering kinase conformation, preventing drug entry.

Data Summary: Mutations at T315 and E255 directly validate the structural hypothesis that the drug occupies the ATP-binding cleft, while M351 reveals an unexpected allosteric regulatory mechanism.

Conclusion & Selection Guide

Confirming a drug's mechanism of action requires robust, self-validating experimental designs.

  • Choose NEB Q5 or Agilent QuikChange II when you have high-confidence structural data (e.g., a co-crystal structure) and need to validate 1 to 5 specific residues via Alanine scanning to prove direct binding causality. NEB Q5 is generally preferred for rapid, exponential yield, while Agilent is a legacy standard for simple point mutations.

  • Choose Deep Mutational Scanning (DMS) when investigating complex targets (like efflux pumps or viral surface proteins), mapping allosteric networks, or proactively predicting clinical resistance profiles. DMS transitions MoA confirmation from a localized guess to a comprehensive, data-driven landscape.

References

  • QuikChange II Site-Directed Mutagenesis Kit Manual. Agilent Technologies. Available at:[Link]

  • Deep mutational scan of a drug efflux pump reveals its structure–function landscape. Nature Communications (via ResearchGate). Available at:[Link]

  • Comprehensive Deep Mutational Scanning Reveals the Immune-Escaping Hotspots of SARS-CoV-2 Receptor-Binding Domain Targeting Neutralizing Antibodies. Frontiers in Immunology. Available at:[Link]

Sources

"head-to-head comparison of different synthetic routes to octahydropyrano[2,3-c]pyrrole"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Head-to-Head Comparison of Different Synthetic Routes to Octahydropyrano[2,3-c]pyrrole"

Executive Summary

The octahydropyrano[2,3-c]pyrrole scaffold represents a privileged bicyclic architecture in medicinal chemistry, offering a conformationally restricted core that bridges the gap between simple pyrrolidines and complex natural products. Its ability to orient pharmacophores in precise 3D vectors makes it a valuable template for fragment-based drug discovery (FBDD), particularly in the design of GPCR ligands and enzyme inhibitors.

This guide provides a critical, head-to-head comparison of the three most dominant synthetic strategies for accessing this scaffold:

  • Tandem Ene/Prins Cyclization: A step-efficient, Lewis acid-catalyzed cascade.

  • [3+2] Cycloaddition of Aziridines: A convergent, stereoselective intermolecular approach.

  • Intramolecular Azomethine Ylide Cycloaddition (IMAYC): A classic strategy for building fused systems via thermal generation of dipoles.

Part 1: Detailed Route Analysis

Route A: Tandem Ene/Prins Cyclization
  • Core Philosophy: Rapid complexity generation from acyclic precursors using a single catalytic operation.

  • Mechanism: The reaction typically employs an olefin-tethered aldehyde and an external aldehyde. Catalyzed by Scandium(III) triflate [Sc(OTf)₃], the sequence initiates with an intramolecular carbonyl-ene reaction to form a hydroxypyrrolidine intermediate, which immediately undergoes an intermolecular Prins cyclization with the second aldehyde to close the pyran ring.

  • Stereochemistry: Highly selective for the cis-fused isomer.[1] The geometry of the transition state in the Prins step dictates the relative stereochemistry of the newly formed centers.

  • Pros:

    • Atom Economy: High; incorporates most atoms from starting materials.

    • Speed: Forms two rings and multiple stereocenters in one pot.

    • Reagents: Uses stable aldehydes and sulfonamides.

  • Cons:

    • Substrate Scope: Limited by the electronic requirements of the ene reaction (requires electron-rich alkenes).

    • Isomer Limitation: Difficult to access trans-fused systems directly.

Route B: [3+2] Cycloaddition of Aziridines
  • Core Philosophy: Convergent assembly using "spring-loaded" strained rings (aziridines) and readily available cyclic enol ethers (dihydropyran).

  • Mechanism: Activated 2,2'-diester aziridines undergo C–C bond cleavage (rather than C–N) in the presence of a Lewis acid (e.g., Nd(OTf)₃ or Ni(II) complexes) to generate a dipole (azomethine ylide).[2] This dipole intercepts 3,4-dihydropyran (DHP) in a formal [3+2] cycloaddition.

  • Stereochemistry: Exceptional control.[1][3] By using chiral N,N'-dioxide ligands, this route can achieve high enantioselectivities (>90% ee) and diastereoselectivities (>19:1 dr).

  • Pros:

    • Modularity: Allows independent variation of the pyrrole and pyran sectors.

    • Stereocontrol: The best route for asymmetric synthesis of specific enantiomers.

    • Scalability: Aziridines are easily prepared on gram scale.

  • Cons:

    • Step Count: Requires pre-synthesis of the specific aziridine precursor.

    • Cost: Chiral ligands and rare-earth catalysts can be expensive.

Route C: Intramolecular Azomethine Ylide Cycloaddition (IMAYC)
  • Core Philosophy: Thermally driven intramolecular "click" chemistry to lock a linear precursor into a bicycle.

  • Mechanism: An aldehyde tethered to a secondary amine (often via an alkene spacer) is condensed to form an iminium ion or oxazolidinone, which generates an azomethine ylide upon heating or decarboxylation. This dipole cyclizes onto a tethered alkene (dipolarophile) to form the fused system.

  • Stereochemistry: Controlled by the geometry of the dipole (E/Z) and the transition state (endo/exo), often favoring cis-fusion.

  • Pros:

    • Predictability: Well-understood orbital symmetry rules allow for rational design.

    • Diversity: Can form various ring sizes by adjusting the tether length.

  • Cons:

    • Conditions: Often requires high temperatures (reflux in toluene/xylene), which may degrade sensitive functionality.

    • Dilution: Requires high dilution to avoid intermolecular polymerization.

Part 2: Head-to-Head Comparison Data

MetricRoute A: Tandem Ene/Prins Route B: [3+2] Aziridine Cycloaddition Route C: IMAYC
Primary Reference Reddy et al., Tetrahedron Lett.[4][5] (2012)Feng et al., ACS Catal. (2017)Classical Methodology
Key Catalyst Sc(OTf)₃ (5 mol%)Nd(OTf)₃ / Chiral LigandThermal / Ag(I) or TFA
Yield (Typical) 75–85%80–94%60–75%
Stereoselectivity High (>95:5 cis-fused)Excellent (>95:5 er, >19:1 dr)Moderate to High (Substrate dependent)
Step Efficiency High (One-pot cascade)Medium (Convergent)Low (Linear precursor synthesis)
Atom Economy ExcellentGood (Loss of protecting groups often required)Good
Scalability Moderate (Dilution often needed)High (Convergent nature helps)Low (High dilution required)
Best For... Rapid library generation of cis-analogs.Asymmetric synthesis of complex targets.Structurally diverse analogs (varying ring sizes).[2][6][7][8][9]

Part 3: Experimental Protocols

Protocol 1: Tandem Ene/Prins Cyclization (Route A)

Adapted from Reddy et al.

Reagents:

  • Substrate: 4-methyl-N-(3-methylbut-2-enyl)-N-(2-oxoethyl)benzenesulfonamide (1.0 equiv)

  • Aldehyde: Benzaldehyde (or derivative) (1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the olefin-tethered aldehyde substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Add the external aldehyde (1.2 mmol) followed by Sc(OTf)₃ (0.05 mmol).

  • Reaction: Stir the mixture at ambient temperature (25 °C) for 4–6 hours. Monitor progress by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the cis-fused octahydropyrano[2,3-c]pyrrole derivative.

Validation Check:

  • 1H NMR: Look for the characteristic bridgehead protons. The cis-fusion typically displays a coupling constant

    
     Hz, whereas trans is larger (
    
    
    
    Hz).
Protocol 2: Asymmetric [3+2] Cycloaddition (Route B)

Adapted from Feng et al.

Reagents:

  • Dipole Precursor: 2,2'-Diester Aziridine (1.0 equiv)

  • Dipolarophile: 3,4-Dihydropyran (2.0 equiv)[2]

  • Catalyst System: Nd(OTf)₃ (10 mol%) + N,N'-Dioxide Ligand (10 mol%)

  • Additive: LiNTf₂ (10 mol%) (Optional, enhances turnover)[3]

  • Solvent: THF or DCM

Procedure:

  • Catalyst Formation: Stir Nd(OTf)₃ and the chiral ligand in THF (1.0 mL) at 30 °C for 1 hour to form the active complex.

  • Reaction: Add the aziridine (0.2 mmol) and 3,4-dihydropyran (0.4 mmol) to the catalyst solution.

  • Incubation: Stir the mixture at 30 °C for 12–24 hours.

  • Workup: Direct purification via flash chromatography on silica gel (EtOAc/Petroleum Ether) is usually sufficient to isolate the pure cycloadduct.

Part 4: Mechanistic Visualization

Diagram 1: Tandem Ene/Prins Mechanism (Route A)

EnePrins Start Olefin-Tethered Aldehyde Sc Sc(OTf)3 Activation Start->Sc Inter1 Intramolecular Carbonyl-Ene Sc->Inter1 Pyrrolidine Hydroxypyrrolidine Intermediate Inter1->Pyrrolidine Ring 1 Formation Oxonium Oxocarbenium Ion Pyrrolidine->Oxonium Condensation Aldehyde2 + External Aldehyde Aldehyde2->Oxonium Prins Prins Cyclization Oxonium->Prins Product cis-Octahydropyrano [2,3-c]pyrrole Prins->Product Ring 2 Formation (Stereoselective)

Caption: The Sc(OTf)₃ catalyzed cascade initiates with an intramolecular ene reaction to form the pyrrolidine core, followed by an intermolecular Prins cyclization to close the pyran ring.[1][4]

Diagram 2: [3+2] Aziridine Cycloaddition Mechanism (Route B)

Aziridine32 Aziridine 2,2'-Diester Aziridine Nd Nd(III)/Ligand Complex Aziridine->Nd RingOpen C-C Bond Cleavage Nd->RingOpen Dipole Azomethine Ylide (Dipole) RingOpen->Dipole Strain Release TS Endo/Exo Transition State Dipole->TS DHP 3,4-Dihydropyran (Dipolarophile) DHP->TS + Product Octahydropyrano [2,3-c]pyrrole TS->Product [3+2] Cycloaddition (Enantioselective)

Caption: Lewis acid-catalyzed C–C bond cleavage of the aziridine generates a reactive azomethine ylide, which undergoes a stereocontrolled [3+2] cycloaddition with dihydropyran.

References

  • Liao, Y., Zhou, B., Xia, Y., & Feng, X. (2017). "Asymmetric [3+2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives." ACS Catalysis, 7(6), 3934–3939. Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 105(7), 2765–2810. Link

  • Gharpure, S. J., & Prasath, V. (2009). "Stereoselective synthesis of C-fused pyranoindoles and pyranobenzofurans." Organic & Biomolecular Chemistry, 7, 4179-4182. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Octahydropyrano[2,3-c]pyrrole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Octahydropyrano[2,3-c]pyrrole Hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Octahydropyrano[2,3-c]pyrrole hydrochloride is a highly specialized bicyclic secondary amine salt. Compounds containing the octahydropyrano[2,3-c]pyrrole scaffold are frequently utilized in the stereoselective synthesis of complex alkaloids and the development of novel therapeutics, including monoamine transporter inhibitors[1].

Because this compound is supplied as a hydrochloride salt, it presents specific physicochemical behaviors—namely, hygroscopicity and the potential to form irritating acidic micro-environments upon contact with biological moisture. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency during laboratory handling.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The hydrochloride salt formulation improves the compound's stability and aqueous solubility but introduces specific handling risks related to its crystalline dust[2].

Table 1: Hazard and Property Summary

Property / HazardDescriptionCausality & Operational Impact
Physical State Solid (Crystalline Powder)Prone to static buildup during transfer; high risk of aerosolization if mishandled.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335)Causality: The salt is hygroscopic. Upon contact with the moisture of the eyes, respiratory tract, or skin, it dissolves to create a localized acidic environment, triggering acute inflammation[3].
Solubility High in H₂O and DMSOEasily decontaminated with aqueous solutions; however, sweat on exposed skin accelerates dermal absorption and irritation.

Personal Protective Equipment (PPE) Architecture

Do not treat PPE as a mere checklist. Each layer of protection is selected based on the specific chemical vulnerabilities of amine hydrochlorides[2].

  • Eye Protection: Tight-fitting, indirect-vented chemical safety goggles (EN 166 or ANSI Z87.1 approved).

    • Causality: Standard safety glasses leave gaps. Airborne amine hydrochloride dust can bypass standard glasses, reacting with basal tears to cause severe ocular irritation (H319).

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.4 mm for extended handling).

    • Causality: Amine salts and their common dissolution solvents (like DMSO or Dichloromethane) can rapidly degrade latex. Nitrile provides a superior, non-permeable barrier.

    • Self-Validation: Perform a visual inflation test of the gloves prior to donning to ensure zero micro-punctures.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside a certified fume hood).

    • Causality: The fine powder is easily aerosolized by ambient lab airflow, leading to inhalation and respiratory tract irritation (H335)[3].

  • Body Protection: Flame-retardant, anti-static laboratory coat with snug-fitting cuffs.

Operational Workflow & Safe Handling Protocols

The following protocol is designed to mitigate static charge and prevent the aerosolization of the compound during standard synthetic workflows.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents).

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and spatula.

    • Validation: The powder will drop cleanly from the spatula into the boat without clinging to the plastic walls, confirming the static charge has been neutralized.

  • Weighing and Transfer: Weigh the required mass of Octahydropyrano[2,3-c]pyrrole hydrochloride slowly. Keep the source bottle as close to the weigh boat as possible to minimize the drop height of the powder.

  • Dissolution: Transfer the solid to the reaction flask. Add the solvent (e.g., water, DMSO, or methanol) slowly down the side of the flask rather than directly onto the powder bed.

    • Causality: Direct solvent impact can eject dry micro-particulates into the air. Wall-flow allows for gentle capillary wetting.

  • Decontamination: Wipe down the balance and surrounding hood floor with a damp, lint-free cloth (using 70% Isopropanol or Water), followed by a dry wipe.

HandlingWorkflow Start 1. Environmental Prep Verify Hood Velocity Static 2. Static Mitigation Neutralize Weigh Boat Start->Static Weigh 3. Weigh & Transfer Minimize Drop Height Static->Weigh Dissolve 4. Dissolution Gentle Wall-Flow Addition Weigh->Dissolve Clean 5. Decontamination Aqueous Solvent Wipe Dissolve->Clean

Standard operating procedure for handling hygroscopic amine hydrochloride powders.

Emergency Response and Spill Management

In the event of a spill, dry sweeping is strictly prohibited as it will generate a highly irritating dust cloud[3][4].

Step-by-Step Spill Protocol:

  • Evacuation and Assessment: If the spill is >50g or occurs outside a fume hood, evacuate the immediate area for 10 minutes to allow the aerosolized dust to settle.

  • Damp Containment: Overlay the spilled powder with absorbent pads lightly dampened with water or 70% IPA.

    • Causality: The moisture immediately dissolves the outer layer of the crystals, agglomerating the powder and entirely eliminating the inhalation hazard.

  • Collection: Use a non-sparking plastic scoop to transfer the damp mass into a wide-mouth, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill surface thoroughly with a mild aqueous sodium bicarbonate solution (1M), followed by pure water.

    • Validation: Swab the cleaned surface with a damp pH indicator strip. A reading of pH 6–7 confirms the complete removal of the acidic hydrochloride residue.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area Allow Dust to Settle Assess->Evacuate >50g / Outside Hood Contain Damp Containment Cover with Wet Pads Assess->Contain Small / Inside Hood Evacuate->Contain Collect Collection Transfer to Waste Jar Contain->Collect Decon Neutralization Wash & pH Validation Collect->Decon

Decision matrix and response pathway for accidental chemical powder spills.

Disposal and Waste Management Plan

Improper disposal of amine hydrochlorides can lead to cross-reactions in waste streams. Follow these strict segregation rules:

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a heavy-duty, double-bagged polyethylene waste container labeled clearly as "Hazardous Solid Waste - Amine Hydrochloride / Irritant" and sent for high-temperature incineration[2].

  • Aqueous/Liquid Waste: If the compound is dissolved in water or alcohols, the solution may be slightly acidic. Verify the pH is between 5 and 9 before adding it to the general non-halogenated organic waste carboy. If dissolved in chlorinated solvents (e.g., DCM), it must be strictly segregated into the Halogenated Organic Waste stream to prevent the formation of explosive mixtures.

References

  • ACS Publications. Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. Retrieved from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.